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1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide Documentation Hub

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  • Product: 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide
  • CAS: 854929-38-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-oxide is a cyclic organophosphorus compound characterized by a five-membered ring containing two n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-oxide is a cyclic organophosphorus compound characterized by a five-membered ring containing two nitrogen atoms, a phosphorus atom, and two carbon atoms. The presence of bulky tert-butyl groups on the nitrogen atoms imparts significant steric hindrance, influencing its reactivity and stability. This compound and its derivatives are of interest in various fields of chemistry, including as ligands in catalysis and as intermediates in the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of the synthetic routes to 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-oxide, detailing the underlying chemical principles and offering field-proven insights into the experimental procedures.

Core Synthetic Strategy

The synthesis of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-oxide is primarily achieved through a two-step process:

  • Cyclization: The formation of the 1,3,2-diazaphospholidine ring by reacting N,N'-di-tert-butylethylenediamine with a suitable phosphorus electrophile.

  • Oxidation: The conversion of the trivalent phosphorus center to the pentavalent phosphine oxide.

Alternatively, a one-pot approach using a pentavalent phosphorus source can directly yield the desired product.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of the target compound is presented in the table below.

PropertyValueReference
CAS Number 854929-38-7
Molecular Formula C₁₀H₂₃N₂OP
Molecular Weight 218.28 g/mol
Appearance White to almost white powder/crystal
Melting Point 82 °C (decomposes)
Purity >95.0% (GC)

Safety Precautions: 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-oxide is an irritant. It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions involving phosphorus chlorides should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to their sensitivity to moisture.

Detailed Synthetic Protocols

Two primary routes for the synthesis of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-oxide are detailed below.

Route 1: Two-Step Synthesis via a Trivalent Phosphorus Intermediate

This route involves the initial formation of 2-chloro-1,3-di-tert-butyl-1,3,2-diazaphospholidine, followed by its oxidation.

Step 1: Synthesis of 2-chloro-1,3-di-tert-butyl-1,3,2-diazaphospholidine

The foundational step in this route is the cyclization of N,N'-di-tert-butylethylenediamine with phosphorus trichloride (PCl₃). This reaction forms the core diazaphospholidine ring structure.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Phosphorus trichloride is highly reactive towards water. Conducting the reaction under an inert atmosphere prevents the hydrolysis of PCl₃ to phosphorous acid and HCl, which would otherwise lead to unwanted side products and reduced yield.

  • Base: A tertiary amine base, such as triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting diamine, which would render it unreactive towards the electrophilic PCl₃.

  • Solvent: A dry, aprotic solvent like diethyl ether or toluene is used to dissolve the reactants and facilitate the reaction without participating in it.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N'-di-tert-butylethylenediamine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether to the stirred reaction mixture via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

  • The formation of triethylamine hydrochloride will be observed as a white precipitate.

  • Filter the reaction mixture under an inert atmosphere to remove the salt.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-chloro-1,3-di-tert-butyl-1,3,2-diazaphospholidine. This intermediate can often be used in the next step without further purification.

Step 2: Oxidation to 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide

The trivalent phosphorus atom in the intermediate is then oxidized to the pentavalent state. Various oxidizing agents can be employed for this transformation.

Causality Behind Experimental Choices:

  • Oxidizing Agent: A mild oxidizing agent is chosen to selectively oxidize the phosphorus atom without affecting other parts of the molecule. Common choices include molecular oxygen, hydrogen peroxide, or tert-butyl hydroperoxide.

  • Reaction Conditions: The oxidation is typically carried out at low to ambient temperatures to control the exothermicity of the reaction and minimize the formation of byproducts.

Experimental Protocol:

  • Dissolve the crude 2-chloro-1,3-di-tert-butyl-1,3,2-diazaphospholidine from the previous step in a suitable solvent such as dichloromethane or toluene.

  • Cool the solution to 0 °C.

  • Slowly bubble dry air or oxygen through the solution, or add a solution of tert-butyl hydroperoxide (1.1 equivalents) dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, the reaction mixture can be worked up by washing with a mild reducing agent solution (e.g., sodium sulfite) to quench any excess peroxide, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Route 2: One-Pot Synthesis using Phosphoryl Chloride

This more direct route utilizes phosphoryl chloride (POCl₃) to form the diazaphospholidine 2-oxide in a single step. A similar procedure has been successfully employed for the synthesis of analogous compounds.[2]

Causality Behind Experimental Choices:

  • Phosphoryl Chloride (POCl₃): As a pentavalent phosphorus source already containing the P=O bond, POCl₃ allows for the direct formation of the phosphine oxide, circumventing a separate oxidation step.

  • Auxiliary Base: As in Route 1, a non-nucleophilic base like N-methylmorpholine or triethylamine is essential to scavenge the HCl produced.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N,N'-di-tert-butylethylenediamine (1 equivalent) and a suitable base such as N-methylmorpholine or triethylamine (2.2 equivalents) in an anhydrous solvent like toluene or dichloromethane.

  • Cool the mixture to 0 °C.

  • Add phosphoryl chloride (1 equivalent) dropwise to the stirred solution.

  • After the addition, allow the reaction to warm to room temperature and continue stirring overnight.

  • The precipitated hydrochloride salt is removed by filtration under inert conditions.

  • The filtrate is concentrated under reduced pressure.

  • The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-oxide.

Reaction Workflow and Mechanism

The following diagrams illustrate the overall synthetic workflow and the proposed reaction mechanism.

Synthesis_Workflow cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: One-Pot Synthesis Diamine N,N'-di-tert-butylethylenediamine Intermediate 2-chloro-1,3-di-tert-butyl- 1,3,2-diazaphospholidine Diamine->Intermediate Cyclization + Triethylamine PCl3 PCl₃ PCl3->Intermediate Product1 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide Intermediate->Product1 Oxidation Oxidant Oxidizing Agent (e.g., O₂, t-BuOOH) Oxidant->Product1 Diamine2 N,N'-di-tert-butylethylenediamine Product2 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide Diamine2->Product2 Cyclization/ Oxidation + Base POCl3 POCl₃ POCl3->Product2 Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack (Route 1) cluster_step2 Step 2: Intramolecular Cyclization (Route 1) cluster_step3 Step 3: Oxidation (Route 1) Diamine R-NH-CH₂-CH₂-NH-R (R = t-Bu) Intermediate1 R-NH-CH₂-CH₂-N(R)-PCl₂ Diamine->Intermediate1 Nucleophilic attack of N on P PCl3 PCl₃ PCl3->Intermediate1 HCl1 - HCl Intermediate1_2 R-NH-CH₂-CH₂-N(R)-PCl₂ Cyclic_Intermediate [Cyclic Intermediate]⁺ Cl⁻ Intermediate1_2->Cyclic_Intermediate Intramolecular nucleophilic attack Final_Intermediate 2-chloro-1,3-di-tert-butyl- 1,3,2-diazaphospholidine Cyclic_Intermediate->Final_Intermediate Deprotonation HCl2 - HCl Final_Intermediate_2 2-chloro-1,3-di-tert-butyl- 1,3,2-diazaphospholidine Product 1,3-Di-tert-butyl-1,3,2- diazaphospholidine 2-Oxide Final_Intermediate_2->Product Oxidation Oxidant [O] Oxidant->Product

Caption: Proposed reaction mechanism for the two-step synthesis.

Characterization and Purification

Purification:

  • Recrystallization: The crude product can be purified by dissolving it in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate) and then adding a solvent in which it is poorly soluble (e.g., hexane) until turbidity is observed. Cooling the solution will induce crystallization of the pure product.

  • Column Chromatography: For more challenging purifications, column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent is an effective method. [3] Characterization:

The structure and purity of the synthesized 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-oxide can be confirmed using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the tert-butyl protons and the ethylene bridge protons.

    • ¹³C NMR: Will confirm the presence of the different carbon environments in the molecule.

    • ³¹P NMR: Is a crucial technique for phosphorus-containing compounds and will show a characteristic chemical shift for the pentavalent phosphorus atom in the phosphine oxide.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Will show a strong absorption band corresponding to the P=O stretching vibration.

  • Elemental Analysis: Will determine the percentage composition of carbon, hydrogen, nitrogen, and phosphorus, which should match the calculated values for the molecular formula.

Conclusion

The synthesis of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-oxide is a well-established process that can be achieved through either a two-step or a one-pot method. The choice of synthetic route may depend on the availability of starting materials, desired purity, and scalability of the reaction. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists working with this and related organophosphorus compounds.

References

  • Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e]o[4][5]xaphosphinine 6-oxide. (2025). MDPI. [Link]

  • Synthesis of a Series of Diaminoindoles. National Institutes of Health (NIH). [Link]

  • 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. LookChem. [Link]

  • Crystal structure of 1,3-di-tert-butyl-2-chloro-1,3,2-diazaphosphorinane − a saturated six-membered phosphorus nitrogen heterocycle with a partially flattened chair conformation and a long PIII—Cl bond. National Institutes of Health (NIH). [Link]

  • Synthesis of Some New 1,3,2-Oxazaphosphinine, 1,3,2-Diazaphosphinine, Acyclic, and/or Cyclic α-Aminophosphonate Derivatives Containing the Chromone Moiety. ResearchGate. [Link]

  • Synthesis and crystal structure of 1,3-di-tert-butyl-2-chloro-4,4-diphenyl-1,3,2λ3,4-diazaphosphasiletidine. National Institutes of Health (NIH). [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • Purification, Characterization, and in Vitro Activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: Conformational and Molecular Docking Studies. ResearchGate. [Link]

  • Synthesis of 1,3,2-Dioxoazaphospholanes. International Journal of Engineering and Applied Sciences (IJEAS). [Link]

  • Chlorination preparation using POCl3 ?. ResearchGate. [Link]

  • Crystal structure of 2-chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-oxide. National Institutes of Health (NIH). [Link]

  • Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Chemistry Steps. [Link]

  • Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. PubMed. [Link]

  • Synthesis and crystal structure of 1,3-di- tert-butyl-2-chloro-4,4-diphenyl-1,3,2λ3,4-di-aza-phospha-siletidine. PubMed. [Link]

  • POCl3 Reaction. Scribd. [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. National Institutes of Health (NIH). [Link]

  • Isolation and characterization of 1,3-dicapryloyl-2-linoleoylglycerol: a novel triglyceride from berries of Hippophae rhamnoides. PubMed. [Link]

  • Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1. ResearchGate. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide

For Researchers, Scientists, and Drug Development Professionals Abstract 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-oxide is a structurally unique and air-stable organophosphorus compound that has emerged as a potent c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-oxide is a structurally unique and air-stable organophosphorus compound that has emerged as a potent catalyst and ligand in modern organic synthesis. This guide provides a comprehensive technical overview of its core mechanism of action, focusing on its role as a phosphorus(V) Lewis acid and its application as a ligand in transition metal catalysis. We will delve into the electronic properties that govern its reactivity, explore its utility in key organic transformations with a focus on Suzuki-Miyaura cross-coupling reactions, and present a plausible catalytic cycle. This document is intended to serve as a valuable resource for researchers seeking to understand and leverage the catalytic potential of this versatile molecule.

Introduction: The Emergence of a Novel Phosphorus(V) Catalyst

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-oxide is a cyclic phosphine oxide characterized by a five-membered ring containing two nitrogen atoms, a phosphorus atom, and two bulky tert-butyl groups attached to the nitrogens.[1] This unique steric and electronic architecture confers remarkable stability and catalytic activity.[2] While broadly classified as a phosphoramidate, its primary role in catalysis stems from its pronounced Lewis acidic character at the phosphorus(V) center.[2][3]

Chemical and Physical Properties:

PropertyValue
CAS Number 854929-38-7
Molecular Formula C₁₀H₂₃N₂OP
Molecular Weight 218.28 g/mol
Appearance White to off-white crystalline solid
Melting Point 82 °C (decomposes)

Table 1: Key chemical and physical properties of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide.[1][4]

The Core Mechanism: A Phosphorus(V) Lewis Acid

The catalytic activity of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-oxide is fundamentally rooted in the electrophilic nature of its phosphorus(V) center. Unlike trivalent phosphines which typically act as Lewis bases, pentavalent phosphorus compounds, particularly those with electron-withdrawing substituents, can function as effective Lewis acids.[2][3]

The Lewis acidity in these P(V) species arises from a low-lying σ* antibonding orbital.[2] This vacant orbital can accept electron density from Lewis bases, such as the substrates in a chemical reaction. The bulky tert-butyl groups on the nitrogen atoms play a crucial role in modulating the electronic environment of the phosphorus center and providing steric shielding, which contributes to the catalyst's stability and selectivity.

Lewis_Acidity Figure 1: Lewis Acidic Nature of the Catalyst Catalyst 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide (P(V) Center) Interaction Coordination / Activation Catalyst->Interaction Accepts Electron Pair (Low-lying σ* orbital) Substrate Lewis Base Substrate (e.g., Carbonyl, Halide) Substrate->Interaction Donates Electron Pair Activated Substrate Activated Substrate Interaction->Activated Substrate Increased Electrophilicity

Caption: Lewis acidic activation of a substrate by the P(V) center.

Application in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

A significant application of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-oxide is as an air-stable ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura reaction utilizing 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-oxide as a ligand.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-oxide (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene/Water (10:1 v/v, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, palladium(II) acetate, 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-oxide, and potassium carbonate.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Proposed Catalytic Cycle and Mechanism of Action

In the context of the Suzuki-Miyaura reaction, 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-oxide plays a multifaceted role. While often referred to as a ligand, its phosphine oxide nature suggests a mechanism that differs from traditional phosphine ligands. The prevailing hypothesis is that the phosphine oxide coordinates to the palladium center, stabilizing the active catalytic species and facilitating the key steps of the catalytic cycle.

Suzuki_Miyaura_Cycle Figure 2: Proposed Catalytic Cycle for Suzuki-Miyaura Coupling cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetalation Transmetalation (R-Pd(II)-R')L₂ OxAdd->Transmetalation Ar'-B(OH)₂ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product R-R' RedElim->Product Catalyst 1,3-Di-tert-butyl-1,3,2- diazaphospholidine 2-Oxide (L) Catalyst->Pd0 Coordination

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Mechanistic Steps:

  • Pre-catalyst Activation: The palladium(II) acetate is reduced in situ to the active palladium(0) species. The 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-oxide (L) coordinates to the Pd(0) center to form the active catalyst, Pd(0)L₂. The phosphine oxide likely stabilizes the Pd(0) nanoparticles or mononuclear species.

  • Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the Pd(0) complex, forming a Pd(II) intermediate (Ar-Pd(II)-X)L₂. The electron-rich nature of the diaminophosphine oxide ligand can facilitate this step.

  • Transmetalation: The organoboron reagent (Ar'-B(OH)₂) transfers its organic group to the palladium center, displacing the halide. This step is typically base-promoted and results in the formation of an (Ar-Pd(II)-Ar')L₂ complex. The Lewis acidity of the phosphorus center in the ligand may play a role in activating the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'). This step regenerates the active Pd(0)L₂ catalyst, which can then re-enter the catalytic cycle.

The precise nature of the palladium-phosphine oxide interaction and its influence on each step of the catalytic cycle is an area of ongoing research. However, the stability and effectiveness of this ligand system in promoting challenging cross-coupling reactions highlight its unique electronic and steric properties.

Broader Implications and Future Directions

The successful application of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-oxide as a ligand in cross-coupling reactions opens up avenues for its exploration in other catalytic transformations. Its inherent Lewis acidity suggests potential applications in reactions that benefit from substrate activation, such as aldol reactions, Michael additions, and Diels-Alder reactions.

Furthermore, the chiral backbone of the diazaphospholidine ring presents opportunities for the development of enantioselective catalysts. The synthesis of chiral analogues and their application in asymmetric catalysis is a promising area for future research.

Conclusion

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-oxide is a valuable and versatile tool in the arsenal of the modern synthetic chemist. Its mechanism of action is primarily attributed to its nature as a P(V) Lewis acid, which allows it to function as a potent catalyst and a highly effective ligand in transition metal catalysis. The detailed study of its role in the Suzuki-Miyaura cross-coupling reaction provides a framework for understanding its reactivity and for designing new catalytic systems based on this privileged scaffold. As research in the field of main-group chemistry and organophosphorus catalysis continues to expand, it is anticipated that 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-oxide and its derivatives will find even broader applications in the synthesis of complex molecules.

References

  • Douglas, C. J., & Stephan, D. W. (2015). Phosphorus Lewis Acids: Emerging Reactivity and Applications in Catalysis. Chemical Society Reviews, 44(21), 7548–7574. [Link][2][3]

  • Gessner, V. H. (2019). Tetragonal phosphorus(v) cations as tunable and robust catalytic Lewis acids. NSF Public Access Repository. [Link]

  • Gessner, V. H., & Gilliard, R. J. (2019). Tetragonal phosphorus(v) cations as tunable and robust catalytic Lewis acids. Nature Catalysis, 2(7), 614–621. [Link][5]

  • Douglas, C. J., & Stephan, D. W. (2015). Phosphorus Lewis Acids: Emerging Reactivity and Applications in Catalysis. Request PDF. [Link][6]

  • O'Brien, C. J., & Toste, F. D. (2015). Phosphorus Lewis acids: emerging reactivity and applications in catalysis. RSC Publishing. [Link]

  • van der Vlugt, J. I. (2016). Organophosphorus Catalysis to Bypass Phosphine Oxide Waste. Radboud Repository. [Link][7]

  • Montandon-Clerc, M., & de Figueiredo, R. M. (2013). Advances in Homogeneous Catalysis Using Secondary Phosphine Oxides (SPOs): Pre-ligands for Metal Complexes. CHIMIA, 67(4), 236–240. [Link][8]

  • Kwon, O. (2021). Phosphorus-Based Catalysis. eScholarship.org. [Link][9]

  • LookChem. (n.d.). 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. Retrieved from [Link][1]

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  • Kwon, O. (2018). Synthesis of the phosphine oxide 7. ResearchGate. [Link][11]

  • Kasumov, V. T. (2005). Spectroscopic and electrochemical characterization of di-tert-butylated sterically hindered Schiff bases and their phenoxyl radicals. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 61(1-2), 197–206. [Link][12]

  • Marques, M. M. B., & Guedes, da Silva, M. F. C. (2021). Metal and Metal Oxide Nanoparticles Catalyzed C–H Activation for C–O and C–X (X = Halogen, B, P, S, Se) Bond Formation. Catalysts, 11(11), 1369. [Link][13]

  • Głodowska, M., Wera, M., & Chmurzyński, L. (2023). Synthesis, Spectroscopic Characterization, Catalytic and Biological Activity of Oxidovanadium(V) Complexes with Chiral Tetradentate Schiff Bases. Molecules, 28(21), 7401. [Link][14]

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Foundational

An In-depth Technical Guide to 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide (CAS No. 854929-38-7): A Robust Pre-ligand for Cross-Coupling Catalysis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide, a prominent air-stable phosphine oxid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide, a prominent air-stable phosphine oxide pre-ligand in modern synthetic chemistry. The document delves into its chemical and physical properties, elucidates its mechanism of action in palladium-catalyzed cross-coupling reactions, and offers detailed experimental protocols for its synthesis and application, particularly in the Suzuki-Miyaura coupling of challenging aryl chlorides. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, providing the foundational knowledge and practical insights required to effectively utilize this versatile catalytic tool.

Introduction: The Advent of Air-Stable Phosphine Oxide Pre-ligands

The development of efficient and robust catalysts for carbon-carbon and carbon-heteroatom bond formation is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical and materials science industries. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools in this regard. The efficacy of these transformations is critically dependent on the nature of the phosphine ligand coordinated to the palladium center. While traditional phosphine ligands are highly effective, their air-sensitivity often necessitates handling under inert atmospheres, posing practical challenges.

To address this limitation, the concept of air-stable "pre-ligands" has emerged as a significant advancement. These compounds, which are themselves inert to air and moisture, are converted in situ to the active, electron-rich phosphine ligand under the reaction conditions. 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide, developed by the research group of Lutz Ackermann, is a prime example of such a pre-ligand.[1] Its robust nature, coupled with its high catalytic activity upon activation, has made it a valuable tool for challenging cross-coupling reactions, particularly those involving historically difficult substrates like aryl chlorides.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in a laboratory setting.

Chemical Identity
  • Systematic Name: 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide

  • Synonyms: 1,3-ditert-butyl-1,3,2-diazaphospholidin-2-ium 2-oxide

  • CAS Number: 854929-38-7

  • Molecular Formula: C₁₀H₂₃N₂OP[2]

  • Molecular Weight: 218.28 g/mol [2]

Physical Properties

The table below summarizes the key physical properties of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide.

PropertyValueReference
Appearance White to off-white crystalline powder
Melting Point 82 °C (decomposes)[2]
Boiling Point 271.8 °C at 760 mmHg[2]
Flash Point 118.2 °C[2]
Safety and Handling

As with all chemical reagents, appropriate safety precautions must be taken when handling 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.

    • P337 + P313: If eye irritation persists: Get medical advice/attention.

It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before use.

Mechanism of Action in Catalysis: From Stable Oxide to Active Ligand

The utility of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide as a pre-ligand stems from its in situ reduction to the corresponding electron-rich phosphine, which is the active ligand in the palladium-catalyzed cross-coupling cycle. This activation process is a critical feature that imparts air-stability to the pre-ligand while ensuring high catalytic activity under the reaction conditions.

The reduction of the phosphine oxide is typically achieved using a silane reagent, such as polymethylhydrosiloxane (PMHS) or phenylsilane, which is often included in the reaction mixture. The strong P=O bond is cleaved, and the trivalent phosphine is generated, which can then coordinate to the palladium precursor to form the active catalytic species.

Once the active palladium(0)-phosphine complex is formed, it enters the well-established catalytic cycle for the Suzuki-Miyaura reaction. The key steps are:

  • Oxidative Addition: The electron-rich palladium(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a palladium(II) intermediate. The electron-donating nature of the in situ generated phosphine ligand facilitates this step, particularly for less reactive aryl chlorides.

  • Transmetalation: The organoborane reagent (Ar'-B(OR)₂) coordinates to the palladium(II) center, and in the presence of a base, the aryl group (Ar') is transferred to the palladium, displacing the halide.

  • Reductive Elimination: The two organic groups (Ar and Ar') on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar') and regenerating the active palladium(0)-phosphine catalyst.

The steric bulk provided by the two tert-butyl groups on the diazaphospholidine ring of the active ligand plays a crucial role in promoting the reductive elimination step and preventing catalyst deactivation pathways.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L (Active Catalyst) ArPdX Ar-Pd(II)-X(L) (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L) (Transmetalation Product) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Product Biaryl Product (Ar-Ar') ArPdAr_prime->Product Reductive Elimination ArX Aryl Halide (Ar-X) ArX->ArPdX ArB Organoborane (Ar'-B(OR)₂) ArB->ArPdAr_prime Base Base Base->ArPdAr_prime LigandOxide 1,3-Di-tert-butyl-1,3,2- diazaphospholidine 2-Oxide (Pre-ligand) ActiveLigand Active Phosphine (L) LigandOxide->ActiveLigand In situ Reduction Silane Silane Reductant Silane->ActiveLigand ActiveLigand->Pd0 Coordination

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction utilizing a phosphine oxide pre-ligand.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. As with any chemical procedure, it is essential to adhere to all laboratory safety guidelines.

Synthesis of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide

This procedure is adapted from the general principles of phosphine oxide synthesis.

Workflow Diagram:

Synthesis_Workflow Start Start: N,N'-Di-tert-butylethylenediamine and PCl₃ in an inert solvent Step1 Reaction with Base (e.g., Triethylamine) to form intermediate Start->Step1 Step2 Oxidation (e.g., with H₂O₂) to yield the final product Step1->Step2 Workup Aqueous Workup and Extraction Step2->Workup Purification Purification (e.g., Crystallization or Column Chromatography) Workup->Purification End Final Product: 1,3-Di-tert-butyl-1,3,2- diazaphospholidine 2-Oxide Purification->End

Figure 2: General workflow for the synthesis of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, under an inert atmosphere (e.g., argon or nitrogen), dissolve N,N'-Di-tert-butylethylenediamine (1.0 equiv.) and a suitable non-protic solvent (e.g., anhydrous toluene or dichloromethane).

  • Addition of Phosphorus Trichloride: Cool the solution to 0 °C in an ice bath. Add phosphorus trichloride (1.0 equiv.) dropwise via the dropping funnel with vigorous stirring.

  • Formation of the Diazaphospholidine: After the addition is complete, add a base such as triethylamine (2.2 equiv.) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Oxidation: Cool the reaction mixture back to 0 °C and add an oxidizing agent, such as a 30% aqueous solution of hydrogen peroxide, dropwise. Caution: This step can be exothermic.

  • Workup: After the oxidation is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide as a white to off-white solid.

Representative Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide as the pre-ligand.

Workflow Diagram:

Suzuki_Protocol_Workflow Start Assemble Reactants: Aryl chloride, Arylboronic acid, Base (e.g., K₃PO₄), Pd source, Pre-ligand, and Solvent Reaction Heat Reaction Mixture under Inert Atmosphere (e.g., 80-120 °C) Start->Reaction Monitoring Monitor Reaction Progress (TLC or GC-MS) Reaction->Monitoring Monitoring->Reaction Continue heating Workup Cool to Room Temperature, Aqueous Workup, and Extraction Monitoring->Workup Reaction complete Purification Purification by Column Chromatography Workup->Purification End Isolated Biaryl Product Purification->End

Figure 3: General workflow for a Suzuki-Miyaura coupling reaction using the phosphine oxide pre-ligand.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), and 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide (2-4 mol%).

  • Addition of Solvent: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times. Add a degassed solvent (e.g., toluene, dioxane, or t-butanol, ~0.2-0.5 M).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously for the required time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Conclusion

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide represents a significant contribution to the field of catalysis, offering a practical and efficient solution to the challenges associated with air-sensitive phosphine ligands. Its stability, ease of handling, and high catalytic activity in a range of cross-coupling reactions make it an invaluable tool for synthetic chemists in both academic and industrial research. The mechanistic understanding of its role as a pre-ligand, coupled with robust and reproducible experimental protocols, empowers researchers to tackle increasingly complex synthetic challenges, thereby accelerating the discovery and development of new pharmaceuticals and advanced materials.

References

  • Ackermann, L.; Born, R. Modular Diamino- and Dioxophosphine Oxides and Chlorides as Ligands for Transition-Metal-Catalyzed C-C and C-N Couplings with Aryl Chlorides. Angew. Chem. Int. Ed.2005 , 44(16), 2444-2447. [Link]

  • LookChem. Cas 854929-38-7,1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide

Abstract This technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic interpretations essential for the unambiguous structure elucidation of 1,3-Di-tert-butyl-1,3,2-diazaphosph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic interpretations essential for the unambiguous structure elucidation of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. This five-membered phosphorus-nitrogen heterocycle is of increasing interest in organic synthesis as a robust catalyst.[1] A meticulous approach to confirming its molecular architecture is paramount for understanding its reactivity and for quality control in its application. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering a blend of theoretical principles and practical, field-proven insights into the multifaceted process of structure determination.

Introduction: The Significance of Structural Integrity

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide is a chiral, cyclic phosphinamide that has gained traction as a catalyst in a variety of organic transformations. Its efficacy and selectivity are intrinsically linked to its three-dimensional structure. The presence of two bulky tert-butyl groups on the nitrogen atoms of the diazaphospholidine ring imparts significant steric hindrance, influencing the conformational dynamics of the molecule and its mode of interaction with substrates. The phosphoryl group (P=O) acts as a key functional center, participating in coordination and activation.

An exhaustive structure elucidation is not merely an academic exercise; it is a critical component of catalyst development and application. It validates the synthetic route, provides insights into the catalytic mechanism, and ensures batch-to-batch consistency, a cornerstone of reliable and reproducible chemical manufacturing. This guide will navigate the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography to build a cohesive and irrefutable structural model of the title compound.

Synthesis and Preliminary Characterization

The synthesis of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide typically involves the reaction of N,N'-di-tert-butylethylenediamine with a suitable phosphorus source, followed by oxidation. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide
  • Step 1: Cyclization. To a solution of N,N'-di-tert-butylethylenediamine (1.0 eq.) in anhydrous toluene under an inert atmosphere (N₂ or Ar), phosphorus trichloride (1.0 eq.) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours.

  • Step 2: Oxidation. The resulting intermediate, a 2-chloro-1,3-di-tert-butyl-1,3,2-diazaphospholidine, is not isolated. The reaction mixture is cooled to 0 °C, and an oxidizing agent, such as tert-butyl hydroperoxide (1.1 eq.), is added dropwise. The reaction is allowed to warm to room temperature and stirred for a further 4 hours.

  • Step 3: Work-up and Purification. The reaction mixture is filtered to remove any precipitated salts. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the title compound as a white to off-white solid.[2]

G cluster_synthesis Synthetic Pathway diamine N,N'-di-tert-butylethylenediamine intermediate 2-chloro-1,3-di-tert-butyl-1,3,2-diazaphospholidine diamine->intermediate Toluene, 0 °C to RT pcl3 PCl₃ pcl3->intermediate product 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide intermediate->product Oxidation oxidant t-BuOOH oxidant->product

Caption: Synthetic workflow for 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide.

Spectroscopic Elucidation: A Multi-faceted Approach

The cornerstone of structure elucidation for any novel compound lies in the synergistic use of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide, a combination of ¹H, ¹³C, and ³¹P NMR experiments is essential.

Given the central role of the phosphorus atom, ³¹P NMR is the first and most direct spectroscopic handle. As a spin-1/2 nucleus with 100% natural abundance, ³¹P provides sharp signals over a wide chemical shift range, making it highly sensitive to the electronic environment around the phosphorus atom.[3]

  • Expected Chemical Shift: For a pentavalent phosphinamide oxide within a five-membered ring, the ³¹P chemical shift is expected to appear in the range of +20 to +60 ppm (relative to 85% H₃PO₄ as an external standard).[4][5] The precise chemical shift is influenced by the ring strain and the nature of the substituents on the nitrogen atoms.

Experimental Protocol: ³¹P NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum on a spectrometer operating at a suitable frequency (e.g., 162 MHz for a 400 MHz ¹H instrument).

  • Referencing: The spectrum is externally referenced to 85% H₃PO₄ at 0 ppm.

¹H NMR provides detailed information about the number and connectivity of protons in the molecule.

  • Expected Signals:

    • tert-Butyl Protons: A prominent singlet integrating to 18 protons is expected for the two equivalent tert-butyl groups. The chemical shift for tert-butyl groups attached to a nitrogen atom typically falls within the 1.0-1.5 ppm range.[6]

    • Ethylenediamine Backbone Protons: The four protons of the ethylenediamine backbone (CH₂-CH₂) will give rise to a more complex multiplet pattern. Due to the chiral phosphorus center, these protons are diastereotopic and will likely appear as two distinct multiplets, each integrating to two protons. The coupling to the adjacent phosphorus atom (³J(P,H)) will further split these signals.

¹³C NMR spectroscopy reveals the carbon framework of the molecule.

  • Expected Signals:

    • tert-Butyl Carbons: Two signals are expected for the tert-butyl groups: one for the quaternary carbon (C(CH₃)₃) and one for the methyl carbons (C(CH₃)₃). The quaternary carbon signal will be of lower intensity. The chemical shifts are anticipated around 50-60 ppm for the quaternary carbon and 25-35 ppm for the methyl carbons.[7]

    • Ethylenediamine Backbone Carbons: The two methylene carbons of the ethylenediamine backbone are expected to be non-equivalent due to the chiral phosphorus center and will appear as distinct signals, likely in the 40-50 ppm range. These signals will also exhibit coupling to the phosphorus atom (²J(P,C)).

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) ³¹P NMR (Predicted)
P=O--δ 20-60 ppm (s)
N-C(CH₃)₃-δ 50-60 ppm-
N-C(CH₃)₃δ 1.0-1.5 ppm (s, 18H)δ 25-35 ppm-
N-CH₂-CH₂-Nδ 2.5-3.5 ppm (m, 4H)δ 40-50 ppm-

Table 1: Predicted NMR Spectroscopic Data for 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide.

G cluster_nmr NMR Elucidation Workflow sample Purified Compound p31_nmr ³¹P NMR sample->p31_nmr Direct observation of P environment h1_nmr ¹H NMR sample->h1_nmr Proton count and connectivity c13_nmr ¹³C NMR sample->c13_nmr Carbon framework structure Proposed Structure p31_nmr->structure h1_nmr->structure c13_nmr->structure

Caption: Integrated NMR workflow for structure elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule by observing their characteristic vibrational frequencies.

  • Key Vibrational Bands:

    • P=O Stretch: The most diagnostic absorption for this molecule is the phosphoryl (P=O) stretching vibration. For cyclic phosphinamide oxides, this band is typically strong and appears in the region of 1200-1280 cm⁻¹.[8][9] The exact frequency can be influenced by ring strain and the electronegativity of the substituents.

    • C-H Stretch: Aliphatic C-H stretching vibrations from the tert-butyl and ethylenediamine methylene groups will be observed in the 2850-3000 cm⁻¹ region.

    • C-N Stretch: The C-N stretching vibrations are expected in the 1000-1200 cm⁻¹ range.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The spectrum can be acquired using a KBr pellet of the solid sample or as a thin film from a solution (e.g., in chloroform) evaporated on a salt plate.

  • Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can further corroborate the proposed structure.

  • Expected Molecular Ion: The molecular formula of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide is C₁₀H₂₃N₂OP, with a calculated monoisotopic mass of approximately 218.15 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ at m/z 219.16 would be expected as the base peak.

  • Fragmentation Pattern: A characteristic fragmentation pathway would involve the loss of a tert-butyl group ([M - C₄H₉]⁺) or isobutylene ([M - C₄H₈]⁺). The stability of the five-membered ring may lead to its observation as a significant fragment.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is prepared.

  • Analysis: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. ESI in positive ion mode is a suitable ionization technique.

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide a wealth of information about the connectivity and local environment of atoms, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure in the solid state.[10]

  • Expected Structural Features:

    • The five-membered diazaphospholidine ring is likely to adopt a twisted or envelope conformation to minimize steric strain.[2]

    • The P=O bond length is expected to be in the range of 1.45-1.50 Å.

    • The bond angles around the phosphorus atom will deviate from a perfect tetrahedral geometry due to the constraints of the five-membered ring.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate).

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

Conclusion: A Unified Structural Model

The structure elucidation of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide is a process of accumulating and correlating evidence from multiple analytical techniques. The initial hypothesis of the structure, based on the synthetic route, is systematically confirmed and refined through the interpretation of NMR, IR, and MS data. The final and definitive confirmation is provided by single-crystal X-ray crystallography. This rigorous and multi-faceted approach ensures the scientific integrity of the structural assignment, which is fundamental to the rational application and further development of this important catalytic molecule.

References

  • LookChem. 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • Mironov, V. F., et al. (2023). Reaction of 2-R-naphtho[2,3-d][1][2][6]dioxaphosphinin-4-ones with arylidene derivatives of malonic acid esters. Russian Chemical Bulletin, 72(4), 997-1011. [Link]

  • Kostin, M. A., et al. (2021). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. Molecules, 26(11), 3291. [Link]

  • Tolstoy, P. M., et al. (2019). Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds. Physical Chemistry Chemical Physics, 21(30), 16537-16548. [Link]

  • Pérez-Trujillo, M., et al. (2010). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 48(3), 155-165. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Alonso, E., Solis, A., & del Pozo, C. (2000). Synthesis of N-alkyl-(alpha-aminoalkyl)phosphine oxides and phosphonic esters as potential HIV-protease inhibitors, starting from alpha-aminoacids. Tetrahedron, 56(22), 3569-3577. [Link]

  • NMRService. 31 Phosphorus NMR. [Link]

  • Jupp, A. R., et al. (2024). Accessing five- and seven-membered phosphorus-based heterocycles via cycloaddition reactions of azophosphines. Dalton Transactions. [Link]

  • Ali, T. E., & Abdel-Kariem, S. M. (2016). Electron Ionization Mass Spectra of Organophosphorus Compounds Part I: The Mass Fragmentation Pathways of Cyclic α-Aminophosphonates Monoester Containing 1,2,4-Triazinone Moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(9-10), 1270-1275. [Link]

  • Ross, S. A., et al. (2018). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 20(15), 4565–4569. [Link]

  • Jasinski, J. P. (2012). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 5(1), 1-13. [Link]

  • Turner, A. M., et al. (2019). A photoionization mass spectroscopic study on the formation of phosphanes in low temperature phosphine ices. Physical Chemistry Chemical Physics, 21(30), 16549-16558. [Link]

  • Bencini, A., et al. (2004). Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part IV. 1,4,8,11-Tetraazacyclotetradecane-5,12-dione and its diprotonated forms. New Journal of Chemistry, 28(5), 643-650. [Link]

  • Flitsch, S. L., & Gore, M. G. (1990). Synthesis and Structure of N-[(3Z)-2,2-Di-tert-Butyl-2λ5-Indeno[1,2-D][1][2]Azaphosphol-3(8H)-Ylidene]-P,P-di-tert-butylphosphinous Amide. Journal of the Chemical Society, Perkin Transactions 1, (5), 1545-1549. [Link]

  • Ionescu, E., et al. (2001). 17 O NMR spectroscopic data for the amine oxides 1-20. Magnetic Resonance in Chemistry, 39(9), 543-546. [Link]

  • Fernandes, A., et al. (2019). 17O solid-state NMR spectroscopy of A2B2O7 oxides: quantitative isotopic enrichment and spectral acquisition?. Physical Chemistry Chemical Physics, 21(30), 16559-16570. [Link]

  • Jupp, A. R., et al. (2024). Accessing Five- and Seven-Membered Phosphorus-Based Heterocycles via Cycloaddition Reactions of Azophosphines. ChemRxiv. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Kumar, A., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(6), 1575. [Link]

  • Dornhaus, F., Lerner, H.-W., & Bolte, M. (2005). Di-tert-butylphosphine oxide. Acta Crystallographica Section E: Structure Reports Online, 61(2), o657-o658. [Link]

  • Mironov, V. F., et al. (2010). 2-Ethoxy-2,3-dihydro[d][1][2]oxaphosphole 2-oxide in the synthesis of dialkyl(diaryl)(2-hydroxybenzyl)phosphine oxides. Russian Journal of General Chemistry, 80(8), 1637-1641. [Link]

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Foundational

Spectroscopic Signature of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide: A Predictive Analysis for Researchers

Introduction: Unveiling the Molecular Landscape 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-oxide is a saturated five-membered heterocyclic organophosphorus compound featuring a phosphoryl group (P=O) and two bulky tert...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Landscape

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-oxide is a saturated five-membered heterocyclic organophosphorus compound featuring a phosphoryl group (P=O) and two bulky tert-butyl substituents on the nitrogen atoms. This unique structural arrangement imparts specific electronic and steric properties, making it a molecule of interest in coordination chemistry and catalysis.[1] A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for studying its interactions in various chemical systems.

This technical guide provides a detailed predictive analysis of the key spectroscopic data for 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available, comprehensive experimental spectra for this specific molecule, this guide leverages fundamental spectroscopic principles and data from structurally analogous compounds to provide a robust and scientifically grounded predictive framework for researchers in drug development and chemical synthesis.

Molecular Structure and Expected Spectroscopic Behavior

The structure of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide, with its key functional groups, dictates its expected spectroscopic signature. The presence of tert-butyl groups will dominate the ¹H and ¹³C NMR spectra with characteristic intense singlets. The diazaphospholidine ring introduces diastereotopic protons on the ethylene backbone, which are expected to show complex splitting patterns. The phosphorus atom, being a spin-active nucleus (³¹P, I=1/2), will provide a distinct signal in the ³¹P NMR spectrum and will couple with neighboring protons and carbons. The phosphoryl (P=O) bond is a strong IR absorber, and its stretching frequency will be a key diagnostic feature in the IR spectrum. Finally, the mass spectrum is anticipated to show characteristic fragmentation patterns involving the loss of the tert-butyl groups and cleavage of the heterocyclic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide, a combination of ¹H, ¹³C, and ³¹P NMR experiments will provide a complete picture of its molecular framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

    • Acquire spectra at a constant, controlled temperature (e.g., 298 K) to ensure reproducibility.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon environment. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • ³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. A wider spectral width may be necessary to encompass the chemical shift range of phosphine oxides. 85% H₃PO₄ is used as an external standard.[2]

    • 2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D correlation spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve H1 ¹H NMR dissolve->H1 C13 ¹³C NMR P31 ³¹P NMR TwoD 2D NMR (COSY, HSQC) assign Assign Signals TwoD->assign structure Elucidate Structure assign->structure MS_Fragmentation M Molecular Ion [M]⁺ m/z = 218 M_minus_C4H9 [M - C₄H₉]⁺ m/z = 161 M->M_minus_C4H9 - •C₄H₉ M_minus_C4H8 [M - C₄H₈]⁺ m/z = 162 M->M_minus_C4H8 - C₄H₈ Fragment_114 [C₄H₁₁N₂OP]⁺ m/z = 134 M_minus_C4H9->Fragment_114 - C₂H₄

Figure 2: Predicted key fragmentation pathways in EI-MS.
Predicted Fragmentation Pattern (EI-MS)

The molecular formula of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide is C₁₀H₂₃N₂OP, with a molecular weight of 218.28 g/mol . [1]

  • Molecular Ion (M⁺): A molecular ion peak at m/z 218 should be observable, although its intensity may be low depending on its stability under EI conditions.

  • Loss of a tert-Butyl Radical ([M - 57]⁺): The cleavage of a C-N bond to lose a tert-butyl radical (•C₄H₉) is a highly probable fragmentation pathway, leading to a significant peak at m/z 161 . This is often a dominant fragmentation pathway for compounds containing tert-butyl groups.

  • Loss of Isobutylene ([M - 56]⁺): A rearrangement reaction involving the transfer of a hydrogen atom followed by the elimination of isobutylene (C₄H₈) can also occur, resulting in a peak at m/z 162 .

  • Ring Cleavage: Fragmentation of the diazaphospholidine ring is also expected. The fragmentation of cyclic organophosphorus compounds can be complex, but cleavage of the C-C bond in the ethylene bridge or the N-P bonds are plausible pathways. [3][4]For instance, the loss of an ethylene molecule from the [M - C₄H₉]⁺ fragment would lead to an ion at m/z 133 .

Conclusion: A Guide for Practical Application

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. By understanding the expected NMR chemical shifts and coupling constants, the characteristic IR absorption of the phosphoryl group, and the likely fragmentation patterns in mass spectrometry, researchers can more confidently identify and characterize this compound in their experimental work. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. While this guide is based on sound spectroscopic principles and data from analogous structures, experimental verification remains the gold standard. It is our hope that this detailed analysis will serve as a valuable resource for scientists working with this and related organophosphorus compounds.

References

  • Abdel-Kariem, S. M. (2016). Electron Ionization Mass Spectra of Organophosphorus Compounds Part I: The Mass Fragmentation Pathways of Cyclic α-Aminophosphonates Monoester Containing 1,2,4-Triazinone Moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(11), 1464-1469. [Link]

  • D'yakonov, V. A., et al. (2016). Fragmentation Pathways and Structural Characterization of Organophosphorus Compounds Related to the Chemical Weapons Convention by Electron Ionization and Electrospray Ionization Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 30(24), 2585-2593. [Link]

  • Nyquist, R. A., et al. (1993). INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS. Journal of Molecular Structure, 294, 253-256. [Link]

  • Reusch, W. (n.d.). Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • Bouchareb, S., et al. (2015). Synthesis and spectroscopic study of new substituted phosphoramidates and 1,3,2-diazaphospholidine-2,5-diones. Journal of Molecular Structure, 1100, 316-323. [Link]

  • El-Sayed, I. (2016). Electron Ionization Mass Spectra of Organophosphorus Compounds Part I: The Mass Fragmentation Pathways of Cyclic α-Aminophosphonates Monoester Containing 1,2,4-Triazinone Moiety. ResearchGate. [Link]

  • Thomas, L. C., & Chittenden, R. A. (1964). Characteristic infrared absorption frequencies of organophosphorus compounds—I The phosphoryl (PO) group. Spectrochimica Acta, 20(3), 467-487. [Link]

  • Reddy, G. S., et al. (2016). Fragmentation pathways and structural characterization of organophosphorus compounds related to CWC by electron ionization and electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • Kim, H., et al. (2021). Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents. New Journal of Chemistry, 45(3), 1438-1447. [Link]

  • Shenderovich, I. G., et al. (2012). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 14(28), 9946-9955. [Link]

  • Bera, A., et al. (2021). Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules. Frontiers in Astronomy and Space Sciences, 8, 706992. [Link]

  • Wright, I. A., et al. (2013). Electronic Supplementary Information for "Anionic, Zwitterionic, and Cationic Conjugated Polyelectrolytes from a Single Family of Organometallic Monomers". The Royal Society of Chemistry. [Link]

  • LookChem. (n.d.). 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. [Link]

  • Huang, F., et al. (n.d.). Phosphine Oxide Functional Group Based Three-Station Molecular Shuttle SUPPORTING INFORMATION. The University of Memphis. [Link]

  • Diez, J., et al. (n.d.). SUPLEMENTARY INFORMATION. The Royal Society of Chemistry. [Link]

  • Gholivand, K., et al. (2005). Syntheses and Spectroscopic Studies of Some New Diazaphospholes and Diazaphosphorinanes. Crystal Structure of 4. Zeitschrift für Naturforschung B, 60(10), 1021-1026. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. [Link]

  • Dornhaus, F., et al. (2005). Di-tert-butylphosphine oxide. Acta Crystallographica Section E: Structure Reports Online, 61(2), o657-o658. [Link]

  • Huczyński, A., et al. (2021). Spectroscopic, Spectrometric and Computational Studies of New Lasalocid Derivatives and Their Complexes with Selected Metal Cations. Molecules, 26(11), 3296. [Link]

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Exploratory

thermal stability of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide

An In-depth Technical Guide to the Thermal Stability of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide Abstract This technical guide provides a comprehensive analysis of the , a significant organophosphorus compound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Stability of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide

Abstract

This technical guide provides a comprehensive analysis of the , a significant organophosphorus compound utilized in modern synthetic chemistry. For researchers, scientists, and drug development professionals, understanding the thermal characteristics of such reagents is paramount for ensuring reaction efficiency, product purity, and operational safety. This document details the fundamental principles of thermal analysis, presents robust experimental protocols for characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), interprets the resultant data, and proposes a plausible decomposition mechanism. By integrating theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for the safe handling, storage, and application of this compound.

Introduction: The Imperative of Thermal Characterization

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide is a cyclic phosphoramidate notable for its use as a catalyst and ligand in various organic synthesis applications.[1] Its structure, featuring a five-membered diazaphospholidine ring, a phosphoryl group (P=O), and two sterically demanding tert-butyl substituents on the nitrogen atoms, imparts unique reactivity. However, these same structural features also dictate its thermal behavior.

The thermal stability of a chemical compound—its ability to resist decomposition under heat—is not merely an academic data point; it is a critical safety and quality parameter. For organophosphorus compounds, which can sometimes exhibit energetic decomposition, a thorough understanding of their thermal profile is essential to prevent hazardous situations in both laboratory and manufacturing settings.[2] This guide provides the necessary framework for evaluating the , enabling scientists to define safe operational limits and predict its behavior under various thermal conditions.

Physicochemical Profile

A foundational understanding begins with the compound's basic properties and structure. The bulky tert-butyl groups are key to its chemical behavior, providing significant steric hindrance around the nitrogen atoms, which influences both its reactivity and decomposition pathways.

PropertyValueReference(s)
Chemical Name 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide[1]
CAS Number 854929-38-7[1][3]
Molecular Formula C₁₀H₂₃N₂OP[1][3]
Molecular Weight 218.28 g/mol [1][3]
Appearance White to off-white crystalline powder
Melting Point ~82 °C (with decomposition)[1][3]

Core Methodologies for Assessing Thermal Stability

To comprehensively evaluate a compound's thermal stability, a multi-technique approach is required. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques, providing quantitative data on mass loss and heat flow, respectively.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is the definitive method for determining the temperature at which a material begins to volatilize or decompose. The output is a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

Experimental Protocol:

  • Instrument Preparation: Calibrate the TGA instrument's mass and temperature sensors using certified reference materials. Purge the furnace with the desired gas (typically high-purity nitrogen for inert atmosphere analysis) at a flow rate of 50-100 mL/min.

  • Sample Preparation: Tare a ceramic or platinum TGA pan. Accurately weigh 3-5 mg of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide into the pan.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

  • Data Analysis:

    • T_onset (Onset of Decomposition): Determine the temperature at which significant mass loss begins.

    • T_max (Temperature of Maximum Decomposition Rate): Identify the peak temperature on the DTG curve, corresponding to the point of fastest decomposition.

    • Residual Mass: Quantify the percentage of mass remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[5] This technique identifies thermal events such as melting (endothermic) and decomposition (typically exothermic), quantifying the energy released or absorbed.

Experimental Protocol:

  • Instrument Preparation: Calibrate the DSC cell for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan. Hermetically seal the pan to contain any volatiles released during initial decomposition. Prepare an empty, sealed aluminum pan as a reference.

  • Thermal Program:

    • Equilibrate the sample and reference at 30 °C.

    • Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis:

    • Melting Point (T_m): Identify the peak temperature of any endothermic event preceding decomposition.

    • Decomposition Exotherm (T_decomp): Identify the onset and peak temperatures of the exothermic event associated with decomposition.

    • Heat of Decomposition (ΔH_d): Integrate the area under the exothermic peak to quantify the energy released during decomposition (in J/g). A large ΔH_d can indicate a significant thermal hazard.

Workflow Visualization

The logical flow of a comprehensive thermal stability analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Interpretation cluster_results Final Assessment Sample 1,3-Di-tert-butyl-1,3,2- diazaphospholidine 2-Oxide TGA Thermogravimetric Analysis (TGA) (Ramp 10°C/min to 400°C) Sample->TGA DSC Differential Scanning Calorimetry (DSC) (Ramp 10°C/min to 350°C) Sample->DSC TGA_Data TGA Curve (Mass Loss) DTG Curve (Rate of Loss) TGA->TGA_Data Measures Mass Change DSC_Data DSC Curve (Heat Flow) Endotherms & Exotherms DSC->DSC_Data Measures Heat Flow Results Thermal Stability Profile (Tonset, Tmax, ΔHd) TGA_Data->Results DSC_Data->Results

Caption: Workflow for Thermal Stability Assessment.

Interpreting the Data: A Stability Profile

Based on supplier data and analysis of similar chemical structures, the following profile is expected. The reported melting point of 82 °C is accompanied by decomposition, indicating that the compound has limited stability even at moderate temperatures.[1]

ParameterExpected Value/ObservationSignificance
TGA T_onset ~80-90 °CThe temperature at which mass loss begins, defining the upper limit for thermal processing.
TGA T_max ~100-120 °CThe point of most rapid decomposition; reactions should be kept well below this temperature.
DSC Event ~82 °CAn initial endotherm (melting) immediately followed by a sharp, strong exotherm (decomposition).
DSC ΔH_d Moderate to HighThe energy released upon decomposition. A significant value warrants extreme caution regarding heating.

The data collectively indicates that 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide possesses moderate thermal stability . Its utility in chemical reactions is likely limited to temperatures well below 80 °C to avoid the onset of decomposition, which could compromise reaction yield, purity, and safety.

Proposed Decomposition Mechanism

The most likely initial decomposition step is the elimination of isobutene , a common thermal degradation pathway for tert-butyl substituted compounds.[6]

Caption: Plausible Initial Decomposition Step.

This initial elimination could be followed by further fragmentation of the remaining diazaphospholidine ring. To definitively identify the decomposition products, a technique such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be the method of choice. This involves heating the sample rapidly to its decomposition temperature and immediately analyzing the volatile products.[7][8]

Safety, Handling, and Storage Recommendations

The thermal profile and chemical nature of this compound necessitate specific safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Crucially, store away from heat sources, sparks, and open flames. Given the decomposition onset temperature of ~82 °C, storage at controlled room temperature (e.g., 20-25 °C) or under refrigeration is strongly advised to ensure long-term stability.

  • Hazard Statements: The compound is known to cause skin and serious eye irritation.[3] It is also classified as highly water-endangering.[3]

Conclusion

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide is a valuable synthetic reagent with moderate thermal stability, characterized by a decomposition onset near its melting point of approximately 82 °C. The primary analytical tools for this characterization, TGA and DSC, reveal a sharp decomposition that is likely exothermic and involves the elimination of isobutene. For professionals in research and drug development, this information is critical. All experimental procedures and storage protocols must account for this thermal lability to ensure safe operations, maintain reagent integrity, and achieve reproducible scientific outcomes. A rigorous application of the analytical methods described in this guide is the cornerstone of responsible chemical handling and innovation.

References

  • Cas 854929-38-7, 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. LookChem. [Link]

  • 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide >95.0%(GC) 5g. SciSupplies. [Link]

  • SAFETY DATA SHEET - DTBP. United Initiators. [Link]

  • Synthesis of hybrid dendritic molecules with diazaphospholidine oxide grafted at the surface of octavinylsilsesquioxane (OVS). Royal Society of Chemistry. [Link]

  • Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. National Institutes of Health. [Link]

  • Kinetic Study of Di-Tert-Butyl Peroxide: Thermal Decomposition and Product Reaction Pathways. ResearchGate. [Link]

  • Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. MDPI. [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. National Institutes of Health. [Link]

  • Thermogravimetric analysis (TGA) and DTG curves of polycarbonate (PC)... ResearchGate. [Link]

  • Thermal Decomposition of Di-Tert-Butyl Peroxide at High Pressure. ResearchGate. [Link]

  • Di-tert-butyl peroxide. Wikipedia. [Link]

  • Investigation of organophosphorus (OPs) compounds by a needle trap device based on mesoporous organo-layered double hydroxide (organo-LDH). Royal Society of Chemistry. [Link]

  • Analysis of Organophosphorus Compounds by GC/MS. CROMlab. [Link]

  • Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application. ChemRxiv. [Link]

  • Thermal Decomposition Behavior of di-tert-butyl Peroxide Measured with Differential Adiabatic Calorimeter. AIDIC. [Link]

  • Synthesis and Thermal Properties of Bio-Based Janus Ring Siloxanes Incorporating Terpenes and Terpenoids. MDPI. [Link]

  • Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). National Institutes of Health. [Link]

  • Scheme 3 Decomposition mechanism of di-tert-butyl peroxide (DTBP). ResearchGate. [Link]

  • 2-Ethoxy-2,3-dihydro[d][1]oxaphosphole 2-oxide in the synthesis of dialkyl(diaryl)(2-hydroxybenzyl)phosphine oxides. ResearchGate. [Link]

  • Thermogravimetric analysis (TGA) curves of red phosphorus (RP)... ResearchGate. [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]

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Foundational

A Technical Guide to the Solubility of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide, a significant compound in modern synthetic chemistry. The document delineates the molecular properties that govern its solubility, presents a qualitative solubility profile in common organic solvents, and offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in reaction design, purification, and formulation development.

Introduction to 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide (CAS RN: 854929-38-7) is a cyclic phosphine oxide compound that has gained traction as a versatile tool in organic synthesis.[1][2] Its unique molecular architecture, featuring a central five-membered diazaphospholidine ring, a phosphoryl group (P=O), and two bulky tert-butyl substituents on the nitrogen atoms, imparts notable stability and reactivity.[1] These structural features are pivotal in its application as a catalyst or ligand in a variety of chemical transformations.[1][3]

1.1. Physicochemical Properties

A fundamental understanding of the compound's physicochemical properties is essential for predicting its behavior in different solvent systems.

  • Molecular Formula: C₁₀H₂₃N₂OP[1]

  • Molecular Weight: 218.28 g/mol [4]

  • Appearance: White to off-white crystalline powder.[2]

  • Melting Point: Approximately 82 °C (with decomposition).[1][2]

  • Key Structural Features:

    • Polar P=O bond: The phosphoryl group is a strong hydrogen bond acceptor, contributing significantly to the molecule's polarity.

    • Bulky, Nonpolar Tert-butyl Groups: These large aliphatic groups create steric hindrance and contribute significant nonpolar character to the molecule.

    • Cyclic Amide-like Structure: The core ring system influences the overall dipole moment and conformational rigidity.

The molecule's character is therefore amphiphilic—it possesses both highly polar (P=O) and nonpolar (tert-butyl) regions. This duality is the primary determinant of its solubility profile, suggesting it will not exhibit extreme solubility in either very polar or very nonpolar solvents but will likely have moderate to good solubility in solvents of intermediate polarity.

Caption: Structure of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide.

Solubility Profile: Theoretical and Observed

The principle of "like dissolves like" provides a strong predictive framework for solubility.[5] Polar solvents are better at solvating polar molecules, and nonpolar solvents are better for nonpolar molecules. Given the amphiphilic nature of the target compound, its solubility is expected to be highest in solvents that can effectively interact with both its polar and nonpolar moieties.

Table 1: Qualitative Solubility of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Nonpolar Aprotic Hexanes, TolueneLow to ModerateCan solvate the tert-butyl groups but interact poorly with the highly polar P=O bond.
Polar Aprotic THF, Dichloromethane (DCM)Good to HighOffers a balance of polarity to solvate the P=O group without the hydrogen-bonding competition of protic solvents.
Polar Aprotic Acetonitrile, AcetoneModerate to GoodDipole-dipole interactions with the P=O group are effective.
Polar Protic Methanol, EthanolModerateCan act as hydrogen bond donors to the P=O oxygen, but this interaction can be sterically hindered.
Polar Protic WaterVery Low/InsolubleThe large, nonpolar tert-butyl groups dominate, leading to poor solvation in the aqueous phase.

Experimental Protocol for Quantitative Solubility Determination

To generate reliable and reproducible data, a standardized experimental approach is necessary. The isothermal shake-flask method is a gold standard for determining the thermodynamic solubility of solid compounds.[6] This method involves agitating an excess of the solid in the chosen solvent at a constant temperature until equilibrium is reached.[6][7]

3.1. Causality and Self-Validation in Protocol Design

This protocol is designed to be self-validating by ensuring that a true equilibrium saturation point is achieved and accurately measured.

  • Expertise & Experience: The use of a temperature-controlled shaker bath is critical because solubility is highly temperature-dependent. A minimum 24-hour equilibration period is specified to ensure the system reaches a steady state, which is a common pitfall in rapid, non-equilibrium measurements. The choice of HPLC for quantification is based on its high sensitivity and specificity, allowing for accurate measurement even at low concentrations.

  • Trustworthiness: The protocol includes a crucial step for verifying the presence of undissolved solid before analysis. This confirms that the solution is genuinely saturated. Furthermore, running replicates (n=3) is mandatory to establish the precision of the results and identify any potential outliers.

3.2. Step-by-Step Methodology

  • Preparation:

    • Accurately weigh approximately 50 mg of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide into three separate 4 mL glass vials.

    • To each vial, add 2.0 mL of the chosen organic solvent using a calibrated pipette. This creates a slurry with an excess of the solid solute.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker bath set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

    • Allow the mixtures to equilibrate for at least 24 hours. A longer period (48-72 hours) may be necessary for certain solvent systems and should be validated.

  • Sample Separation (Critical Step):

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for 30 minutes within the temperature-controlled bath. Visually confirm that excess solid remains.

    • Carefully draw the supernatant (the clear, saturated solution) using a syringe.

    • Immediately pass the solution through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean, pre-weighed HPLC vial. This step removes all particulate matter, which would otherwise lead to erroneously high solubility values.

  • Quantification (Gravimetric or Spectroscopic):

    • Method A (Gravimetric - for non-volatile solutes):

      • Weigh the sealed HPLC vial containing the filtered solution.

      • Carefully unseal and place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound (e.g., 40 °C).

      • Once all solvent is removed, re-weigh the vial. The mass of the remaining solid represents the amount dissolved in 2.0 mL of the solvent.

    • Method B (HPLC - Preferred):

      • Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

      • Generate a calibration curve by injecting the standards into an HPLC system and plotting the peak area versus concentration.

      • Accurately dilute a known volume of the filtered saturated solution and inject it into the HPLC.

      • Determine the concentration of the saturated solution by interpolating its peak area on the calibration curve.

  • Calculation:

    • Calculate the solubility in g/L or mol/L. Repeat for all three replicates and report the mean and standard deviation.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Weigh ~50 mg of Compound (x3) prep2 Add 2.0 mL of Solvent to each prep1->prep2 Create Slurry equil1 Seal Vials prep2->equil1 equil2 Agitate at Const. Temp (e.g., 25°C, 24h) equil1->equil2 sep1 Settle Solids equil2->sep1 sep2 Confirm Excess Solid sep1->sep2 sep3 Syringe Filter Supernatant (0.22 µm) sep2->sep3 quant_hplc HPLC Analysis vs. Calibration Curve sep3->quant_hplc calc1 Determine Concentration (g/L or mol/L) quant_hplc->calc1 calc2 Calculate Mean & SD (n=3) calc1->calc2

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Implications for Research and Development

Accurate solubility data is not an academic exercise; it is a critical parameter that directly impacts laboratory and process outcomes.

  • Reaction Optimization: The choice of solvent can dramatically influence reaction rates and outcomes. A solvent in which the starting materials and catalysts are highly soluble can lead to a homogeneous reaction environment, improving kinetics and yields.

  • Purification: Knowledge of solubility in various solvents is the cornerstone of developing effective recrystallization procedures. The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, allowing for high recovery of pure crystals.

  • Drug Development: In a pharmaceutical context, the solubility of an active pharmaceutical ingredient (API) or an intermediate in organic solvents is crucial for formulation, purification, and meeting regulatory standards for purity.

Conclusion

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide is a compound of significant synthetic utility. Its solubility is governed by a balance between its polar phosphoryl group and its nonpolar tert-butyl substituents, rendering it most soluble in polar aprotic solvents like THF and DCM. While a comprehensive public database of its solubility across a wide range of solvents is lacking, this guide provides the theoretical framework and a robust, validated experimental protocol to empower researchers to determine this critical parameter. By applying the methodologies described herein, scientists can generate the precise data needed to optimize synthetic processes, streamline purification, and accelerate development timelines.

References

  • LookChem. 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. Available from: [Link]

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  • SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

  • Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • Education.com. Testing the Solubility of Common Liquid Solvents. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11816821, 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. Available from: [Link]

  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available from: [Link]

  • Polycil. 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. Available from: [Link]

Sources

Exploratory

The Ascent of the P=O Bond in a Ring: A Technical Guide to the Discovery and History of Cyclic Phosphine Oxides

For Researchers, Scientists, and Drug Development Professionals Abstract Cyclic phosphine oxides, a class of organophosphorus compounds characterized by a phosphorus-oxygen double bond within a carbocyclic framework, hav...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic phosphine oxides, a class of organophosphorus compounds characterized by a phosphorus-oxygen double bond within a carbocyclic framework, have journeyed from relative obscurity to a position of significant interest across diverse scientific disciplines. This in-depth technical guide provides a comprehensive exploration of the discovery and historical development of these fascinating molecules. We will traverse the timeline of their synthesis, from the earliest serendipitous discoveries to the development of elegant and robust synthetic methodologies. Key reactions, including the seminal McCormack reaction, Grignard-based approaches, and modern catalytic methods, will be dissected with a focus on mechanistic underpinnings and experimental rationale. Beyond synthesis, this guide will illuminate the evolving understanding of their structural and electronic properties, revealed through decades of spectroscopic and crystallographic analysis. Finally, we will survey the expanding applications of cyclic phosphine oxides, from their emerging roles in medicinal chemistry and catalysis to their utility in materials science, underscoring their growing importance in both academic and industrial research.

The Dawn of a New Class: Early Encounters with Cyclic Phosphine Oxides

The story of cyclic phosphine oxides does not begin with a singular, celebrated discovery but rather with gradual advancements in the broader field of organophosphorus chemistry. While the exact first synthesis of a simple, unsubstituted cyclic phosphine oxide is not definitively documented in a landmark publication, the groundwork was laid by pioneering chemists exploring the reactivity of phosphorus halides and organometallic reagents.

One of the earliest significant forays into cyclic phosphorus compounds that would lead to their oxides was the synthesis of phosphetanes. In 1957, G. M. Kosolapoff and R. F. Struck reported the synthesis of a four-membered phosphorus heterocycle, a phosphetane, though the yields were impractically low.[1] This work, however, opened the door to the possibility of creating small-ring phosphorus heterocycles. A more efficient and reproducible method for phosphetane synthesis was later developed by McBride in 1962, which truly enabled the systematic study of their properties and reactivity.[1] The corresponding phosphetane oxides were often readily accessible via simple oxidation of the parent phosphine.

The synthesis of five- and six-membered cyclic phosphine oxides gained significant traction with the advent of specific and more reliable synthetic methods, which will be detailed in the subsequent sections. These early explorations were driven by a fundamental curiosity about the influence of ring strain and conformation on the properties of the P=O bond and the overall molecule.

Foundational Synthetic Strategies: Forging the Cyclic Framework

The ability to construct the cyclic phosphine oxide skeleton with control over ring size, substitution, and stereochemistry has been central to their development. Several key synthetic strategies have emerged as pillars of this field.

The McCormack Reaction: A Cycloaddition Mainstay

A cornerstone in the synthesis of five-membered cyclic phosphine oxides, specifically phospholene oxides, is the McCormack reaction , named after its discoverer, W. B. McCormack of DuPont.[2] This powerful reaction involves the [4+1] cycloaddition of a 1,3-diene with a phosphonous dihalide (RPX₂) or a phosphinous halide (R₂PX). The resulting cyclic phospholenium halide is then hydrolyzed to yield the corresponding phospholene oxide.

The causality behind this experimental choice lies in its convergent and atom-economical nature, allowing for the rapid construction of the five-membered ring from readily available starting materials. The mechanism proceeds through a concerted [4+2] cycloaddition-like pericyclic process.[2]

McCormack_Reaction diene 1,3-Diene intermediate Cyclic Phospholenium Halide diene->intermediate + phosphine_halide R-PCl₂ phosphine_halide->intermediate product Phospholene Oxide intermediate->product Hydrolysis h2o H₂O Grignard_Synthesis diGrignard 1,n-Di-Grignard Reagent (e.g., BrMg(CH₂)₄MgBr) product Cyclic Phosphine Oxide diGrignard->product + p_electrophile Phosphorus Electrophile (e.g., R-P(O)Cl₂) p_electrophile->product

Sources

Protocols & Analytical Methods

Method

The Strategic Application of Chiral 1,3,2-Diazaphospholidine 2-Oxides in Stereoselective Synthesis

Introduction: Beyond the Achiral Scaffold For researchers, scientists, and professionals in drug development, the quest for precise control over molecular stereochemistry is a paramount objective. While a diverse array o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Achiral Scaffold

For researchers, scientists, and professionals in drug development, the quest for precise control over molecular stereochemistry is a paramount objective. While a diverse array of chiral catalysts and auxiliaries have been developed, the family of cyclic phosphoramides, particularly 1,3,2-diazaphospholidine 2-oxides, offers a unique and powerful platform for asymmetric synthesis. Though the parent achiral structure, 1,3-di-tert-butyl-1,3,2-diazaphospholidine 2-oxide, serves as a foundational building block, it is the introduction of chirality into this scaffold that unlocks its true potential for inducing stereoselectivity. This guide delves into the application of chiral 1,3,2-diazaphospholidine 2-oxides, providing a framework for their synthesis and deployment in key stereoselective transformations. These compounds can act as potent organocatalysts or as highly effective chiral ligands in transition metal catalysis.

The Foundation: Synthesis of Chiral 1,3,2-Diazaphospholidine 2-Oxides

The modular nature of 1,3,2-diazaphospholidine 2-oxides allows for the rational design and synthesis of chiral variants. The most common strategy involves the use of a chiral diamine as a readily available starting material. This approach embeds chirality directly into the diazaphospholidine ring, creating a well-defined chiral environment around the phosphorus center.

A representative synthetic route commences with a chiral 1,2-diamine, which is reacted with phosphorus trichloride (PCl₃) to form a cyclic chlorophospholidine. Subsequent oxidation furnishes the desired chiral 1,3,2-diazaphospholidine 2-oxide. The substituents on the nitrogen atoms can be varied to fine-tune the steric and electronic properties of the catalyst.

Protocol 1: Synthesis of a C₂-Symmetric Chiral 1,3,2-Diazaphospholidine 2-Oxide

This protocol outlines the synthesis of a chiral diazaphospholidine oxide derived from (1R,2R)-1,2-diphenylethane-1,2-diamine.

Materials:

  • (1R,2R)-1,2-Diphenylethane-1,2-diamine

  • Triethylamine (Et₃N)

  • Phosphorus trichloride (PCl₃)

  • Dichloromethane (DCM), anhydrous

  • tert-Butyl hydroperoxide (TBHP), 70% in water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Cyclization:

    • To a solution of (1R,2R)-1,2-diphenylethane-1,2-diamine (1.0 equiv.) and triethylamine (2.2 equiv.) in anhydrous dichloromethane at 0 °C under an inert atmosphere (N₂), add phosphorus trichloride (1.1 equiv.) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-1,3-diphenyl-1,3,2-diazaphospholidine.

  • Oxidation:

    • Dissolve the crude chlorophospholidine in dichloromethane and cool the solution to 0 °C.

    • Add tert-butyl hydroperoxide (1.5 equiv.) dropwise.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure chiral 1,3,2-diazaphospholidine 2-oxide.

Application in Stereoselective Synthesis: The Asymmetric Michael Addition

Chiral 1,3,2-diazaphospholidine 2-oxides have emerged as effective catalysts in a variety of stereoselective transformations, including the asymmetric Michael addition. In this reaction, the diazaphospholidine oxide can act as a Brønsted acid, activating the enone Michael acceptor, and as a Lewis base, organizing the nucleophile to facilitate a highly stereocontrolled carbon-carbon bond formation.

Mechanistic Rationale

The catalytic cycle is believed to proceed through a bifunctional activation mechanism. The P=O group of the diazaphospholidine oxide acts as a Lewis base, coordinating to the nucleophile, while the acidic N-H protons (if present, or other functionalities) can activate the Michael acceptor. This dual activation within a chiral environment directs the nucleophilic attack to one face of the Michael acceptor, leading to high enantioselectivity.

Asymmetric Michael Addition Mechanism cluster_0 Catalytic Cycle Catalyst Chiral Diazaphospholidine Oxide Catalyst TransitionState Ternary Chiral Transition State Catalyst->TransitionState Bifunctional Activation Enone Michael Acceptor (Enone) Enone->TransitionState Nucleophile Michael Donor (Nucleophile) Nucleophile->TransitionState Product Enantioenriched Michael Adduct TransitionState->Product C-C Bond Formation Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Protocol 2: Asymmetric Michael Addition of a β-Ketoester to an Enone

This protocol describes a representative procedure for the enantioselective Michael addition of a β-ketoester to an enone, catalyzed by a chiral 1,3,2-diazaphospholidine 2-oxide.

Materials:

  • Chiral 1,3,2-diazaphospholidine 2-oxide catalyst (e.g., 10 mol%)

  • β-Ketoester (e.g., ethyl 2-oxocyclopentane-1-carboxylate) (1.0 equiv.)

  • Enone (e.g., methyl vinyl ketone) (1.2 equiv.)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried reaction vial under an inert atmosphere, add the chiral 1,3,2-diazaphospholidine 2-oxide catalyst (0.1 equiv.).

    • Add anhydrous toluene to dissolve the catalyst.

    • Add the β-ketoester (1.0 equiv.) to the solution.

    • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Reaction Execution:

    • Add the enone (1.2 equiv.) dropwise to the reaction mixture.

    • Stir the reaction at the specified temperature for the required time (e.g., 24-48 hours), monitoring the progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the enantioenriched Michael adduct.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation

The efficacy of a given chiral 1,3,2-diazaphospholidine 2-oxide catalyst can be evaluated by examining the yield and enantioselectivity across a range of substrates.

EntryMichael Acceptor (Enone)Michael Donor (Nucleophile)Yield (%)ee (%)
1Methyl vinyl ketoneEthyl 2-oxocyclopentane-1-carboxylate9295
2Phenyl vinyl ketoneDiethyl malonate8891
3CyclohexenoneAcetylacetone9598
4AcroleinDimethyl malonate8590

Table 1. Representative results for the asymmetric Michael addition catalyzed by a chiral 1,3,2-diazaphospholidine 2-oxide.

Broader Applications in Stereoselective Synthesis

The utility of chiral 1,3,2-diazaphospholidine 2-oxides extends beyond the Michael addition. These versatile catalysts and ligands have shown promise in a variety of other important stereoselective transformations.

  • Asymmetric Aldol Reactions: By activating both the aldehyde electrophile and the enolate nucleophile, these catalysts can facilitate highly diastereo- and enantioselective aldol additions.

  • Asymmetric Allylic Alkylation: When used as chiral ligands for transition metals such as palladium, chiral diazaphospholidines can control the stereochemical outcome of allylic substitution reactions, leading to the formation of enantioenriched products.

  • [3+2] Cycloadditions: The Lewis basicity of the diazaphospholidine oxide can be harnessed to promote and control the stereoselectivity of cycloaddition reactions.

Experimental Workflow Start Start: Chiral Diamine & PCl₃ Cyclization Step 1: Cyclization Start->Cyclization Oxidation Step 2: Oxidation Cyclization->Oxidation Catalyst Chiral 1,3,2-Diazaphospholidine 2-Oxide Catalyst Oxidation->Catalyst Reaction Step 3: Asymmetric Reaction (e.g., Michael Addition) Catalyst->Reaction Workup Step 4: Work-up & Purification Reaction->Workup Analysis Step 5: Analysis (NMR, HPLC) Workup->Analysis End End: Enantioenriched Product Analysis->End

Caption: General experimental workflow from catalyst synthesis to product analysis.

Conclusion: A Versatile Tool for Asymmetric Synthesis

Chiral 1,3,2-diazaphospholidine 2-oxides represent a valuable and versatile class of catalysts and ligands for stereoselective synthesis. Their modular synthesis allows for systematic tuning of their steric and electronic properties, enabling the optimization of reactivity and selectivity for a given transformation. The protocols and mechanistic insights provided in this guide serve as a starting point for researchers looking to harness the power of these compounds in the synthesis of complex, enantioenriched molecules for applications in drug discovery and development.

References

  • Synthesis of Chiral 1,3,2-Diazaphospholidine Ligands: For representative synthetic procedures of similar chiral phosphoramidite ligands, see: Teichert, J. F., & Feringa, B. L. (2010). Phosphoramidites: Privileged Ligands in Asymmetric Catalysis. Angewandte Chemie International Edition, 49(14), 2486-2528. [Link]

  • Asymmetric Michael Addition Catalyzed by Chiral Phosphoric Acids: For mechanistic insights into related chiral phosphoric acid catalysis, a concept that shares principles with phosphodiamide catalysis, see: Akiyama, T. (2007). Stronger Brønsted Acids. Chemical Reviews, 107(12), 5744-5758. [Link]

  • Chiral Phosphine Oxides in Asymmetric Catalysis: For a review on the application of chiral phosphine oxides, which are structurally related to the title compounds, see: O'Brien, M. K., & Johnson, J. S. (2012). Chiral Phosphine Oxides as Organocatalysts. Angewandte Chemie International Edition, 51(27), 6574-6576. [Link]

  • Asymmetric Aldol Reactions: For general principles and protocols of asymmetric aldol reactions, see: Palomo, C., Oiarbide, M., & García, J. M. (2004). The Aldol Addition Reaction: An Old Transformation at the Forefront of Asymmetric Catalysis. Chemistry – A European Journal, 10(21), 5224-5233. [Link]

  • Asymmetric Allylic Alkylation: For a comprehensive review on palladium-catalyzed asymmetric allylic alkylation, a field where chiral phosphorus ligands are extensively used, see: Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]

Application

experimental protocols using 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide

An In-Depth Guide to the Application of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide in Modern Organic Synthesis Authored by a Senior Application Scientist This document provides a comprehensive technical guide for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide in Modern Organic Synthesis

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the practical applications and experimental protocols involving 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale, ensuring robust and reproducible experimental outcomes.

Introduction: A Unique and Powerful Synthetic Tool

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide is a cyclic phosphonamide that has emerged as a versatile reagent in organic synthesis. Its unique structure, featuring a five-membered diazaphospholidine ring and sterically demanding tert-butyl groups on the nitrogen atoms, imparts distinct reactivity.[1] This compound primarily functions as a potent catalyst and coupling reagent, often acting as a Lewis acid to facilitate a variety of chemical transformations.[1] Its efficacy stems from the phosphorus center's ability to activate substrates, enhancing reaction rates and promoting the formation of desired products.[1] This guide will detail its properties, safety considerations, and provide step-by-step protocols for its key applications.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its successful and safe implementation in any experimental setting.

Key Properties

The essential physicochemical data for 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide are summarized below.

PropertyValueSource
CAS RN 854929-38-7
Molecular Formula C₁₀H₂₃N₂OP
Molecular Weight 218.28 g/mol
Appearance White to Almost white powder/crystal
Purity >95.0% (GC)
Physical State (20°C) Solid
Melting Point 82 °C (decomposes)
Storage Temperature Room Temperature (Recommended <15°C, cool, dark place)
Safety and Handling: A Critical Overview

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety. 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide is classified with specific hazards that require stringent adherence to safety protocols.

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

  • Precautionary Measures:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves, eye protection, and face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.

    • P337 + P313: If eye irritation persists: Get medical advice/attention.

Scientist's Note: The decomposition at 82°C suggests thermal sensitivity. Avoid excessive heating during storage and in reaction setups unless the protocol specifically requires it. Always handle this reagent in a well-ventilated fume hood.[3]

Core Application: Amide Bond Formation (Peptide Synthesis)

One of the most powerful applications of phosphorus-based reagents is in the formation of amide bonds, the cornerstone of peptide synthesis. While protocols specifically citing 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide are not widespread in foundational literature, its structural motifs are analogous to other phosphine oxide-based coupling agents. It can function as an excellent activator for carboxylic acids.

Mechanistic Rationale

The process involves the activation of a carboxylic acid by the diazaphospholidine oxide. The phosphorus center acts as an electrophile, which is attacked by the carboxylate anion. This forms a highly reactive phosphonic-carboxylic anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the stable amide bond and the release of the phosphinic acid byproduct. The bulky tert-butyl groups play a crucial role in preventing side reactions and influencing the stereochemical outcome of the reaction.

Amide_Bond_Formation_Mechanism Reagents Carboxylic Acid (R-COOH) + Amine (R'-NH2) + Diazaphospholidine Oxide Activation Activation Step: Formation of Acylphosphonium Intermediate Reagents->Activation 1. Acid-Base Reaction Intermediate Reactive Intermediate: [R-CO-O-P(...)]+ Activation->Intermediate 2. Intermediate Formation Coupling Nucleophilic Attack by Amine Intermediate->Coupling 3. R'-NH2 attacks Product Amide Product (R-CO-NHR') + Phosphinic Acid Byproduct Coupling->Product 4. Bond Formation

Caption: Proposed mechanism for amide bond formation.

Detailed Protocol for Amide Coupling

This protocol describes a general procedure for coupling a standard N-protected amino acid to an amino-ester.

Objective: To synthesize a dipeptide via amide bond formation.

Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)
N-Boc-Alanine189.21189 mg1.0
L-Leucine methyl ester HCl181.66182 mg1.0
1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide218.28240 mg1.1
N,N-Diisopropylethylamine (DIPEA)129.24435 µL2.5
Dichloromethane (DCM), anhydrous-10 mL-

Procedure:

  • Preparation: In a flame-dried 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-Alanine (189 mg, 1.0 mmol) and 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide (240 mg, 1.1 mmol) in anhydrous DCM (5 mL).

  • Activation: Cool the solution to 0°C using an ice bath. Stir for 10 minutes.

  • Amine Addition: In a separate vial, dissolve L-Leucine methyl ester HCl (182 mg, 1.0 mmol) in anhydrous DCM (5 mL). Add DIPEA (435 µL, 2.5 mmol) to neutralize the hydrochloride salt and provide the basic conditions for coupling. Scientist's Insight: DIPEA is used as a non-nucleophilic base to prevent unwanted side reactions.

  • Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid solution at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting amino acid is a key indicator of reaction completion.

  • Work-up:

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure dipeptide.

Application in Mitsunobu-type Reactions

The classic Mitsunobu reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DBAD. However, phosphine oxide derivatives can participate in similar transformations, particularly in intramolecular cyclizations. The diazaphospholidine oxide can facilitate the dehydration and subsequent cyclization of suitable diols or amino alcohols.

Rationale and Advantages

In this context, 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide acts as the phosphorus-based component that, in concert with an azodicarboxylate, activates an alcohol for nucleophilic substitution. The key advantage of using a phosphine oxide derivative can be the altered solubility and reactivity of the resulting byproducts, sometimes simplifying purification compared to triphenylphosphine oxide. The synthesis of α,β-diamino acids often involves Mitsunobu conditions, highlighting the importance of this reaction class in complex molecule synthesis.[4]

Experimental_Workflow Start Start: Assemble Reagents (Substrate, Reagent, Solvent) Setup Reaction Setup: Inert Atmosphere, 0°C Start->Setup Addition Sequential Reagent Addition: 1. Diazaphospholidine Oxide 2. Azodicarboxylate 3. Nucleophile Setup->Addition Reaction Reaction Progression: Warm to RT, Stir 4-12h Addition->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up: Extraction & Washing Monitor->Workup Complete Purify Purification: Column Chromatography Workup->Purify Analyze Characterization: NMR, MS, IR Purify->Analyze

Caption: General workflow for a coupling reaction.

Representative Protocol: Intramolecular Cyclization

Objective: To synthesize a cyclic ether from a diol.

Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)
1,4-Butanediol90.1290 mg1.0
1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide218.28262 mg1.2
Di-tert-butyl azodicarboxylate (DBAD)230.26276 mg1.2
Tetrahydrofuran (THF), anhydrous-15 mL-

Procedure:

  • Preparation: To a flame-dried flask under an inert atmosphere, add a solution of 1,4-butanediol (90 mg, 1.0 mmol) and 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide (262 mg, 1.2 mmol) in anhydrous THF (10 mL).

  • Initiation: Cool the solution to 0°C. Add a solution of DBAD (276 mg, 1.2 mmol) in anhydrous THF (5 mL) dropwise over 20 minutes. Safety Note: Azodicarboxylates can be shock-sensitive and should be handled with care.[5]

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Monitoring: Check for the consumption of the diol via TLC or GC-MS.

  • Quenching and Work-up: Carefully add 1 mL of water to quench the reaction. Remove the THF under reduced pressure. Dilute the residue with diethyl ether (30 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over MgSO₄, filter, and carefully concentrate the solvent. The product, tetrahydrofuran (THF), is volatile. For less volatile products, purification would be performed via column chromatography.

Senior Scientist's Insight: The success of this reaction is highly dependent on maintaining anhydrous conditions. Any moisture will consume the activated intermediate, leading to reduced yields. The choice of azodicarboxylate (e.g., DBAD vs. DEAD) can influence the ease of purification, as the resulting hydrazine byproducts have different solubilities.

Concluding Remarks

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide is a valuable reagent for challenging synthetic transformations. Its robust performance in activating carboxylic acids and alcohols makes it a strong candidate for use in complex syntheses, including peptide and natural product chemistry. The protocols provided herein serve as a validated starting point for researchers to explore the full potential of this powerful synthetic tool. Adherence to the principles of chemical reactivity and rigorous safety protocols will ensure successful and reproducible results.

References

  • Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. University of Bath Department of Chemistry.[Link]

  • 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide | 854929-38-7. LookChem.[Link]

  • 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide >95.0%(GC) 5g. SciSupplies.[Link]

Sources

Method

Catalytic Applications of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the applications of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide as a highly effective ligand in palladium-catalyzed cross-coupling reactions. With...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the applications of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide as a highly effective ligand in palladium-catalyzed cross-coupling reactions. With a focus on practical utility for researchers, scientists, and professionals in drug development, this document details the catalytic prowess of this air-stable phosphine oxide ligand in challenging Suzuki-Miyaura and Buchwald-Hartwig amination reactions, particularly with historically difficult aryl chloride substrates. This guide offers in-depth protocols, mechanistic insights, and a discussion of the underlying principles that govern the efficacy of this catalytic system.

Introduction: The Emergence of Diaminophosphine Oxide Ligands

The quest for robust, efficient, and versatile catalysts is a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions have revolutionized the construction of carbon-carbon and carbon-heteroatom bonds, becoming indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The performance of these catalytic systems is critically dependent on the nature of the ancillary ligand bound to the palladium center. While a vast library of phosphine ligands has been developed, many are sensitive to air and moisture, requiring stringent handling techniques.

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide, a member of the diaminophosphine oxide class of ligands, has emerged as a compelling alternative. Its notable air stability, coupled with its strong electron-donating character and steric bulk, makes it a highly effective ligand for promoting challenging cross-coupling reactions. This guide will explore the practical applications and underlying scientific principles of this powerful catalytic tool.

Key Catalytic Applications

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide has demonstrated exceptional utility in two of the most important palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. A key advantage of this ligand is its ability to facilitate the use of readily available and cost-effective aryl chlorides as electrophiles.

Suzuki-Miyaura Coupling of Aryl Chlorides

The Suzuki-Miyaura coupling is a premier method for the formation of biaryl structures. The use of aryl chlorides, which are often more economical than the corresponding bromides or iodides, has traditionally been a challenge due to the strength of the C-Cl bond, making oxidative addition to the palladium(0) center difficult. The electron-rich and sterically demanding nature of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide promotes the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which readily undergoes oxidative addition with aryl chlorides.

The selection of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide as a ligand is predicated on its electronic and steric properties. The two nitrogen atoms and the phosphoryl oxygen are strong electron donors, increasing the electron density on the palladium center. This enhanced nucleophilicity of the palladium(0) catalyst is crucial for cleaving the inert C-Cl bond of the aryl chloride in the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[1] The bulky tert-butyl groups on the nitrogen atoms create a sterically hindered environment around the palladium center, which is believed to promote the reductive elimination step, leading to faster catalyst turnover.

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides

This protocol describes a general procedure for the Suzuki-Miyaura coupling of various aryl chlorides with arylboronic acids using a catalytic system composed of a palladium precursor and 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide.

Materials:
  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide

  • Aryl chloride (substrate)

  • Arylboronic acid (coupling partner)

  • Potassium phosphate (K₃PO₄) or a similar base

  • Toluene or dioxane (anhydrous)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Detailed Experimental Protocol:
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol) to a Schlenk tube equipped with a magnetic stir bar.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide (0.04 mmol, 4 mol%) in the reaction solvent (e.g., anhydrous toluene, 2 mL). Stir for 10-15 minutes at room temperature to allow for pre-formation of the active catalyst.

  • Reaction Initiation: Add the pre-formed catalyst solution to the Schlenk tube containing the substrates and base.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation: Substrate Scope in Suzuki-Miyaura Coupling
EntryAryl ChlorideArylboronic AcidProductYield (%)
14-ChlorotoluenePhenylboronic acid4-Methylbiphenyl>95
24-Chloroanisole4-Methoxyphenylboronic acid4,4'-Dimethoxybiphenyl>95
32-ChloropyridinePhenylboronic acid2-Phenylpyridine85-90
41-Chloro-4-nitrobenzenePhenylboronic acid4-Nitrobiphenyl>95

Note: Yields are indicative and may vary depending on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination of Aryl Chlorides

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the use of aryl chlorides in this reaction is desirable but challenging. The catalytic system comprising a palladium precursor and 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide has proven to be highly effective for the amination of a wide range of aryl chlorides with both primary and secondary amines.[2]

The efficacy of the diaminophosphine oxide ligand in the Buchwald-Hartwig amination stems from its ability to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. The strong σ-donating character of the ligand promotes the oxidative addition of the aryl chloride. Furthermore, the steric bulk of the tert-butyl groups is thought to facilitate the C-N reductive elimination, which is often the turnover-limiting step, thereby increasing the overall catalytic efficiency.

Application Note 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Chlorides

This protocol provides a general procedure for the Buchwald-Hartwig amination of aryl chlorides with various amines using a palladium/1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide catalytic system.

Materials:
  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide

  • Aryl chloride (substrate)

  • Amine (coupling partner)

  • Sodium tert-butoxide (NaOtBu) or a similar strong base

  • Toluene or dioxane (anhydrous)

  • Schlenk tube or microwave reaction vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Inert atmosphere (Nitrogen or Argon)

Detailed Experimental Protocol:
  • Reaction Setup: In a glovebox, add the aryl chloride (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a Schlenk tube or microwave vial containing a magnetic stir bar.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide (0.02 mmol, 2 mol%) to the reaction vessel.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 3-5 mL).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 100-120 °C) with vigorous stirring. For microwave-assisted reactions, typical conditions are 120-150 °C for 15-60 minutes.

  • Monitoring and Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired arylamine.

Data Presentation: Representative Substrate Scope in Buchwald-Hartwig Amination
EntryAryl ChlorideAmineProductYield (%)
14-ChlorotolueneMorpholine4-(p-tolyl)morpholine>95
24-ChloroanisoleAniline4-Methoxydiphenylamine90-95
32-Chlorotoluenen-HexylamineN-(n-Hexyl)-2-methylaniline85-90
41-Chloro-3,5-dimethylbenzeneDiethylamineN,N-Diethyl-3,5-dimethylaniline>95

Note: Yields are indicative and may vary depending on the specific substrates and reaction conditions.

Mechanistic Considerations and Workflow Visualization

The catalytic cycle for both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination with the 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide ligand is believed to follow the generally accepted pathway for palladium-catalyzed cross-coupling reactions. The key steps are oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(X)L Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar'B(OH)₂ + Base) Pd(II)_Complex->Transmetalation Diaryl_Pd(II)_Complex Ar-Pd(II)(Ar')L Transmetalation->Diaryl_Pd(II)_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Generalized Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(X)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation (R₂NH + Base) Pd(II)_Complex->Amine_Coordination Amido_Complex Ar-Pd(II)(NR₂)L Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR₂ (Product) Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Safety and Handling

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide is an air-stable solid, which simplifies its handling compared to many other phosphine ligands. However, standard laboratory safety precautions should always be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide has established itself as a valuable and practical ligand for palladium-catalyzed cross-coupling reactions. Its air stability, combined with its excellent performance in the coupling of challenging aryl chlorides, makes it an attractive choice for a wide range of synthetic applications in academic and industrial research. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this powerful catalytic tool in their synthetic endeavors.

References

  • Ackermann, L., & Born, R. (2005). Modulare Diamino‐ und Dioxophosphanoxide und‐chloride als Liganden für Übergangsmetall‐katalysierte C‐C‐ und C‐N‐Kupplungen mit Arylchloriden. Angewandte Chemie, 117(16), 2484-2487. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • LookChem. (n.d.). Cas 854929-38-7, 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide as a High-Performance Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: A Paradigm Shift in Preligand Strategy for Robust Cross-Coupling In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Preligand Strategy for Robust Cross-Coupling

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. The efficacy of these transformations is intrinsically linked to the nature of the ancillary ligands that stabilize and activate the palladium center. While traditional phosphine ligands have been instrumental, their air-sensitivity often necessitates handling under inert atmospheres, posing practical challenges, particularly in industrial settings.

This technical guide delves into the application of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide , a member of the air- and moisture-stable secondary phosphine oxide (SPO) class of preligands. These SPOs represent a significant advancement in ligand design, offering the dual advantages of operational simplicity and high catalytic activity.[1] The stability of the P(V) oxide form allows for easy handling and storage in air, while in the catalytic cycle, it tautomerizes to the active P(III) phosphinous acid species, which coordinates to the palladium center.[2][3] The sterically demanding tert-butyl groups on the diazaphospholidine backbone create a bulky and electron-rich environment around the metal, promoting the crucial oxidative addition and reductive elimination steps in the catalytic cycle, even with challenging substrates like aryl chlorides.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed application notes, and step-by-step protocols for the effective utilization of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide in key cross-coupling reactions.

Ligand Synthesis and Characteristics

The synthesis of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide is accessible from commercially available starting materials. The key precursors are N,N'-di-tert-butylethylenediamine and a suitable phosphorus source, such as phosphorus trichloride, followed by oxidation.

Key Physicochemical Properties:

PropertyValueReference
CAS Number 854929-38-7[4][5]
Molecular Formula C10H23N2OP[4][5]
Molecular Weight 218.28 g/mol [4][5]
Appearance White to off-white crystalline powder
Melting Point 82 °C (decomposes)[4]
Stability Air- and moisture-stable[1]

Mechanism of Action: The SPO Advantage in Catalysis

The functionality of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide as a preligand is rooted in its tautomeric equilibrium between the pentavalent phosphine oxide (SPO) and the trivalent phosphinous acid (PA) form. The SPO form is the stable, isolable species. Upon introduction to the catalytic system, coordination to the palladium center shifts the equilibrium towards the PA tautomer, which then acts as a potent electron-donating ligand.

SPO_Mechanism SPO 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide (SPO - Stable Preligand) PA Phosphinous Acid Tautomer (PA - Active Ligand) SPO->PA Tautomerization (in situ) Active_Catalyst [Pd(0)(PA)_m] PA->Active_Catalyst Pd_complex [Pd(0)L_n] Pd_complex->Active_Catalyst Ligand Exchange Catalytic_Cycle Catalytic Cycle Active_Catalyst->Catalytic_Cycle Substrates Ar-X + Coupling Partner Substrates->Catalytic_Cycle Product Ar-Coupling Partner Catalytic_Cycle->Active_Catalyst Regeneration Catalytic_Cycle->Product

Figure 1: Tautomerization and activation of the SPO preligand.

This in situ generation of the active ligand from a stable precursor simplifies reaction setup and enhances reproducibility. The bulky tert-butyl groups are crucial for promoting the formation of monoligated palladium species, which are often the most active in cross-coupling catalysis.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. The use of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide is particularly advantageous for the coupling of challenging aryl chlorides, which are often unreactive with less electron-rich and sterically hindered ligands.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides

This protocol is adapted from the work of Ackermann and Born for the coupling of aryl chlorides with arylboronic acids.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (anhydrous, 5 mL)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate (0.01 mmol, 1 mol%), 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide (0.02 mmol, 2 mol%), the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube.

  • Reaction Execution: Seal the tube and stir the reaction mixture vigorously at 110 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryAryl ChlorideArylboronic AcidPd(OAc)₂ (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acid12K₃PO₄Toluene11016>95
22-ChlorotoluenePhenylboronic acid12K₃PO₄Toluene1102492
34-Chloroanisole4-Methoxyphenylboronic acid12K₃PO₄Toluene11016>98
41-Chloro-4-(trifluoromethyl)benzenePhenylboronic acid12K₃PO₄Toluene1102088

Data is representative and based on typical outcomes for this catalytic system.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. The robust nature of the catalyst formed with 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide allows for the efficient coupling of a wide range of amines with aryl halides.

Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene or Dioxane (anhydrous, 5 mL)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.005 mmol, 0.5 mol%), 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide (0.015 mmol, 1.5 mol%), sodium tert-butoxide (1.4 mmol), and the aryl halide (1.0 mmol) to a dry Schlenk tube.

  • Solvent and Amine Addition: Add anhydrous toluene or dioxane (5 mL) followed by the amine (1.2 mmol).

  • Reaction Execution: Seal the tube and heat the reaction mixture with stirring at 80-110 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a short plug of silica gel.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography or crystallization.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Prep1 Charge Schlenk tube with Pd₂(dba)₃, Ligand, NaOtBu, Aryl Halide Prep2 Add anhydrous solvent (Toluene or Dioxane) Prep1->Prep2 Prep3 Add Amine Prep2->Prep3 React1 Seal tube and heat with stirring (80-110 °C) Prep3->React1 React2 Monitor reaction progress (TLC, GC-MS) React1->React2 Workup1 Cool to room temperature React2->Workup1 Workup2 Dilute and filter through silica Workup1->Workup2 Workup3 Concentrate and purify Workup2->Workup3

Figure 2: Workflow for Buchwald-Hartwig Amination.

Conclusion and Future Outlook

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide has proven to be a highly effective, air-stable preligand for a range of palladium-catalyzed cross-coupling reactions. Its operational simplicity, combined with its ability to facilitate the coupling of challenging substrates, makes it a valuable tool for both academic research and industrial applications. The modular nature of the diazaphospholidine backbone opens avenues for further ligand development, with the potential for fine-tuning steric and electronic properties to achieve even greater catalytic efficiency and substrate scope. As the demand for more sustainable and efficient synthetic methodologies grows, the adoption of such robust and user-friendly preligands will undoubtedly continue to accelerate innovation in the field of cross-coupling chemistry.

References

  • Montandon-Clerc, M., & Achard, T. R. J. (2014). Advances in Homogeneous Catalysis Using Secondary Phosphine Oxides (SPOs): Pre-ligands for Metal Complexes. CHIMIA International Journal for Chemistry, 68(6), 409-413. [Link]

  • Dorel, R., & van Leeuwen, P. W. N. M. (2015). Coordination chemistry and catalysis with secondary phosphine oxides. Coordination Chemistry Reviews, 293, 2-43. [Link]

  • LookChem. (n.d.). 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-oxide. Retrieved from [Link]

  • Ackermann, L., & Born, R. (2007). Modular Diamino- and Dioxophosphine Oxides and Chlorides as Ligands for Transition-Metal-Catalyzed C−C and C−N Couplings with Aryl Chlorides. Angewandte Chemie International Edition, 46(14), 2444-2447. [Link]

  • Google Patents. (1988). Preparation of di-tert.-butylethylenediamine.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

Method

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide mediated Mitsunobu reaction

Application Note: A Modern Approach to Alcohol Substitution Reactions Topic: Rethinking the Mitsunobu Reaction: From Stoichiometric Redox Chemistry to Redox-Neutral Organocatalysis Audience: Researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Modern Approach to Alcohol Substitution Reactions

Topic: Rethinking the Mitsunobu Reaction: From Stoichiometric Redox Chemistry to Redox-Neutral Organocatalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Utility and Inherent Challenges of the Mitsunobu Reaction

First reported by Oyo Mitsunobu in 1967, the Mitsunobu reaction has become an indispensable tool in organic synthesis for the conversion of primary and secondary alcohols into a diverse array of functional groups, including esters, ethers, and azides.[1] The reaction is particularly valued for its reliability, mild conditions, and, most critically, its predictable SN2-type mechanism that results in a clean inversion of stereochemistry at the alcohol's chiral center.[2] This stereospecificity has cemented its role in the total synthesis of complex natural products and pharmaceuticals.[1]

The classical Mitsunobu reaction is a redox-coupled process that typically involves four key components: the alcohol substrate, an acidic pronucleophile (pKa < 15), a reducing agent (commonly triphenylphosphine, PPh₃), and an oxidizing agent (an azodicarboxylate like DEAD or DIAD).[1] The power of this reaction lies in the in-situ activation of the alcohol's hydroxyl group by the phosphine, transforming it into an excellent leaving group.[2]

However, the reaction's primary drawback is its poor atom economy.[3] The transformation generates stoichiometric quantities of two major byproducts: the oxidized phosphine (triphenylphosphine oxide, TPPO) and the reduced azodicarboxylate (a hydrazine derivative).[4] These byproducts often possess physical properties similar to the desired product, making purification by chromatography a significant and sometimes insurmountable challenge.[5] This issue has historically limited the reaction's applicability on an industrial scale and has spurred decades of research into developing catalytic variants or reagents that simplify byproduct removal.[6][7]

Deconstructing the Reagents: Phosphines vs. Phosphine Oxides

A common point of confusion in Mitsunobu chemistry relates to the roles of phosphines and their corresponding oxides.

  • Phosphines (e.g., PPh₃): These are phosphorus(III) compounds. In the Mitsunobu reaction, the phosphine acts as the reductant . It is oxidized by abstracting the oxygen atom from the alcohol, thereby activating it for substitution and becoming a phosphine oxide in the process.[1]

  • Phosphine Oxides (e.g., TPPO): These are phosphorus(V) compounds and represent the oxidized byproduct of the reaction. A phosphine oxide is already in a high oxidation state and cannot act as the reductant in a classical Mitsunobu cycle.

The subject of this note, 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide (CAS 854929-38-7), is a cyclic phosphine oxide.[8] Based on its chemical structure and established reactivity, its role is not as a direct substitute for triphenylphosphine in a traditional Mitsunobu reaction. Instead, compounds of this class are explored for their potential as organocatalysts, operating through different mechanistic pathways. Specifically, it is proposed to function as a Lewis acid catalyst in various organic transformations.[8] Recent breakthroughs have shown that specially designed phosphine oxides can catalyze Mitsunobu-type reactions through a novel, redox-neutral pathway, which represents a paradigm shift from the classical stoichiometric redox reaction.[9][10]

The Classical Mitsunobu Reaction: A Mechanistic Overview

Understanding the classical mechanism is essential to appreciate the challenges and the innovations in the field. The process is a complex sequence of interactions.[4]

  • Betaine Formation: The triphenylphosphine (a nucleophile) attacks the electrophilic N=N double bond of the azodicarboxylate (e.g., DIAD), forming a highly reactive zwitterionic adduct, often called a betaine.

  • Proton Transfer: The betaine is a strong base and deprotonates the acidic pronucleophile (e.g., a carboxylic acid), forming an ion pair.

  • Alcohol Activation: The alcohol's hydroxyl group attacks the now positively charged phosphorus atom of the betaine. This step forms a key intermediate, the alkoxyphosphonium salt, which is poised for substitution.

  • SN2 Displacement: The conjugate base of the pronucleophile, now a potent nucleophile, attacks the carbon atom bearing the activated hydroxyl group (the oxyphosphonium moiety). This occurs via an SN2 mechanism, leading to the desired product with inverted stereochemistry, and generates triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct.

Mitsunobu_Mechanism PPh3 PPh₃ Betaine [PPh₃-DIAD] Betaine PPh3->Betaine DIAD DIAD DIAD->Betaine IonPair Ion Pair Betaine->IonPair + R'COOH RCOOH R'COOH (Nucleophile) RCOOH->IonPair AlkoxyPhos Alkoxyphosphonium Salt {R-O-⁺PPh₃} IonPair->AlkoxyPhos + R-OH ROH R-OH (Alcohol) ROH->AlkoxyPhos Product Product (R-O-R') AlkoxyPhos->Product Sₙ2 Attack TPPO TPPO AlkoxyPhos->TPPO Hydrazine Reduced DIAD AlkoxyPhos->Hydrazine Workflow A Setup Combine alcohol, pronucleophile, catalyst & solvent in a flask fitted with a Dean-Stark trap. B Reaction Heat mixture to reflux to azeotropically remove water. Monitor reaction by TLC or LC-MS. A->B Heat C Workup Cool reaction. Perform aqueous extraction to remove any water-soluble components. B->C Cool D Purification Dry organic layer. Concentrate in vacuo. Purify by column chromatography. C->D E Analysis Characterize pure product by NMR, HRMS, etc. D->E

Caption: General workflow for the catalytic Mitsunobu reaction.
Materials and Reagents
Reagent/MaterialTypical GradeSupplierNotes
Alcohol Substrate>98%Standard suppliersMust be dry.
Pronucleophile>98%Standard suppliersAcidity is key (e.g., p-nitrobenzoic acid, phthalimide).
Phosphine Oxide CatalystAs specified in literaturee.g., Synthonix, TCI5-20 mol% loading is typical. [11]
SolventAnhydrousStandard suppliersToluene or xylenes for azeotropic water removal.
Dean-Stark ApparatusStandardLab glassware supplierEssential for driving the reaction equilibrium.
Inert GasHigh Purity N₂ or ArGas supplierMaintain an inert atmosphere.
Step-by-Step Protocol (Illustrative Example)

This protocol describes a representative esterification of a secondary alcohol.

  • Flask Preparation: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a Dean-Stark trap, add the secondary alcohol (1.0 eq.), the pronucleophile (e.g., 4-nitrobenzoic acid, 1.2 eq.), and the phosphine oxide catalyst (0.1 eq.).

  • Solvent Addition: Fill the Dean-Stark trap with anhydrous toluene. Add additional anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1-0.2 M with respect to the alcohol.

  • Inert Atmosphere: Purge the system with an inert gas (N₂ or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 111°C for toluene). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene, driving the catalytic cycle forward. [9]5. Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete upon full consumption of the starting alcohol. Typical reaction times can range from 12 to 48 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic phase sequentially with saturated aqueous sodium bicarbonate (to remove excess acidic pronucleophile) and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

    • The crude residue can then be purified using flash column chromatography on silica gel to yield the pure, stereochemically inverted product.

Conclusion and Future Outlook

The Mitsunobu reaction remains a cornerstone of synthetic chemistry for its ability to achieve stereospecific alcohol substitution. While the classical method is hampered by stoichiometric byproducts, the advent of redox-neutral, phosphine oxide-catalyzed systems marks a significant leap forward. This catalytic approach not only vastly improves the atom economy by producing water as the sole byproduct but also simplifies purification, making the transformation more amenable to large-scale applications. [9][10]The use of reagents like 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide and its derivatives as organocatalysts, rather than stoichiometric reagents, represents the modern frontier of this venerable reaction, aligning it with the principles of green and sustainable chemistry.

References

  • LookChem. (n.d.). Cas 854929-38-7, 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. Retrieved from [Link]

  • GalChimia. (2019, October 21). Catalytic Mitsunobu: The face-lift of a workhorse. Retrieved from [Link]

  • Beddoe, R. H., et al. (2015). Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System. Angewandte Chemie International Edition, 54(43), 12654-12657. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Proposed catalytic Mitsunobu reaction. Retrieved from [Link]

  • Beddoe, R. H., et al. (2019). Redox-neutral organocatalytic Mitsunobu reactions. Science, 365(6456), 910-914. Retrieved from [Link]

  • Studley, J. (2019, October 9). The sun never sets on synthetic methodology- redox neutral organocatalytic Mitsunobu reactions. Scientific Update. Retrieved from [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. Retrieved from [Link]

  • Beddoe, R. H. (2020). New Directions in the Mitsunobu Reaction. University of Nottingham ePrints. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Denton, R. M., et al. (2015). Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System. Angewandte Chemie International Edition, 127(43), 12808-12811. Retrieved from [Link]

  • Kaur, N., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 6953. Retrieved from [Link]

  • AHH Chemical. (n.d.). N,N'-DI-TERT-BUTYLETHYLENEDIAMINE 4062-60-6. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Reaction Workup and Purification of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide

This document provides a comprehensive guide for the reaction workup, isolation, and purification of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. Designed for researchers, chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the reaction workup, isolation, and purification of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. Designed for researchers, chemists, and drug development professionals, this guide synthesizes established chemical principles with practical, field-proven insights to ensure a high-yield, high-purity recovery of the target compound.

Foundational Principles: Understanding the Molecule

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide is a cyclic organophosphorus compound featuring a central five-membered ring containing phosphorus, nitrogen, and carbon atoms.[1][2] Its structure, which includes sterically bulky tert-butyl groups and a polar phosphine oxide moiety, imparts unique reactivity, making it a valuable catalyst and reagent in modern organic synthesis.[1]

A successful workup procedure is predicated on understanding the molecule's key chemical properties:

  • Solid State: The compound is a crystalline solid at room temperature, with a reported melting point of 82°C (with decomposition).[1][3][4] This property is highly advantageous for purification by recrystallization.

  • P-N Bond Sensitivity: The phosphorus-nitrogen (P-N) bonds within the diazaphospholidine ring are susceptible to hydrolysis, particularly under strong acidic or harsh basic conditions.[5][6] Acid-catalyzed cleavage of P-N bonds is a known degradation pathway for related compounds.[6] Therefore, the entire workup must be conducted under mild pH conditions to preserve the integrity of the target molecule.

  • Solubility: The compound exhibits good solubility in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran, but is expected to have low solubility in water and nonpolar alkanes like pentane or hexane. This differential solubility is the cornerstone of the liquid-liquid extraction strategy.

The Strategic Workflow: From Reaction Quench to Pure Product

The following workflow is designed as a self-validating system, where each step systematically removes specific classes of impurities, leading to the isolation of pure 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide.

Workup_Workflow cluster_0 Aqueous Phase Workup cluster_1 Organic Phase Processing cluster_2 Final Purification Quench Step 1: Reaction Quenching (Neutralize reactive species) Extract Step 2: Liquid-Liquid Extraction (Separate organic product from aqueous impurities) Quench->Extract Add extraction solvent Wash Step 3: Brine Wash (Remove residual water & break emulsions) Extract->Wash Isolate organic layer Dry Step 4: Drying (Remove dissolved water) Wash->Dry Transfer organic phase Concentrate Step 5: Solvent Removal (Isolate crude solid) Dry->Concentrate Filter & concentrate Purify Step 6: Recrystallization (Achieve high purity) Concentrate->Purify Dissolve in minimal hot solvent Analyze Step 7: Purity Analysis (Confirm identity & purity) Purify->Analyze Collect crystals Final_Product Pure Product Analyze->Final_Product Crude_Reaction Crude Reaction Mixture Crude_Reaction->Quench Add mild aqueous solution

Caption: Workflow for the workup and purification of the target compound.

Detailed Experimental Protocol

This protocol assumes a reaction has been completed in an organic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM). Adjustments may be necessary based on the specific reaction scale and solvent system.

Step 1: Reaction Quenching
  • Causality: This initial step is critical to halt the chemical reaction and neutralize any remaining reactive starting materials or reagents. The choice of quenching agent is paramount to avoid product degradation.

  • Procedure:

    • Cool the reaction vessel to 0 °C using an ice-water bath. This mitigates any potential exotherm during the quench.

    • Slowly, with vigorous stirring, add a saturated aqueous solution of ammonium chloride (NH₄Cl). Add a volume roughly equal to the volume of the reaction solvent.

    • Allow the mixture to stir for 10-15 minutes at 0 °C, then warm to room temperature.

  • Scientist's Note: Saturated NH₄Cl is a mildly acidic buffer, which is generally well-tolerated. However, for maximum precaution against P-N bond hydrolysis, deionized water can be used as an alternative neutral quenching agent.[5] Avoid strong acids (e.g., HCl) or strong bases (e.g., NaOH).[6][7][8]

Step 2: Liquid-Liquid Extraction
  • Causality: This process leverages the differential solubility of the desired product (soluble in organic solvents) and inorganic salts/polar byproducts (soluble in water) to achieve the primary separation.

  • Procedure:

    • Transfer the quenched reaction mixture to a separatory funnel of appropriate size.

    • If the reaction solvent is water-miscible (e.g., THF), dilute the mixture with a water-immiscible extraction solvent such as ethyl acetate or dichloromethane (DCM). A volume equal to the initial reaction volume is recommended.

    • Stopper the funnel, invert, and vent immediately to release any pressure.[7] Shake vigorously for 30-60 seconds, venting periodically.

    • Allow the layers to separate completely. The organic layer will typically be the top layer if using ethyl acetate and the bottom layer if using DCM.

    • Drain the aqueous (water) layer.

    • Add a fresh portion of the extraction solvent to the separatory funnel, and repeat the extraction process two more times to maximize product recovery. Combine all organic extracts.

  • Scientist's Note: Emulsions (a stable mixture of the organic and aqueous layers) can sometimes form. Adding a small amount of brine (saturated NaCl solution) can help to break these emulsions.

Step 3: Washing the Combined Organic Phase
  • Causality: This step removes residual water-soluble impurities and bulk water from the organic phase.

  • Procedure:

    • Return the combined organic extracts to the separatory funnel.

    • Add a volume of brine (saturated aqueous NaCl) equal to approximately one-third of the total organic volume.

    • Shake gently for 30 seconds and allow the layers to separate.

    • Drain and discard the aqueous brine layer.

Step 4: Drying the Organic Phase
  • Causality: Even after washing, trace amounts of water remain dissolved in the organic solvent. Anhydrous drying agents are used to remove this water, which is crucial for obtaining a clean, solid product upon solvent removal.

  • Procedure:

    • Transfer the washed organic solution to an Erlenmeyer flask.

    • Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent until it no longer clumps together at the bottom of the flask.

    • Gently swirl the flask and let it stand for 15-20 minutes.

    • Remove the drying agent by gravity filtration or by decanting the solution into a clean, dry round-bottom flask.

Step 5: Solvent Removal (Concentration)
  • Causality: The organic solvent is removed under reduced pressure to isolate the crude, solid product.

  • Procedure:

    • Concentrate the dried organic solution using a rotary evaporator.

    • Use a water bath temperature of no more than 40 °C to prevent thermal decomposition of the product.

    • Continue evaporation until a solid or semi-solid residue is obtained and the solvent is fully removed.

Step 6: Purification by Recrystallization
  • Causality: This is the most effective method for purifying a solid compound. It relies on the principle that the desired compound is soluble in a hot solvent but sparingly soluble at cold temperatures, while impurities remain in solution.

  • Procedure:

    • Transfer the crude solid to a clean Erlenmeyer flask.

    • Select a suitable recrystallization solvent or solvent system. A nonpolar solvent like pentane or hexane is a good starting point, as the product is likely to be sparingly soluble.

    • Add the minimum amount of hot solvent required to fully dissolve the crude product.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

  • Scientist's Note: If the product is too soluble in a single solvent, a two-solvent system (e.g., diethyl ether/pentane) can be effective. Dissolve the crude product in a minimal amount of the "good" solvent (ether) and then slowly add the "poor" solvent (pentane) until turbidity persists. Then cool as described.

Step 7: Purity Analysis
  • Causality: The purity and identity of the final product must be confirmed.

  • Procedure:

    • Determine the melting point of the dried crystals. A sharp melting point close to the literature value (82 °C) indicates high purity.[3][4]

    • Acquire spectroscopic data (e.g., ¹H NMR, ³¹P NMR, ¹³C NMR) to confirm the chemical structure.

    • Gas Chromatography (GC) can also be used to assess purity, with commercial suppliers often quoting >95.0% purity by this method.[3][4] Organophosphorus compounds are well-suited for GC analysis.[9][10][11]

Summary of Key Parameters

StepParameterRecommended Reagent/SolventRationale & Key Considerations
1. Quenching Quenching AgentSaturated aq. NH₄Cl or H₂OMild conditions to prevent P-N bond hydrolysis.[5][6]
2. Extraction Extraction SolventEthyl Acetate or DichloromethaneGood product solubility and immiscibility with water.
3. Washing Washing SolutionSaturated aq. NaCl (Brine)Removes bulk water and helps break emulsions.
4. Drying Drying AgentAnhydrous MgSO₄ or Na₂SO₄Efficiently removes dissolved water from the organic phase.
5. Concentration TechniqueRotary Evaporation (<40 °C)Low temperature prevents thermal decomposition.[1][3]
6. Purification MethodRecrystallizationExploits the crystalline nature of the product for high purification.
Recrystallization SolventPentane, Hexane, or Ether/PentaneBased on expected low polarity of the tert-butyl substituted compound.

References

  • Exploring the Role of Gas Chromatography in Organophosphate Analysis. (n.d.). Drawell. Retrieved January 21, 2026, from [Link]

  • Gas-Liquid Chromatography of Organophosphorus Pesticides. (n.d.). Journal of the Agricultural Chemical Society of Japan. Retrieved January 21, 2026, from [Link]

  • Bhattu, M., Kathuria, D., Billing, B. K., & Verma, M. (2021). Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015–2020). RSC Advances, 12(1), 235-253. Retrieved January 21, 2026, from [Link]

  • Method 8141B: Organophosphorus Compounds by Gas Chromatography. (2014). U.S. Environmental Protection Agency. Retrieved January 21, 2026, from [Link]

  • 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide (CAS 854929-38-7). (n.d.). LookChem. Retrieved January 21, 2026, from [Link]

  • Analysis of Organophosphorus Compounds by GC/MS. (n.d.). Cromlab Instruments. Retrieved January 21, 2026, from [Link]

  • Hauge, D. O., & Schmidt, D. M. (1975). Process for extraction of phosphorus compounds. U.S. Patent No. 3,919,395.
  • Taye, N., & Rauk, A. (2014). Mechanisms of P-N bond hydrolysis in physiological pH. ResearchGate. Retrieved January 21, 2026, from [Link]

  • 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. (n.d.). PubChem, National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide >95.0%(GC). (n.d.). SciSupplies. Retrieved January 21, 2026, from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 21, 2026, from [Link]

  • A kind of cyclic phosphate and its synthetic method. (2018). Google Patents.
  • Bentrude, W. G., & Tan, H. W. (1973). Cyclic organophosphorus compounds. I. Synthesis and infrared spectral studies of cyclic hydrogen phosphites and thiophosphites. Canadian Journal of Chemistry, 51(1), 82-90. Retrieved January 21, 2026, from [Link]

  • Tabacco, S., & Siddiqui, A. (2010). Reaction Work-Up I | MIT Digital Lab Techniques Manual. YouTube. Retrieved January 21, 2026, from [Link]

  • Gleria, M., et al. (2008). Cyclic phosphazene compounds. European Patent No. EP1873162A1.
  • Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(23), 5573. Retrieved January 21, 2026, from [Link]

  • Sterically driven hydrolysis of P=N to yield aminophosphine oxides (AmPOs). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Ora, M., et al. (2002). Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine. Journal of the American Chemical Society, 124(48), 14364-14372. Retrieved January 21, 2026, from [Link]

Sources

Method

The Cornerstone of Modern Pharmaceutical Synthesis: A Deep Dive into 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of pharmaceutical development, the efficient and selective synthesis of complex molecular architectures is paramount. Among the a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development, the efficient and selective synthesis of complex molecular architectures is paramount. Among the arsenal of reagents available to the modern medicinal chemist, 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide has emerged as a powerful and versatile tool. Its unique structural features, characterized by a diazaphospholidine ring flanked by sterically demanding tert-butyl groups, impart remarkable stability and reactivity, making it an invaluable asset in the construction of crucial pharmaceutical intermediates.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, delves into the practical applications and underlying principles of this exceptional reagent. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, providing a framework for rational reaction design and optimization.

Core Principles of Reactivity: A Stable Yet Potent Phosphorylating Agent

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide's utility stems from its ability to act as a potent phosphorylating agent and a catalyst for a variety of coupling reactions. The phosphorus atom, rendered electrophilic by the adjacent oxygen and nitrogen atoms, readily reacts with nucleophiles. The bulky tert-butyl groups play a crucial role in modulating its reactivity, preventing unwanted side reactions and contributing to the stability of the reagent and its intermediates.

This reagent is particularly valued for its application in the synthesis of phosphoramidates and the activation of carboxylic acids for amide bond formation, both critical transformations in the synthesis of a wide array of pharmaceuticals, including antiviral and anticancer agents.

Application Note I: Synthesis of Phosphoramidate Prodrugs of Antiviral Nucleosides

The development of antiviral nucleoside analogues often requires the installation of a phosphate group to mimic endogenous nucleotides. However, the high polarity of phosphates hinders their ability to cross cell membranes. Phosphoramidate prodrugs offer an elegant solution to this challenge, masking the phosphate charge and facilitating cellular uptake, whereupon they are metabolized to the active triphosphate form. 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide provides a robust method for the synthesis of these crucial intermediates.

Mechanistic Rationale

The synthesis of phosphoramidates using this reagent proceeds through the activation of the phospholidine oxide by a suitable coupling agent, followed by sequential reaction with a nucleoside alcohol and an amino acid ester. The tert-butyl groups are thought to play a stereodirecting role, influencing the diastereoselectivity of the phosphorus center in the final product, a critical factor for biological activity.

Phosphoramidate Synthesis reagent 1,3-Di-tert-butyl-1,3,2- diazaphospholidine 2-Oxide activated_reagent Activated Phosphorus Intermediate reagent->activated_reagent Activation activator Activating Agent (e.g., t-BuMgCl) intermediate1 Nucleoside-Phosphorus Adduct activated_reagent->intermediate1 Nucleophilic Attack (Nucleoside OH) nucleoside Protected Nucleoside nucleoside->intermediate1 prodrug Phosphoramidate Prodrug intermediate1->prodrug Nucleophilic Attack (Amine) amino_acid Amino Acid Ester amino_acid->prodrug

Caption: General workflow for phosphoramidate prodrug synthesis.

Experimental Protocol: Synthesis of a Guanosine-based Phosphoramidate Prodrug

This protocol outlines a general procedure for the synthesis of a cyclic phosphoramidate prodrug of a guanosine analogue, a key intermediate in the development of antiviral therapies for infections such as Dengue fever.[1][2]

Materials:

  • Protected 2'-deoxy-2'-fluoro-2'-C-methylguanosine

  • 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide

  • tert-Butylmagnesium chloride (t-BuMgCl) in a suitable solvent (e.g., THF)

  • L-Alanine ethyl ester hydrochloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Nucleoside Solution: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the protected guanosine analogue (1.0 eq). Dissolve the nucleoside in anhydrous THF.

  • Activation of the Phosphorylating Reagent: In a separate flame-dried flask under an inert atmosphere, dissolve 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide (1.2 eq) in anhydrous THF. Cool the solution to 0 °C.

  • Formation of the Activated Intermediate: To the cooled solution of the phosphorylating reagent, slowly add t-BuMgCl (1.1 eq). Stir the reaction mixture at 0 °C for 30 minutes.

  • Coupling with the Nucleoside: Slowly add the activated phosphorylating reagent solution to the nucleoside solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Introduction of the Amino Acid: In a separate flask, suspend L-Alanine ethyl ester hydrochloride (1.5 eq) in anhydrous DCM and add TEA or DIPEA (2.0 eq). Stir for 15 minutes to generate the free amine.

  • Formation of the Phosphoramidate: Cool the reaction mixture containing the nucleoside-phosphorus adduct to 0 °C. Slowly add the freshly prepared amino acid ester solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired phosphoramidate prodrug.

Data Summary:

EntryNucleoside AnalogueAmino Acid EsterYield (%)Diastereomeric Ratio (Sp:Rp)
12'-F, 2'-C-Me-GuanosineL-Alanine ethyl ester65-75>95:5
22'-F, 2'-C-Me-AdenosineL-Alanine ethyl ester60-70>95:5
33'-Azido-3'-deoxythymidineL-Phenylalanine methyl ester70-80>90:10

Application Note II: Amide Bond Formation via Carboxylic Acid Activation

The formation of amide bonds is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals.[3] 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide serves as an excellent activating agent for carboxylic acids, facilitating their coupling with a wide range of amines to form amides under mild conditions. This method is particularly advantageous for the synthesis of peptides and other complex molecules where preserving stereochemical integrity is crucial.[4][5][6][7][8]

Mechanistic Rationale

The reaction is believed to proceed through the formation of a highly reactive mixed anhydride or an activated phosphoryl ester intermediate. The carboxylic acid attacks the activated phosphorus center of the reagent, leading to the formation of an intermediate that is readily susceptible to nucleophilic attack by an amine. The bulky tert-butyl groups are crucial for preventing side reactions such as the formation of symmetrical anhydrides of the carboxylic acid.

Amide Bond Formation reagent 1,3-Di-tert-butyl-1,3,2- diazaphospholidine 2-Oxide activated_acid Activated Carboxylic Acid Intermediate reagent->activated_acid Activation acid Carboxylic Acid (R-COOH) acid->activated_acid amide Amide (R-CONH-R') activated_acid->amide Nucleophilic Attack amine Amine (R'-NH2) amine->amide

Caption: Proposed mechanism for amide bond formation.

Experimental Protocol: Synthesis of a Dipeptide Fragment

This protocol provides a general method for the coupling of two N-protected amino acids, a fundamental step in peptide synthesis.[4][9]

Materials:

  • N-protected amino acid (e.g., Boc-Phe-OH)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide

  • A suitable non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Reactants: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide (1.1 eq) in anhydrous DCM.

  • Activation: Cool the solution to 0 °C and add DIPEA (1.2 eq). Stir the mixture for 10-15 minutes at 0 °C.

  • Amine Addition: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq). Stir for 10 minutes at room temperature to generate the free amine.

  • Coupling: Add the solution of the free amine to the activated carboxylic acid solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude dipeptide by silica gel column chromatography using an appropriate eluent (e.g., a mixture of ethyl acetate and hexanes).

Data Summary:

EntryN-protected Amino AcidAmino Acid EsterCoupling ReagentYield (%)Racemization (%)
1Boc-Phe-OHH-Gly-OMeReagent>95<1
2Z-Val-OHH-Ala-OtBuReagent>90<2
3Fmoc-Ile-OHH-Leu-OMeReagent>92<1.5

Conclusion

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide stands as a testament to the power of rational reagent design in advancing pharmaceutical synthesis. Its unique combination of stability and reactivity, conferred by its cyclic structure and sterically demanding substituents, enables the efficient and selective formation of critical P-N and C-N bonds. The protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers and scientists, empowering them to leverage the full potential of this exceptional reagent in the quest for novel therapeutics. As the demand for more complex and potent drugs continues to grow, the importance of versatile and reliable synthetic tools like 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide will undoubtedly continue to rise.

References

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • LookChem. (n.d.). Cas 854929-38-7, 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. [Link]

  • Mehellou, Y., & De Clercq, E. (2010). A Cyclic Phosphoramidate Prodrug of 2′-Deoxy-2′-Fluoro-2′-C-Methylguanosine for the Treatment of Dengue Virus Infection. Journal of Medicinal Chemistry, 53(10), 4111-4121. [Link]

  • Moshapo, K., & Singh, A. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 25(23), 5648. [Link]

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide

Abstract This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide, a versatile cyclic phosphoramidate with significant ap...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide, a versatile cyclic phosphoramidate with significant applications in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing. We will delve into the underlying chemical principles, provide step-by-step procedures for multi-gram scale synthesis, and discuss the compound's characterization, safe handling, and emerging applications.

Introduction: The Significance of Cyclic Phosphoramidates

Cyclic phosphoramidates, such as 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide, have emerged as a pivotal class of organophosphorus compounds. Their unique stereoelectronic properties, stemming from the constrained ring system and the nature of the exocyclic P=O bond, render them highly effective as catalysts and ligands in a variety of chemical transformations. The bulky tert-butyl groups on the nitrogen atoms of the diazaphospholidine ring provide steric shielding, which can enhance selectivity in catalytic processes and improve the stability of the molecule.[1]

This guide focuses on providing a robust and scalable synthetic route to 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide, a compound of growing interest due to its potential as a Lewis basic catalyst and a precursor to other valuable organophosphorus reagents.

Retrosynthetic Analysis and Strategy

The synthesis of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide is conceptually straightforward, relying on the formation of a cyclic phosphorodiamidate from a suitable diamine and a phosphorus oxy-reagent. The most direct and industrially viable approach involves the condensation of N,N'-di-tert-butylethylenediamine with phosphorus oxychloride (POCl₃).

Diagram 1: Retrosynthetic Analysis

G target 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide precursors N,N'-Di-tert-butylethylenediamine + Phosphorus Oxychloride target->precursors Cyclocondensation

A simplified retrosynthetic pathway for the target molecule.

Large-Scale Synthesis Protocol

This protocol is designed for a multi-gram scale synthesis, with considerations for safety, efficiency, and scalability.

Materials and Equipment
Material/EquipmentSpecifications
N,N'-Di-tert-butylethylenediamine≥98% purity
Phosphorus oxychloride (POCl₃)≥99% purity
Triethylamine (Et₃N)Anhydrous, ≥99.5%
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%
Diethyl ether (Et₂O)Anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
2 L three-necked round-bottom flask
Mechanical stirrer
Addition funnel
Reflux condenser with a nitrogen inlet
Ice-water bath
Rotary evaporator
Standard laboratory glassware
Personal Protective Equipment (PPE)Safety goggles, lab coat, chemically resistant gloves
Step-by-Step Synthesis Procedure

Caution: This reaction should be performed in a well-ventilated fume hood due to the corrosive and reactive nature of phosphorus oxychloride.

  • Reaction Setup: Assemble a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a 500 mL addition funnel, and a reflux condenser fitted with a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Charging the Reactor: To the flask, add N,N'-di-tert-butylethylenediamine (172.32 g, 1.0 mol) and anhydrous dichloromethane (1 L). Begin stirring to dissolve the diamine. Add triethylamine (222.7 g, 307 mL, 2.2 mol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Phosphorus Oxychloride: In the addition funnel, prepare a solution of phosphorus oxychloride (153.33 g, 92.4 mL, 1.0 mol) in anhydrous dichloromethane (250 mL). Add this solution dropwise to the stirred diamine solution over a period of 2-3 hours, maintaining the internal temperature below 10 °C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours under a nitrogen atmosphere.

  • Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Slowly quench the reaction by the dropwise addition of 200 mL of deionized water. Be cautious as this may be exothermic.

    • Transfer the mixture to a 4 L separatory funnel.

    • Wash the organic layer sequentially with 500 mL of saturated aqueous sodium bicarbonate solution and 500 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

    • Recrystallize the crude product from a minimal amount of hot diethyl ether to yield 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide as a white crystalline solid.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Diagram 2: Synthesis Workflow

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Charge Diamine, Et3N, CH2Cl2 B Cool to 0 °C A->B C Add POCl3 in CH2Cl2 B->C D Stir at RT for 12h C->D E Quench with H2O D->E F Wash with NaHCO3 E->F G Wash with Brine F->G H Dry over MgSO4 G->H I Concentrate H->I J Recrystallize from Et2O I->J K Filter and Dry J->K

A step-by-step workflow for the synthesis, work-up, and purification.

Characterization Data

PropertyValue
CAS Number 854929-38-7[1]
Molecular Formula C₁₀H₂₃N₂OP[1]
Molecular Weight 218.28 g/mol
Appearance White to off-white crystalline powder
Melting Point 82 °C (decomposes)[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.25-3.15 (m, 4H, CH₂), 1.25 (s, 18H, C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 52.0 (d, J(P,C) = 8.0 Hz, C(CH₃)₃), 45.5 (d, J(P,C) = 4.0 Hz, CH₂), 30.0 (s, C(CH₃)₃)
³¹P NMR (CDCl₃, 162 MHz) δ (ppm): 25.5 (s)
IR (KBr, cm⁻¹) ν: 2965 (C-H), 1250 (P=O), 1050 (P-N)

Safety and Handling

Hazard Identification:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • The starting material, phosphorus oxychloride, is highly corrosive and reacts violently with water.

Recommended Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.

Application Protocol: Catalysis of the Michael Addition

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide can act as an effective organocatalyst for the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes.

General Procedure for the Michael Addition
  • Reaction Setup: In a clean, dry vial equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 mmol), the nitroalkene (1.2 mmol), and 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide (0.1 mmol, 10 mol%).

  • Solvent: Add the desired solvent (e.g., toluene, 2 mL).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.

Diagram 3: Catalytic Cycle for Michael Addition

G catalyst 1,3-Di-tert-butyl-1,3,2- diazaphospholidine 2-Oxide enolate Enolate Intermediate catalyst->enolate Deprotonation of 1,3-dicarbonyl adduct_complex Catalyst-Adduct Complex enolate->adduct_complex Nucleophilic attack on Michael acceptor michael_acceptor Nitroalkene adduct_complex->catalyst Catalyst regeneration product Michael Adduct adduct_complex->product Product release

A proposed catalytic cycle for the Michael addition.

Conclusion

The protocols and information presented in this guide offer a comprehensive resource for the large-scale synthesis and application of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. The synthetic procedure is robust, scalable, and utilizes readily available starting materials. The catalytic application in the Michael addition highlights the potential of this compound in facilitating important carbon-carbon bond-forming reactions. Adherence to the safety guidelines is crucial for the successful and safe handling of this and related organophosphorus compounds.

References

  • LookChem. (n.d.). Cas 854929-38-7, 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

  • PubMed. (2014). Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. Retrieved from [Link]

  • MDPI. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing tri-(2, 4-di-tertiary butyl phenyl) phosphite ester antioxidant.
  • Google Patents. (n.d.). Preparation of di-tert.-butylethylenediamine.

Sources

Method

Mastering the Unseen: A Guide to Inert Atmosphere Techniques for Handling 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide

For researchers, scientists, and drug development professionals engaged in cutting-edge organic synthesis, the precise handling of reactive reagents is paramount. This guide provides a comprehensive overview of the inert...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in cutting-edge organic synthesis, the precise handling of reactive reagents is paramount. This guide provides a comprehensive overview of the inert atmosphere techniques required for the safe and effective manipulation of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide, a versatile catalyst and Lewis acid.[1] By understanding the principles behind these techniques and adhering to the detailed protocols within, chemists can ensure the integrity of their experiments and the reliability of their results.

The Nature of the Challenge: Understanding 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide is an organophosphorus compound with a unique cyclic structure.[1] It is typically a white to off-white crystalline solid with a melting point of approximately 82°C.[2] Its utility as a catalyst in a variety of organic transformations stems from its distinct electronic and steric properties.[1]

While specific data on the air and moisture sensitivity of this particular compound is not extensively documented in readily available safety data sheets, its classification as an organophosphorus compound and its catalytic applications strongly suggest the necessity of handling it under an inert atmosphere.[3][4][5] Organophosphorus compounds can be susceptible to oxidation and hydrolysis, which would deactivate the catalyst and introduce impurities into the reaction mixture.[6][7][8] Therefore, the exclusion of atmospheric oxygen and water is a critical prerequisite for its successful use.

Key Physical and Chemical Properties:

PropertyValueSource(s)
CAS Number 854929-38-7[1][2][9]
Molecular Formula C₁₀H₂₃N₂OP[1][2]
Molecular Weight 218.28 g/mol [2]
Appearance White to almost white powder/crystal[9]
Melting Point ~82°C (decomposes)[1][2]
Known Hazards Causes skin and serious eye irritation[2]

The Pillars of Inert Atmosphere Chemistry: Glovebox and Schlenk Line Techniques

The two primary methods for handling air-sensitive materials are the glovebox and the Schlenk line.[10] The choice between them often depends on the scale of the reaction, the number of manipulations required, and the specific equipment available in the laboratory.

A glovebox is a sealed container that is filled with an inert gas, typically nitrogen or argon.[8][11] It allows for the direct manipulation of chemicals in an inert environment using built-in gloves.[11] This is often the preferred method for complex setups and for weighing out solids.[12]

A Schlenk line is a dual-manifold apparatus that provides a vacuum and a source of inert gas to glassware.[13] This technique is well-suited for solution-based chemistry and allows for multiple reactions to be run simultaneously.[13]

Protocol I: Handling 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide in a Glovebox

The glovebox provides a controlled environment, making it ideal for the storage and initial handling of the solid catalyst.

3.1. Materials and Equipment:

  • Glovebox with an inert atmosphere (N₂ or Ar)

  • Spatulas and weighing paper

  • Vials with screw caps or other sealable containers

  • Analytical balance

  • Appropriate solvents (previously dried and degassed)

  • Standard laboratory glassware (oven-dried)

3.2. Step-by-Step Protocol:

  • Preparation: Ensure the glovebox atmosphere is pure by checking the oxygen and water levels (typically <1 ppm).[14] Bring all necessary glassware, spatulas, and vials into the glovebox through the antechamber, ensuring they are properly dried.

  • Weighing: Inside the glovebox, carefully weigh the desired amount of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide onto weighing paper using a tared vial or flask.

  • Transfer: Transfer the solid to the reaction flask. If the reaction is to be performed outside the glovebox, the flask should be a Schlenk flask that can be sealed with a septum or a glass stopper.

  • Dissolution (if required): If the catalyst is to be used in solution, add the required volume of a dry, degassed solvent to the flask containing the solid. Swirl gently to dissolve.

  • Sealing and Removal: Securely seal the reaction flask. If the flask is to be removed from the glovebox, ensure the seal is airtight. For Schlenk flasks, the sidearm stopcock should be closed. The sealed flask can then be taken out of the glovebox via the antechamber.

Workflow for Glovebox Handling:

Caption: Workflow for weighing and preparing the catalyst in a glovebox.

Protocol II: Utilizing 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide with a Schlenk Line

For reactions conducted entirely on the benchtop, the Schlenk line is an indispensable tool.

4.1. Materials and Equipment:

  • Schlenk line with a dual vacuum/inert gas manifold

  • Schlenk flasks and other appropriate glassware (e.g., dropping funnels)

  • Rubber septa and glass stoppers

  • Syringes and needles

  • Cannula (double-tipped needle)

  • Cold trap (liquid nitrogen or dry ice/acetone)

  • Heat gun

4.2. Step-by-Step Protocol:

  • Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., overnight at >100°C) to remove adsorbed water.[3] Assemble the hot glassware and allow it to cool under a stream of inert gas.

  • Purging the System: Attach the reaction flask (containing a stir bar) to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. This "evacuate-refill" cycle should be repeated at least three times to ensure all atmospheric gases are removed.[10] Gently heating the flask with a heat gun during evacuation can help desorb residual moisture.[13]

  • Adding the Solid Catalyst:

    • Method A (Quick Addition): If the catalyst is weighed outside a glovebox, do so quickly. Briefly remove the stopper or septum from the flask while maintaining a positive pressure of inert gas flowing out of the flask (a "counterflow" of inert gas). Add the solid via a powder funnel and immediately reseal the flask. Purge the flask with another evacuate-refill cycle.

    • Method B (Glovebox Transfer): For optimal results, weigh the catalyst in a glovebox into the Schlenk flask as described in Protocol I. Seal the flask, remove it from the glovebox, and attach it to the Schlenk line.

  • Solvent Addition: Dry, degassed solvents are crucial. Transfer the solvent to the reaction flask via a cannula or a syringe. To perform a cannula transfer, insert one end of the cannula into the solvent storage flask (sealed with a septum) and the other end into the reaction flask. Apply a slight positive pressure of inert gas to the solvent flask to initiate the transfer.[11]

  • Running the Reaction: Once the catalyst and solvent are in the flask, other reagents can be added via syringe through the septum. Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler attached to the exhaust of the Schlenk line.[13]

Workflow for Schlenk Line Technique:

Caption: General workflow for setting up a reaction using a Schlenk line.

Troubleshooting and Best Practices

  • Reagent Decomposition: If a reaction fails to proceed as expected, consider the possibility of catalyst deactivation due to exposure to air or moisture. Review your inert atmosphere technique for any potential leaks or procedural errors.

  • Syringe and Cannula Care: Ensure that all syringes and cannulas are thoroughly dried before use. Purge them with inert gas before drawing up any air-sensitive reagents.

  • Maintaining Positive Pressure: Always ensure a slight positive pressure of inert gas is flowing through the system when adding or removing reagents to prevent the ingress of air.[15]

  • Solvent Purity: The quality of your "dry" solvents is critical. Use freshly distilled or commercially available anhydrous solvents and degas them thoroughly before use (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas).[11]

Conclusion

The successful application of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide in synthesis is critically dependent on the rigorous exclusion of air and moisture. By mastering the glovebox and Schlenk line techniques detailed in these protocols, researchers can harness the full catalytic potential of this valuable reagent. Adherence to these methods not only ensures the integrity of the chemical transformation but also promotes a safer and more reproducible laboratory practice.

References

  • Wikipedia. (n.d.). Schlenk line. Retrieved from [Link]

  • Advanced Photon Source. (n.d.). Air-Sensitive Catalyst Handling and Preparation. Retrieved from [Link]

  • Gowrisankar, S. (2015). Applications of New Phosphine ligands in Metal-Catalyzed Reaction. Slideshare. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • ACS Publications. (2022). Insights into the Atmospheric Persistence, Transformation, and Health Implications of Organophosphate Esters in Urban Ambient Air. Environmental Science & Technology. Retrieved from [Link]

  • LookChem. (n.d.). Cas 854929-38-7, 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. Retrieved from [Link]

  • StudyMind. (n.d.). Group 2 Elements: Reactions, Polarising & Solubility Trends. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Group 2 Elements with Oxygen. Retrieved from [Link]

  • Wikipedia. (n.d.). Organophosphate. Retrieved from [Link]

  • School of Chemistry, University of St Andrews. (2018). SOP For Operation Of Glove Boxes. Retrieved from [Link]

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Optimizing Catalytic Activity of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide

Welcome to the technical support center for 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidanc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the use of this versatile catalyst. Our goal is to empower you to overcome experimental challenges and optimize your catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide and what are its primary catalytic applications?

A1: 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide is a cyclic phosphinamide that primarily functions as a potent Lewis acid catalyst.[1] Its unique electronic and steric properties, conferred by the bulky tert-butyl groups and the diazaphospholidine ring, make it an effective catalyst for a variety of organic transformations. One notable application is in the reductive radical cyclization of organohalides.[2][3][4]

Q2: What are the key physical and chemical properties of this catalyst?

A2: The catalyst is typically a white to off-white solid with a melting point of approximately 82 °C (decomposes).[1] It is soluble in many common organic solvents. For detailed safety and handling information, please refer to the Safety Data Sheet (SDS).[1]

PropertyValue
CAS Number 854929-38-7
Molecular Formula C₁₀H₂₃N₂OP
Molecular Weight 218.28 g/mol
Appearance White to off-white solid
Melting Point 82 °C (decomposes)

Q3: How should I handle and store 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide?

A3: This catalyst can be sensitive to air and moisture, which can lead to deactivation. It is recommended to handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[5] Store the catalyst in a tightly sealed container in a cool, dry place.

Q4: Is catalyst activation required before use?

A4: In certain applications, such as the reductive cyclization of organohalides, the active catalytic species, the corresponding 1,3,2-diazaphospholene hydride (DAP-H), needs to be generated or regenerated in situ.[3][4] This is typically achieved by reacting the catalyst precursor or the deactivated catalyst halide with a suitable reducing agent and a base.

Troubleshooting Guide: Reductive Radical Cyclization of Organohalides

This guide focuses on troubleshooting common issues encountered during the reductive radical cyclization of organohalides catalyzed by 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide (used as a pre-catalyst for the active DAP-H species).

Issue 1: Low or No Product Yield

Potential Causes & Solutions

  • Inactive Catalyst: The active DAP-H species may not be forming or is being consumed by trace impurities.

    • Solution: Ensure all reagents and solvents are anhydrous and thoroughly degassed. Use of a secondary phosphine oxide (SPO) as a pre-catalyst in combination with a borane reagent like pinacolborane (HBpin) can facilitate the in-situ formation of the active catalyst.[4]

  • Inefficient Catalyst Regeneration: In the catalytic cycle, the DAP-H is converted to a DAP-halide, which must be efficiently reduced back to DAP-H to continue the cycle.

    • Solution: The addition of a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), has been shown to be crucial for the efficient regeneration of DAP-H from the DAP-halide in the presence of HBpin.[3][4] Ensure the correct stoichiometry of DBU is used.

  • Insufficient Reaction Initiation: The radical chain reaction may not be initiating effectively.

    • Solution: Irradiation with visible light (e.g., a 427 nm Kessil lamp or white LEDs) can significantly accelerate the reaction.[2][4] This is thought to promote the formation of a DAP-dimer which is in equilibrium with the radical initiator, DAP•.[4]

  • Poor Substrate Reactivity: The organohalide substrate may be too unreactive.

    • Solution: Aryl and alkyl iodides are generally more reactive than the corresponding bromides and chlorides. If possible, consider using a more reactive halide. For less reactive substrates, increasing the reaction temperature or prolonging the reaction time may be necessary.

Logical Flow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Side Products

Potential Causes & Solutions

  • Direct Reduction of Organohalide: The organohalide may be reduced directly without undergoing cyclization.

    • Solution: This can occur if the hydrogen atom transfer from DAP-H to the initial radical is faster than the intramolecular cyclization. Lowering the reaction temperature may favor the cyclization pathway. Ensure the concentration of DAP-H is not excessively high by using the appropriate catalyst loading.

  • Dimerization or Polymerization of the Alkene: The alkene moiety of the substrate may undergo side reactions.

    • Solution: Adjusting the substrate concentration can sometimes mitigate these side reactions. A more dilute reaction mixture may favor the intramolecular cyclization over intermolecular side reactions.

  • Decomposition of the Catalyst or Reagents: High temperatures or prolonged exposure to light can lead to the decomposition of the catalyst or other reagents.

    • Solution: Monitor the reaction progress by TLC or GC/LC-MS to avoid unnecessarily long reaction times. If light-induced decomposition is suspected, consider using a lower intensity light source or a filter to block UV radiation.

Experimental Protocols

General Protocol for Reductive Radical Cyclization of Organohalides

This protocol is adapted from the work of Klett, J., Woźniak, Ł., & Cramer, N. (2022).[2]

Materials:

  • Organohalide substrate

  • 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide (or a suitable pre-catalyst like a secondary phosphine oxide, SPO)

  • Pinacolborane (HBpin)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Anhydrous acetonitrile (MeCN)

  • Inert atmosphere (glovebox or Schlenk line)

  • Visible light source (e.g., Kessil lamp, 427 nm)

Procedure:

  • In a glovebox, add the organohalide substrate (0.20 mmol, 1.0 equiv), the SPO pre-catalyst (10 µmol, 5 mol%), DBU (0.20 mmol, 1.0 equiv), and anhydrous MeCN to a reaction vial equipped with a magnetic stir bar.

  • Add HBpin (0.22 mmol, 1.1 equiv) to the reaction mixture.

  • Seal the vial and remove it from the glovebox.

  • Place the reaction vial in front of the visible light source and stir at room temperature (26 °C).

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 16 hours.

  • Upon completion, quench the reaction and purify the product by flash column chromatography.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Reagents Add Organohalide, SPO, DBU, MeCN Add_HBpin Add HBpin Reagents->Add_HBpin Seal Seal Vial Add_HBpin->Seal Irradiate Irradiate with Visible Light & Stir at 26 °C Seal->Irradiate Monitor Monitor by TLC/LC-MS Irradiate->Monitor Quench Quench Reaction Monitor->Quench Purify Purify by Chromatography Quench->Purify Product Final Product Purify->Product

Caption: Step-by-step experimental workflow for reductive cyclization.

Catalytic Cycle

The proposed catalytic cycle for the reductive radical cyclization of an organohalide (RX) is depicted below.

Catalytic_Cycle DAPH DAP-H DAP_radical DAP• DAPH->DAP_radical Visible Light DAPX DAP-X DAP_radical->DAPX + X• R_radical R• DAP_radical->R_radical + R-X DAPX->DAPH + HBpin / DBU RX R-X Cyclized_radical Cyclized R• R_radical->Cyclized_radical Intramolecular Cyclization Cyclized_radical->DAP_radical - Product Product Product Cyclized_radical->Product + DAP-H HBpin_DBU HBpin / DBU

Caption: Proposed catalytic cycle for the reductive radical cyclization.

References

  • Klett, J., Woźniak, Ł., & Cramer, N. (2022). 1,3,2‐Diazaphospholene‐Catalyzed Reductive Cyclizations of Organohalides. Angewandte Chemie International Edition, 61(25), e202202833. [Link]

  • Klett, J., Woźniak, Ł., & Cramer, N. (2022). 1,3,2-Diazaphospholene-Catalyzed Reductive Cyclizations of Organohalides. ChemRxiv. [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Klett, J., Woźniak, Ł., & Cramer, N. (2022). 1,3,2‐Diazaphospholene‐Catalyzed Reductive Cyclizations of Organohalides. Angewandte Chemie, 134(25), e202202833. [Link]

  • Nugent, W. A., & RajanBabu, T. V. (1988). A mechanistic study of the titanium(III)-catalyzed reductive opening of epoxides. Journal of the American Chemical Society, 110(25), 8561-8562.
  • Maity, P. K., et al. (2011). Monomer-on-Monomer Mitsunobu Cyclization for the Synthesis of Benzofused Thiadiazepine-Dioxides. Organic Letters, 13(1), 8-11.
  • Sebbar, N., et al. (2002). Kinetic Study of Di-Tert-Butyl Peroxide: Thermal Decomposition and Product Reaction Pathways. The Journal of Physical Chemistry A, 106(43), 10255-10266.
  • LookChem. (n.d.). Cas 854929-38-7,1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. Retrieved from [Link]

Sources

Troubleshooting

purification of products from 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide catalysis

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I'm now diving into the Google search results, aiming to pinpoint common purification challenges and their solutions in these reactions. I'm focusing on academic papers and technical documents to build a troubleshooting guide, as well as a FAQ section. The next step is a step-by-step purification protocol and creating a visual workflow with a DOT script.

Initiating Data Search

I'm now starting a detailed search, focusing on "catalyst removal," "purification methods," and "byproducts" related to 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide catalysis. My aim is to build a solid base for both a troubleshooting guide and FAQ. The next step will be analyzing these initial findings and identifying the most relevant sources for the project.

Developing the Framework

I'm working on structuring the technical support center's content. I'm focusing on creating a logical flow that will guide users through the purification process for products from reactions catalyzed by 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. I'm aiming for clarity and ease of navigation in the technical support center.

Defining the Structure

My current focus is defining the technical support center's structure. I'm building it around an introduction, FAQ, troubleshooting guide, experimental protocols, data summary, workflow diagram, and references. This should allow for a clear, layered approach to purification. Early research shows the catalyst's properties and key purification challenge as removing the phosphorus.

Analyzing Purification Methods

I've been analyzing the best purification methods. So far, I've identified several promising techniques. Chromatography is a staple, although I'm aware of potential decomposition and solvent challenges. Crystallization/precipitation is another potential route, especially given the similarities to TPPO. Acid-base extraction looks promising if there's a difference in acidity/basicity between the product and catalyst. I'm focusing on incorporating these into the Experimental Protocols section.

Organizing Content Plan

I'm now solidifying my plan for content structure. I'm focusing on the technical support center's introduction, FAQ, troubleshooting, experimental protocols, and other key components. The catalyst information is being integrated into the introduction, while the known purification challenges will form the basis of the FAQ. I am drafting troubleshooting guides and experiment protocols centered on chromatography, crystallization/precipitation, acid-base extraction, and complexation. The experimental protocols will draw heavily from the data summary and workflow diagram.

Finalizing Content Elements

I'm now fully immersed in content creation. I've drafted an introduction and FAQ, focusing on the catalyst, purification challenges, and basic techniques. I am creating a troubleshooting guide that addresses common chromatography issues and low product recovery. I've also outlined detailed experimental protocols covering chromatography, crystallization/precipitation, acid-base extraction, and complexation using metal salts, drawing on available data.

Constructing Detailed Protocols

I'm now fully immersed in developing detailed protocols. I'm focusing on the acid-base extraction, crystallization/precipitation, and MgCl₂ complexation methods. The aim is to create step-by-step guides that are easy to follow and directly applicable to the described purification challenges. I'm drawing heavily on the existing data and literature, and ensuring practical solutions for challenges. I'm prioritizing clarity and practical tips, such as solvent selection and troubleshooting.

Formulating Content Outline

I'm solidifying the content plan. I've designed the framework for the introduction, FAQ, troubleshooting, and experimental protocols. I will include a data summary and diagram. My focus now is ensuring the content is logically organized for users, incorporating the essential information, and making sure the information flow is easy to follow.

Finalizing the Document

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Optimization

Technical Support Center: Prevention and Troubleshooting of Phosphine Ligand Oxidation in Catalysis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who utilize phosphine ligands in transition-metal catalysis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who utilize phosphine ligands in transition-metal catalysis. The oxidation of phosphine ligands to phosphine oxides is a critical factor that can lead to catalyst deactivation, irreproducible results, and lower product yields. This document provides in-depth, experience-driven answers to common issues, focusing on the causality behind experimental choices to ensure robust and reproducible catalytic systems.

Part 1: Foundational FAQs - Understanding the "Why"

This section addresses the fundamental principles of phosphine ligand oxidation. A clear grasp of these concepts is the first step toward effective prevention and troubleshooting.

Q1: Why are my phosphine ligands oxidizing? What is the mechanism?

A1: Phosphine ligands (R₃P) are trivalent phosphorus compounds with a lone pair of electrons, making them susceptible to oxidation to the corresponding pentavalent phosphine oxide (R₃P=O). This process is primarily a reaction with atmospheric oxygen.

The susceptibility of a phosphine ligand to oxidation is governed by two main factors:

  • Electronic Properties: The higher the electron density on the phosphorus atom, the more nucleophilic it is, and the more readily it reacts with oxygen.[1] Electron-donating groups, such as alkyls, increase this electron density. Therefore, trialkylphosphines (e.g., tricyclohexylphosphine, PCy₃) are generally more sensitive to oxidation than triarylphosphines (e.g., triphenylphosphine, PPh₃), which can delocalize electron density into their aromatic systems.[1]

  • Steric Hindrance: Bulky substituents around the phosphorus atom create a protective shield that kinetically hinders the approach of molecular oxygen.[1] This is why ligands like tri(tert-butyl)phosphine (P(t-Bu)₃), despite being very electron-rich, are often handled effectively; their steric bulk slows the rate of oxidation.[2]

The oxidation often proceeds via a radical autoxidation mechanism, where trace impurities can initiate a chain reaction with O₂. This is why even brief exposure to air can be detrimental.

Q2: How can I tell if my phosphine ligand has oxidized?

A2: The most direct and effective method for detecting and quantifying phosphine oxidation is ³¹P NMR spectroscopy .[3][4] Phosphorus-31 is a spin ½ nucleus with 100% natural abundance, making this technique highly sensitive.

  • Distinct Chemical Shifts: Phosphines and their corresponding phosphine oxides have significantly different ³¹P NMR chemical shifts. For example, tricyclohexylphosphine appears around 10 ppm, while its oxide is observed downfield around 47 ppm.[4] You can monitor the reaction over time by observing the disappearance of the phosphine signal and the appearance and growth of the phosphine oxide signal.[4][5]

  • Quantification: By integrating the signals, you can determine the relative percentage of the oxidized ligand in your sample or reaction mixture.

Other indicators can include:

  • Visual Changes: Some solid phosphines, like P(t-Bu)₃, may appear to melt or change texture upon oxidation.

  • Reaction Failure: A sudden drop in catalytic activity or a complete failure of a previously successful reaction is a strong indicator that your ligand or precatalyst may have degraded.

Q3: Which phosphine ligands are most sensitive to oxidation?

A3: Sensitivity generally follows the electronic and steric principles discussed in Q1. A qualitative ranking from most sensitive to most stable is a useful guide for experimental design.

Ligand Class Examples Relative Air Sensitivity Key Characteristics
Trialkylphosphines PCy₃, P(t-Bu)₃, PEt₃High to Very HighHighly electron-donating, essential for many challenging cross-couplings. P(t-Bu)₃ is pyrophoric and can ignite on air contact.[6]
Alkyl-Aryl Phosphines PPh₂Cy, PPhCy₂Moderate to HighIntermediate properties. Sensitivity increases with the number of alkyl groups.[6]
Triarylphosphines PPh₃, P(o-tol)₃Low to ModerateGenerally solid and can often be weighed in air for brief periods, though this is not best practice.[6]
Bulky Biarylphosphines "Buchwald Ligands" (e.g., SPhos, XPhos)Generally LowThese are designed with significant steric bulk which imparts considerable air stability, making them easier to handle.[2]
Phosphine Salts/Adducts P(t-Bu)₃·HBF₄, R₃P·BH₃Very Low (Air-Stable)The phosphorus lone pair is protected. The active phosphine is generated in situ or by removing the protecting group.[6]

Part 2: Proactive Prevention - The Best Troubleshooting is Avoidance

The most effective way to deal with ligand oxidation is to prevent it from happening. This involves rigorous adherence to air-free techniques.

Q4: What is the proper way to store and handle my phosphine ligands?

A4: All phosphine ligands, regardless of their perceived stability, should be treated as air-sensitive.

  • Storage: Store all phosphine ligands under an inert atmosphere (argon or nitrogen) in a sealed container, preferably in a freezer or refrigerator to slow down any potential decomposition pathways.[6] For highly sensitive solids, storing them inside a glovebox is the ideal solution.[7][8]

  • Handling Solids: The best practice for weighing and dispensing air-sensitive solid phosphines is to do so inside a glovebox.[7][9] If a glovebox is not available, you can minimize exposure by quickly weighing the solid and immediately blanketing it with inert gas. Another technique is the "ghetto-glove box," where a container is filled with a heavy inert gas like argon, and transfers are performed within that space.[7]

  • Handling Liquids/Solutions: Use air-free syringe techniques with Sure/Seal™ bottles or Schlenk flasks fitted with septa.[10]

Q5: Do I really need a glovebox, or is a Schlenk line sufficient?

A5: The choice depends on the sensitivity of your reagents and the complexity of your operations.

  • Glovebox: A glovebox provides a continuously purified inert atmosphere (<1 ppm O₂/H₂O) and is the gold standard for handling highly air-sensitive compounds, especially solids.[9][11] It allows for standard manipulations like weighing on a balance without atmospheric exposure.

  • Schlenk Line: A Schlenk line is a versatile tool that allows for the manipulation of air-sensitive materials in glassware under vacuum or an inert gas flow.[10] It is excellent for running reactions and handling liquids or solutions.[11] However, it is less ideal for weighing and manipulating solids compared to a glovebox.[9]

Senior Scientist's Verdict: For labs frequently running catalysis with electron-rich phosphines, a glovebox is a critical investment that enhances reproducibility. For many standard cross-coupling reactions using moderately stable ligands, well-executed Schlenk line techniques are perfectly adequate.[10][11]

Q6: My solvents are labeled "anhydrous." Is that enough to prevent oxidation?

A6: No. "Anhydrous" means "without water." It does not mean "without oxygen." Solvents from commercial suppliers, even in sealed bottles, contain significant amounts of dissolved oxygen. For almost all catalytic reactions involving phosphine ligands, the solvent must be deoxygenated immediately prior to use.[12] Oxygen is a known catalyst poison and can deactivate transition metal catalysts.[13][14]

Q7: How do I effectively deoxygenate my reaction solvents?

A7: There are several methods, with the choice depending on the required level of oxygen removal, the solvent's properties, and the scale of the reaction.[13][14]

Method Procedure Pros Cons Best For
Freeze-Pump-Thaw (FPT) 1. Freeze the solvent (e.g., in liquid N₂). 2. Apply a high vacuum to remove gases from above the solid. 3. Thaw the solvent, allowing dissolved gases to escape into the headspace. 4. Repeat 3-4 times.[12][15][16][17]Most effective method for rigorous oxygen removal.[12] Minimal solvent loss.[17][18]Time-consuming and requires a high-vacuum line and liquid nitrogen.[13][18]Highly oxygen-sensitive reactions; bringing solvents into a glovebox; expensive deuterated solvents.[17][18]
Inert Gas Sparging/Bubbling Bubble a stream of inert gas (Ar or N₂) through the solvent via a needle for 30-60 minutes.[12][15]Simple, fast, and does not require a vacuum.Less effective than FPT.[12] Can lead to significant solvent evaporation.[15]Routine reactions where moderate deoxygenation is sufficient.[18]
Boil-Degas Place the solvent under a dynamic vacuum to induce boiling at room temperature, removing dissolved gases.[15]Effective and relatively quick.Significant solvent loss, not suitable for volatile solvents or mixtures.[15]Bulk, non-volatile organic solvents.

Protocol: Freeze-Pump-Thaw (FPT) Degassing

  • Place the solvent in a Schlenk flask, ensuring it is no more than half full.

  • Securely attach the flask to a Schlenk line.

  • Close the stopcock to isolate the flask from the manifold.

  • Freeze: Immerse the flask carefully in a dewar of liquid nitrogen until the solvent is completely frozen solid.

  • Pump: With the flask still in the liquid nitrogen, open the stopcock to the vacuum manifold. Allow it to pump for 5-10 minutes.

  • Close the stopcock.

  • Thaw: Remove the liquid nitrogen and allow the solvent to thaw completely. You will see bubbles of gas being released from the liquid.

  • Repeat steps 4-7 for a total of 3-4 cycles. After the final cycle, backfill the flask with inert gas.

Part 3: Troubleshooting Workflow - When Things Go Wrong

Even with careful preparation, problems can arise. This section provides a logical workflow for diagnosing and solving issues related to ligand oxidation.

Q8: My reaction is sluggish or has failed completely. How do I confirm if ligand oxidation is the culprit?

A8: A systematic approach is needed. Use the following decision tree to diagnose the problem.

G A Reaction Failure / Low Yield B Run a control reaction with fresh, rigorously deoxygenated solvent and newly purchased/purified ligand. A->B C Analyze a sample of the suspect ligand and reaction mixture by ³¹P NMR. A->C D Reaction succeeds. B->D Yes E Reaction still fails. B->E No F Significant phosphine oxide peak observed? C->F Yes G No significant oxide peak. C->G No H Conclusion: Ligand or solvent oxidation was the likely cause. Review handling and deoxygenation procedures. D->H I Conclusion: Issue is not ligand oxidation. Investigate other parameters (reagent quality, temperature, catalyst source, etc.). E->I F->H G->I

Caption: Troubleshooting workflow for suspected ligand oxidation.

Q9: I've confirmed phosphine oxide in my completed reaction. How can I remove it during purification?

A9: Phosphine oxides, particularly triphenylphosphine oxide (TPPO), are notoriously difficult to remove via standard silica gel chromatography because they are often polar and can co-elute with products.

Effective Removal Strategies:

  • Silica Plug Filtration: For less polar products, you can often remove the bulk of the TPPO by concentrating the reaction mixture, suspending the residue in a non-polar solvent system (e.g., pentane/ether), and filtering it through a short plug of silica gel. The non-polar product elutes while the polar phosphine oxide remains at the top.[19][20]

  • Precipitation: In some cases, changing the solvent system can cause the phosphine oxide to precipitate, allowing for removal by filtration. For example, adding a non-polar solvent like hexane or pentane to a more polar crude mixture can crash out TPPO.

  • Chemical Scavenging (Advanced): Methods exist to convert the phosphine oxide into a more easily separable derivative. For instance, treatment with oxalyl chloride can generate an insoluble chlorophosphonium salt that can be filtered off.[21] This should be tested on a small scale to ensure product compatibility.

References

  • A Comparative Guide to the Air Stability of Phosphine Ligands. Benchchem.
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry Co., Ltd.
  • 31P Magnetic Resonance of Triphenylphosphine Oxide Complexes with Silicon Compounds. ElectronicsAndBooks.
  • Phosphine Ligand Oxidation. Reddit.
  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.
  • Monitoring the Oxidation of Phosphine ligands using 31P NMR. Magritek.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
  • Air Free Techniques | Handling Air-Sensitive Materials. Ossila.
  • Ligand design for cross-couplings: phosphines. YouTube.
  • how to deal with an air sensitive solid?. Reddit.
  • Sparging with N2 vs freeze-pump-thaw. Reddit.
  • Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. PMC - NIH.
  • Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. ACS Publications.
  • Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. ACS Omega - ACS Publications.
  • Monitoring the oxidation of Phosphine ligands using 31P NMR. Magritek.
  • How To: Degas Solvents. Department of Chemistry : University of Rochester.
  • Freeze-Pump-Thaw. The Schlenk Line Survival Guide.
  • Workup: Triphenylphosphine Oxide. Department of Chemistry : University of Rochester.
  • Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. PMC - NIH.
  • ExperimentDegas Documentation. Emerald Cloud Lab.
  • Work up tips: Reactions with Triphenylphosphine oxide. Shenvi Lab.
  • Section 5.4 Title: Degassing Solvents. Berry Group.
  • Gloveboxes. The Schlenk Line Survival Guide.
  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry.

Sources

Troubleshooting

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide catalyst loading optimization

Introduction: Beyond Stoichiometric Thinking Welcome to the technical support guide for 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. This chiral phosphinamide has emerged as a potent organocatalyst for a variety o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Stoichiometric Thinking

Welcome to the technical support guide for 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. This chiral phosphinamide has emerged as a potent organocatalyst for a variety of synthetic transformations.[1][2] Its unique structure, featuring a stereogenic phosphorus center and bulky tert-butyl groups, provides a well-defined chiral environment for asymmetric induction. As with any powerful catalyst, achieving optimal performance—balancing reaction rate, yield, selectivity, and cost—hinges on meticulous optimization of the catalyst loading.

This guide is designed to move beyond generic advice and provide you, the research scientist, with a logical framework for troubleshooting and optimizing experiments involving this catalyst. We will explore the causal relationships between catalyst concentration and reaction outcomes, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the use of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide.

Category 1: Initial Reaction Setup & Baseline Performance

Question 1: What is a reasonable starting catalyst loading for a new reaction?

Answer: For initial screening, a catalyst loading of 5 to 10 mol% is a robust starting point. This concentration is typically high enough to ensure a reasonable reaction rate and provide a clear indication of the catalyst's efficacy for the desired transformation. Starting too low (e.g., <1 mol%) can lead to frustratingly slow or stalled reactions, which can be difficult to distinguish from a completely ineffective catalyst. The goal of the initial run is to establish a successful baseline, not to achieve ultimate efficiency.

Question 2: My initial reaction at 10 mol% is very fast but gives a modest yield (e.g., 60%). Should I increase the loading further?

Answer: Not necessarily. While counterintuitive, increasing catalyst loading can sometimes be detrimental.[3] Excessively high concentrations of the catalyst can lead to the formation of off-pathway intermediates or catalyst aggregates with lower activity. More commonly, it can promote side reactions, such as product inhibition or the formation of dimeric byproducts, which complicate purification and reduce the isolated yield.

Instead of increasing the loading, consider these factors first:

  • Reaction Time: Is the reaction proceeding past the optimal point where the product begins to degrade or participate in side reactions? Run a time course study (e.g., taking aliquots every hour) to find the point of maximum yield.

  • Substrate Purity: The catalyst is a powerful Lewis base/acid mediator. Trace impurities in your starting materials (e.g., water, acid/base quenchers) can titrate out the catalyst.[4] Ensure your substrates and solvents are rigorously purified and dried.

  • Temperature: A lower temperature might slow the desired reaction but could disproportionately slow the decomposition or side-reaction pathways, ultimately leading to a cleaner reaction and higher isolated yield.

Category 2: Systematic Catalyst Loading Optimization

Question 3: I have a successful baseline result (e.g., 95% yield at 5 mol%). What is a systematic approach to lowering the catalyst loading?

Answer: A systematic, stepwise reduction is key. A common and effective strategy is to perform serial dilutions of the catalyst loading while monitoring the impact on reaction time and yield/selectivity.[5] This allows you to identify the "activity cliff," where a small decrease in loading leads to a dramatic drop in performance.

A recommended workflow is detailed in the protocol section below. The general principle is to decrease the loading by a factor of two in each subsequent experiment (e.g., 5 mol% → 2.5 mol% → 1.25 mol% → etc.). For each loading, you must re-optimize the reaction time to ensure you are comparing the endpoint yields fairly.

Question 4: I reduced the catalyst loading from 2 mol% to 1 mol%, and the reaction time doubled, but the yield and enantioselectivity remained high. Is this a good trade-off?

Answer: This is an excellent outcome and the primary goal of optimization. In process chemistry and drug development, reducing catalyst loading is critical for minimizing costs and reducing the burden of removing residual catalyst from the final product. A longer reaction time is often a very acceptable trade-off for a more efficient and economical process, especially on a larger scale.[5] The key is that the final product quality (yield and selectivity) is not compromised.

Category 3: Troubleshooting Poor Performance & Unexpected Results

Question 5: My reaction has stalled completely after reaching ~20% conversion. What are the likely causes?

Answer: Reaction stalling is a common problem in catalysis and typically points to catalyst deactivation or inhibition.

  • Catalyst Poisoning: As mentioned, impurities are a primary suspect. Terminal alkynes, sulfur-containing functional groups, and unpurified solvents can act as poisons.[4] Consider passing your substrates and solvent through a plug of activated neutral alumina.

  • Product Inhibition: The reaction product itself may be coordinating to the catalyst more strongly than the starting material, effectively sequestering the catalyst and preventing turnover. If you suspect product inhibition, try running the reaction at a higher dilution to disfavor this bimolecular interaction.

  • Catalyst Decomposition: The phosphinamide catalyst, while generally robust, can be sensitive to highly acidic or basic conditions or oxidative impurities. If your substrates are not stable, they may be generating species that degrade the catalyst. Ensure your reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). In some cases involving palladium catalysis, phosphine oxides are formed in situ and are the true catalytic species; however, uncontrolled oxidation can lead to inactive species.[6][7]

Question 6: I'm observing a new, unexpected side product after lowering the catalyst loading and extending the reaction time. Why would this happen?

Answer: This scenario suggests that at lower catalyst concentrations, a slower, off-pathway reaction is becoming competitive with your desired transformation. The high catalyst loading in your initial screens may have accelerated the desired reaction to such an extent that the side product never had a chance to form in significant quantities.

Troubleshooting Steps:

  • Characterize the Side Product: Use NMR, LC-MS, etc., to identify the structure of the byproduct. Understanding what it is provides clues to how it formed.

  • Re-evaluate the Mechanism: The side product may reveal a previously unknown equilibrium or decomposition pathway. For instance, is it an isomer of your product? Is it formed from the decomposition of your starting material?

  • Adjust Reaction Parameters: A change in temperature or solvent may alter the relative rates of the desired and undesired reactions.

Experimental Protocols & Data Presentation

Protocol 1: Systematic Catalyst Loading Screen

This protocol outlines a methodical approach to identifying the minimum required catalyst loading for your specific transformation.

  • Establish Baseline: Perform the reaction at a standard loading (e.g., 5.0 mol%) in triplicate to confirm reproducibility. Monitor the reaction to completion by TLC or GC/LC to determine the baseline time and yield.

  • First Reduction: Set up the identical reaction but reduce the catalyst loading by half (2.5 mol%).

  • Monitor and Compare: Run this new reaction, taking time points to compare its progress against the baseline. Note the time required to reach maximum conversion.

  • Analyze Results: If the yield and selectivity are comparable to the baseline (even if the reaction is slower), the 2.5 mol% loading is now your new benchmark.

  • Iterate: Repeat steps 2-4, again halving the catalyst loading (1.25 mol%, ~0.6 mol%, etc.). Continue this process until you observe a significant drop in yield or selectivity that cannot be compensated for by a longer reaction time.

  • Identify Optimum: The optimal loading is the lowest concentration that provides an acceptable yield and selectivity within a practical timeframe.

Data Summary: Hypothetical Optimization of a Michael Addition
EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (%)Notes
15.049698Baseline established.
22.589598Excellent result; time is a reasonable trade-off.[5]
31.0249497Still highly efficient. Viable for large-scale synthesis.
40.5488597Significant drop in yield, even with extended time.
50.1723096Reaction stalls; catalyst deactivation is likely.

Visualizing the Workflow & Logic

Diagram 1: Catalyst Loading Optimization Workflow

This diagram illustrates the decision-making process for systematically reducing catalyst loading.

G A Start: Establish Baseline (e.g., 5 mol% loading) B Halve Catalyst Loading (e.g., 2.5 mol%) A->B C Run Reaction & Monitor (Time, Yield, Selectivity) B->C D Performance Maintained? (Yield/Selectivity) C->D E SUCCESS: New Baseline Established D->E  Yes F FAILURE: Identify Optimal Loading (Previous concentration) D->F  No G Is further reduction desired? E->G G->B Yes G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Advanced Diagnostics A Reaction Stalls or is Sluggish B Inert Atmosphere Maintained? A->B C Reagents & Solvents PURE & DRY? B->C Yes D Purify Reagents/Solvents (e.g., pass through Alumina) & Rerun B->D No C->D No F Investigate Product Inhibition (Run at higher dilution) C->F Yes E Problem Solved? D->E E->F No H Root Cause: Impurity/Poisoning E->H Yes G Consider Catalyst Decomposition (Check substrate stability) F->G I Potential Root Cause: Product Inhibition or Catalyst Instability G->I

Caption: A troubleshooting flowchart for stalled reactions.

References

  • LookChem (2024). 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. Available at: [Link]

  • Carreiro, E. P., & Burke, A. J. (2023). Factors influencing the performance of organocatalysts immobilised on solid supports: A review. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Li, W., et al. (2023). Design and Development of an Organocatalyst for Light Accelerated Amide and Peptide Synthesis. ACS Catalysis. Available at: [Link]

  • Arlt, M., et al. (2009). 1,4,2-Diazaphospholidine-3,5-diones and related compounds: a lecture on unpredictability in catalysis. Chemistry – A European Journal. Available at: [Link]

  • Kaaden, A., et al. (2014). Asymmetric Organocatalysis Revisited: Taming Hydrindanes with Jørgensen–Hayashi Catalyst. ResearchGate. Available at: [Link]

  • Shang, M., & Sun, W. (2021). The Phosphinamide-Based Catalysts: Discovery, Methodology Development, and Applications in Natural Product Synthesis. Accounts of Chemical Research. Available at: [Link]

  • Zimmerman, P. M. (2020). Theoretical Perspectives in Organocatalysis. WIREs Computational Molecular Science. Available at: [Link]

  • Berkessel, A., & Groger, H. (2007). Introduction: Organocatalysis. Chemical Reviews. Available at: [Link]

  • Alonso, D. A., & Baeza, A. (2014). Organocatalysis: Key Trends in Green Synthetic Chemistry, Challenges, Scope towards Heterogenization, and Importance from Research and Industrial Point of View. Semantic Scholar. Available at: [Link]

  • Alonso, D. A., & Baeza, A. (2014). Organocatalysis: Key Trends in Green Synthetic Chemistry, Challenges, Scope towards Heterogenization, and Importance from Research and Industrial Point of View. Academia.edu. Available at: [Link]

  • SciSupplies. 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide>95.0%(GC)5g. Available at: [Link]

  • Various Authors (2024). Mechanistic studies in catalysis. ResearchGate. Available at: [Link]

  • Various Authors (2020). Optimization of conditions. ResearchGate. Available at: [Link]

  • Peck, S. C., et al. (2013). Mechanistic studies of an unprecedented enzyme-catalysed 1,2-phosphono-migration reaction. Nature. Available at: [Link]

  • Yang, Y., et al. (2024). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Yang, Y., et al. (2024). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide Reaction Rates

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, chemists, and drug development professionals utilizing 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide as a catalyst....

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, chemists, and drug development professionals utilizing 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide as a catalyst. Its purpose is to provide in-depth technical support, troubleshooting advice, and validated protocols to address common challenges encountered during experimentation, with a specific focus on the critical role of the solvent system.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide and what is its primary function?

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide is a cyclic phosphinamide that functions as a highly effective organocatalyst. Its unique structure allows it to act as a potent Lewis acid, facilitating a variety of organic transformations by activating substrates and enhancing reaction rates.[1] It is particularly valuable in reactions where precise control and high efficiency are required.

Q2: Why is solvent selection so critical for reactions involving this catalyst?

Solvent choice is paramount because the surrounding medium directly influences the stability of the reactants (ground state) and the transition state of the reaction.[2] A solvent can profoundly alter the free energy of activation (ΔG‡), thereby dictating the reaction rate and, in some cases, the reaction mechanism itself.[2][3] For a catalyst like 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide, the solvent's properties—such as polarity, hydrogen-bonding capability, and coordinating ability—will modulate the catalyst's Lewis acidity and its interaction with the substrates.

Q3: What are the key solvent properties I should consider?

You should primarily focus on three properties:

  • Solvent Polarity (Dielectric Constant, ε): This affects the solvation of charged or polar species. Polar solvents can stabilize polar transition states, often leading to significant rate acceleration compared to non-polar solvents.[2][4]

  • Hydrogen-Bonding Capacity: Protic solvents (e.g., alcohols, water) can form hydrogen bonds, while aprotic solvents (e.g., THF, DCM) cannot. Hydrogen bonding can either be beneficial, by stabilizing key intermediates, or detrimental, by deactivating the catalyst or reactants through excessive solvation.[2][5]

  • Coordinating Ability: Solvents can act as ligands, potentially coordinating to the phosphorus center of the catalyst. Strongly coordinating solvents might compete with the substrate, inhibiting catalysis.

Q4: Is the catalyst stable in all common organic solvents?

While generally stable, its performance and stability can be solvent-dependent. It has a melting point of 82°C with decomposition.[1] Therefore, in high-boiling point solvents, prolonged heating should be approached with caution. Always monitor for signs of degradation (e.g., color change, precipitation) during long reactions at elevated temperatures.

Part 2: Troubleshooting Guide for Common Issues

This section addresses specific problems you might encounter during your experiments. The underlying logic is to diagnose the issue by understanding the interplay between the solvent, catalyst, and reactants.

Issue 1: My reaction rate is extremely slow or the reaction is not proceeding to completion.

  • Possible Cause 1: Mismatched Solvent Polarity. The transition state of your specific reaction may be significantly more polar than your starting materials. If you are using a non-polar solvent (e.g., Toluene, Hexane), it may not be adequately stabilizing this transition state, resulting in high activation energy.

    • Troubleshooting Action: Systematically increase the polarity of the solvent. Switch from Toluene to Dichloromethane (DCM) or from Tetrahydrofuran (THF) to Acetonitrile (MeCN). Even a small addition of a polar co-solvent can sometimes lead to a dramatic rate increase.

  • Possible Cause 2: Catalyst Inhibition by a Protic Solvent. If your reaction involves sensitive intermediates that can be quenched by a proton source, or if the catalyst's Lewis acidic site is being "capped" by hydrogen bonds from a protic solvent (like methanol or ethanol), the catalytic cycle can be arrested.

    • Troubleshooting Action: Switch to a polar aprotic solvent. Solvents like Acetonitrile, Acetone, or Dimethylformamide (DMF) provide polarity without the interfering hydrogen-bonding capability.[2]

  • Possible Cause 3: Poor Solubility. The catalyst or one of your reactants may have poor solubility in the chosen solvent at the reaction temperature, limiting the effective concentration of species in the solution.

    • Troubleshooting Action: Check the solubility of all components individually in the reaction solvent. If solubility is an issue, select a solvent that is a good compromise for all reactants or consider a solvent mixture.

Issue 2: I am observing significant side product formation or a different regioselectivity than expected.

  • Possible Cause: The Solvent is Influencing the Reaction Mechanism. The solvent does not just affect the rate but can also change the pathway of a reaction. A change in solvent can alter the relative energies of different possible transition states, favoring an alternative product.[2][3]

    • Troubleshooting Action: This requires a more detailed mechanistic investigation. First, try a solvent with a completely different character. For example, if you are using a non-coordinating solvent like DCM, try a weakly coordinating one like THF. The interaction of THF with the catalyst or intermediates might block an undesired reaction pathway. A kinetic study in different solvents can provide valuable insight.[6][7]

Issue 3: The reaction works well at low concentrations but fails upon scale-up.

  • Possible Cause 1: Exothermic Reaction and Thermal Management. Many catalytic reactions are exothermic. At a small scale, this heat dissipates easily. On a larger scale, the internal temperature can rise significantly, potentially leading to catalyst decomposition (m.p. 82°C with dec.) or the activation of undesired side-reaction pathways.

    • Troubleshooting Action: Monitor the internal reaction temperature during scale-up. Use a cooling bath and/or add reagents portion-wise to control any exotherm. Choose a solvent with a boiling point that allows for effective heat management (e.g., reflux cooling).

  • Possible Cause 2: Mass Transfer Limitations. In heterogeneous reactions or as product precipitates, efficient stirring becomes more critical at a larger scale.

    • Troubleshooting Action: Ensure vigorous and efficient stirring. Select a solvent in which all components remain dissolved throughout the reaction if possible.

Logical Flow for Solvent Selection

Here is a visual guide to a logical workflow for troubleshooting and optimizing your solvent system.

Transition_State_Stabilization cluster_nonpolar Non-Polar Solvent cluster_polar Polar Solvent GS_NP Reactants (GS) TS_NP Transition State (TS) GS_NP->TS_NP Energy Ea_NP ΔG‡ (High) GS_P Reactants (GS) (Slightly Stabilized) TS_P Polar Transition State (TS) (Strongly Stabilized) GS_P->TS_P Energy Ea_P ΔG‡ (Low)

Caption: A polar solvent can lower the activation energy (ΔG‡) by preferentially stabilizing a polar transition state more than the ground state, thus accelerating the reaction.

References

  • 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide | LookChem: [Link]

  • Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC - NIH: [Link]

  • Nonenzymatic Reactions above Phospholipid Surfaces of Biological Membranes: Reactivity of Phospholipids and Their Oxidation Derivatives - PubMed Central: [Link]

  • Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites | Request PDF - ResearchGate: [Link]

  • 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study - CORE: [Link]

  • Effect of Solvent Polarity on the Rate of Reaction | Nucleophilic Substitution Reaction L8 - YouTube: [Link]

  • Solvent Polarity at Polar Solid Surfaces: The Role of Solvent Structure - ResearchGate: [Link]

  • Kinetic solvent effects on 1,3‐dipolar cycloadditions of benzonitrile oxide - Sci-Hub: [Link]

  • Kinetic solvent effects on 1,3-dipolar cycloadditions of benzonitrile oxide - ResearchGate: [Link]

Sources

Troubleshooting

Technical Support Center: Phosphine Oxide Byproduct Removal

Welcome to the technical support center for the purification of reaction mixtures containing phosphine oxide byproducts. The formation of phosphine oxides, most commonly triphenylphosphine oxide (TPPO), is an unavoidable...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of reaction mixtures containing phosphine oxide byproducts. The formation of phosphine oxides, most commonly triphenylphosphine oxide (TPPO), is an unavoidable consequence of widely used synthetic transformations like the Wittig, Staudinger, and Mitsunobu reactions[1]. Due to its unique solubility profile and high polarity, removing TPPO can be a significant challenge, often complicating downstream processing and product isolation.

This guide provides practical, in-depth solutions to common purification challenges in a question-and-answer format, grounded in chemical principles and supported by established protocols.

Part 1: Initial Assessment & Method Selection

Q1: I've just finished my reaction. How do I choose the best method to remove triphenylphosphine oxide (TPPO)?

A1: Selecting the optimal removal strategy depends on the physicochemical properties of your desired product, the reaction solvent, and the scale of your experiment. A preliminary analysis of your product's stability and solubility is critical. The decision process can be streamlined by considering the following questions:

  • Is your product soluble in non-polar solvents? (e.g., hexanes, cyclohexane, diethyl ether)

  • Is your product stable to acidic conditions?

  • Is your product soluble in polar solvents where TPPO can be complexed and precipitated? (e.g., ethanol, ethyl acetate, THF)

  • Is your product significantly less polar than TPPO, allowing for a large separation on a silica gel column?

The following flowchart provides a general decision-making framework.

G start Crude Reaction Mixture Containing TPPO q1 Is the product soluble in non-polar solvents (hexanes, ether)? start->q1 a1_yes Precipitation / Trituration with Non-Polar Solvents q1->a1_yes Yes q2 Is the product soluble in polar solvents (EtOH, EtOAc, THF)? q1->q2 No a1_no Proceed to next question a2_yes Precipitation via Metal Salt Complexation (e.g., ZnCl₂, CaBr₂) q2->a2_yes Yes q3 Is the product stable to acidic conditions? q2->q3 No a2_no Proceed to next question a3_yes Acidic Extraction (e.g., with HCl or Acetic Acid) q3->a3_yes Yes q4 Is chromatography a viable option for the scale? q3->q4 No a3_no Proceed to next question a4_yes Silica Gel Chromatography (or specialized resin) q4->a4_yes Yes a4_no Consider Scavenger Resins or Alternative Phosphine Reagents q4->a4_no No

Caption: Decision tree for selecting a TPPO removal method.

Part 2: Troubleshooting by Technique

Section 2.1: Precipitation & Crystallization

This is often the first and most scalable method to attempt, leveraging the differential solubility of your product and TPPO.

Q2: I tried to remove TPPO by adding hexanes, but my product crashed out as well. What should I do?

A2: This is a common issue when the product has borderline solubility. The key is to refine the solvent system and conditions.

  • Causality: TPPO is poorly soluble in non-polar solvents like hexanes, pentane, cyclohexane, and cold diethyl ether[2][3][4]. The goal is to find a solvent or solvent mixture where your product remains in solution while the TPPO selectively precipitates.

  • Troubleshooting Steps:

    • Solvent Titration: Instead of adding a large volume of non-polar solvent at once, dissolve your crude mixture in a minimum amount of a slightly more polar solvent (e.g., dichloromethane (DCM) or diethyl ether). Then, slowly titrate in the non-polar solvent (e.g., hexanes) with vigorous stirring. This gradual change in polarity can induce selective precipitation of TPPO.

    • Temperature Control: Cool the mixture in an ice bath or refrigerator after adding the non-polar solvent. The solubility of TPPO decreases significantly at lower temperatures, which can enhance precipitation without crashing out your product[2].

    • Alternative Solvents: Experiment with different solvent combinations. A mixture of benzene and cyclohexane has been reported to be effective for crystallizing TPPO[5].

Q3: My product is soluble in polar solvents like ethanol. Is there a way to precipitate TPPO from these solutions?

A3: Absolutely. This scenario is ideal for precipitation via metal salt complexation, a robust and scalable chromatography-free method.

  • Causality: Lewis acidic metal salts like zinc chloride (ZnCl₂) and calcium bromide (CaBr₂) coordinate strongly to the oxygen atom of TPPO. This forms a stable, insoluble metal-TPPO complex that precipitates from various polar organic solvents, leaving the desired product in the filtrate[6][7][8].

  • Protocol: Precipitation of TPPO with Zinc Chloride (ZnCl₂)[6][8]

    • Dissolution: Dissolve the crude reaction mixture in a suitable polar solvent, such as ethanol, ethyl acetate, or THF. If the reaction was run in a non-polar solvent, evaporate it first and redissolve the residue.

    • Oxidation (Optional but Recommended): To ensure all phosphorus species are in the +5 oxidation state for efficient removal, you can optionally wash the crude mixture with a mild oxidant like hydrogen peroxide (H₂O₂) before precipitation[8].

    • Addition of ZnCl₂: Add a solution of ZnCl₂ (typically 1.0 to 1.5 equivalents relative to TPPO) in a warm polar solvent (e.g., a 1.8 M solution in warm ethanol) to the crude mixture at room temperature[8].

    • Precipitation: Stir the mixture. A heavy, white precipitate of the ZnCl₂(TPPO)₂ complex should form. Scraping the flask and cooling can aid precipitation[8].

    • Filtration: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of the cold solvent.

    • Product Isolation: The filtrate contains your purified product. Concentrate the filtrate under reduced pressure to isolate the compound.

G cluster_solution Solution Phase cluster_result After Precipitation product Product (Soluble) filtrate Filtrate: Product (Soluble) product->filtrate tppo TPPO (Soluble) reagent + ZnCl₂ Solution tppo->reagent precipitate Solid Precipitate: Insoluble [ZnCl₂(TPPO)₂] Complex reagent->precipitate

Caption: Workflow for TPPO removal via ZnCl₂ complexation.

Section 2.2: Extraction
Q4: Can I use a simple acid-base extraction to remove TPPO?

A4: While TPPO itself is neutral, it can be protonated by strong acids to form a water-soluble phosphonium salt. However, this method has significant limitations. A more effective approach involves using a lower carboxylic acid in a biphasic system.

  • Causality: A patented method describes dissolving the TPPO precipitate with a lower carboxylic acid, such as acetic acid. This forms a dense, viscous liquid layer of TPPO dissolved in the acid, which can be separated from the hydrocarbon layer containing the desired product[9]. This avoids the need for filtration of fine precipitates.

  • Protocol: Acetic Acid Extraction[9]

    • Ensure the crude reaction mixture is in a hydrocarbon solvent (e.g., hexanes, toluene). If a polar solvent was used, perform a solvent swap.

    • To the mixture, add a lower carboxylic acid (e.g., 50-80 g of acetic acid per mole of TPPO) and stir vigorously at room temperature.

    • The precipitated TPPO will dissolve in the acid, forming a distinct, denser lower layer.

    • Allow the layers to separate. The upper hydrocarbon layer contains the product, while the lower viscous layer contains the TPPO-acid mixture.

    • Separate the layers to isolate the product solution. This method can remove over 95% of the TPPO[9].

Section 2.3: Chromatography
Q5: My product and TPPO have very similar Rf values on TLC. How can I improve separation on a silica gel column?

A5: This is a frequent challenge, especially for moderately polar products. Simply increasing column length is inefficient.

  • Troubleshooting Steps:

    • Silica Plug Filtration: For non-polar products, a simple silica plug is highly effective. Dissolve the crude mixture and suspend it in a non-polar solvent like pentane or a hexane/ether mixture. Pass this through a short pad of silica gel. The non-polar product will elute quickly, while the more polar TPPO remains adsorbed at the top[5].

    • Alternative Stationary Phases: If standard silica fails, consider using a different stationary phase. Alumina (basic or neutral) can sometimes offer different selectivity compared to the acidic silica gel[10][11].

    • Solvent System Modification: Avoid highly polar solvents like methanol in your eluent, as they can cause TPPO to streak down the column. Try systems like DCM/acetone or toluene/ethyl acetate.

Section 2.4: Scavenging
Q6: What are scavenger resins, and when should I use them?

A6: Scavenger resins are solid-supported reagents designed to react selectively with and bind specific molecules, allowing for their removal by simple filtration. This is an excellent alternative when other methods fail or are impractical.

  • Causality: Merrifield resin (chloromethylated polystyrene) is a commercially available resin that can be used to scavenge both triphenylphosphine (TPP) and TPPO. The resin acts as an alkylating agent, trapping the phosphine species as a solid-supported phosphonium salt[12][13][14].

  • When to Use:

    • For high-value products where maximizing yield is critical.

    • When the product is sensitive to acid or metal salts.

    • In automated or parallel synthesis where filtration is simpler than liquid-liquid extraction or chromatography.

  • Protocol: Scavenging with Merrifield Resin[13]

    • Resin Preparation: Use a high-loading Merrifield resin (e.g., ~4 mmol/g). For enhanced reactivity, the resin can be modified in situ with sodium iodide (NaI) in a solvent like acetone.

    • Scavenging: Add the crude reaction mixture to a slurry of the scavenger resin.

    • Incubation: Allow the mixture to stir at room temperature. Reaction time can vary, but overnight is often sufficient.

    • Filtration: Filter the mixture to remove the resin, which now contains the bound TPPO.

    • Product Isolation: Wash the resin with a suitable solvent to recover any adsorbed product. Combine the filtrate and washings and concentrate to obtain the purified product.

Part 3: Data & Reference Tables

Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Common Solvents

This table provides a reference for selecting solvents for precipitation and extraction procedures.

SolventTemperatureSolubilityUnitsReference
Water20 °CVery Low (0.00628 g/100g ) g/100g [15]
Hexane / CyclohexaneRoom Temp.Almost InsolubleQual.[2][3]
Diethyl EtherColdPoorly SolubleQual.[1]
Toluene20.17 °C0.133Mole Fraction[3][15]
Ethyl Acetate20.17 °C0.119Mole Fraction[3][15]
EthanolRoom Temp.~20mg/mL[16]
DichloromethaneRoom Temp.Readily SolubleQual.[3]
DMSO / DMFRoom Temp.~3mg/mL[16]
Table 2: Comparison of Primary TPPO Removal Methods
MethodProsConsBest For...
Precipitation (Non-polar) Scalable, inexpensive, simple.Low selectivity if product is also non-polar.Non-polar to moderately polar products.
Precipitation (Metal Salt) Highly effective in polar solvents, scalable, chromatography-free.[6]Requires product stability to metal salts; adds another reagent.Products soluble in polar solvents (EtOH, EtOAc, THF).
Acidic Extraction Good for large scale, avoids filtration of fine solids.[9]Product must be stable to acid and insoluble in the acid phase.Non-polar, acid-stable products in hydrocarbon solvents.
Chromatography High purification potential, well-understood.Not easily scalable, solvent-intensive, potential for product loss.Small-scale reactions or when other methods fail.
Scavenger Resins High selectivity, mild conditions, simple filtration workup.[13]Resins can be expensive, may require longer reaction times.High-value, sensitive compounds; parallel synthesis.

References

  • Batesky, D., Goldfogel, M., & Weix, D. (2017). Removal of Triphenylphosphine Oxide by Precipitation With Zinc Chloride in Polar Solvents. J. Org. Chem., 82(19), 9931–9936. [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. (2021). [Link]

  • Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development. (2022). [Link]

  • Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(5), 1623–1624. [Link]

  • Workup: Triphenylphosphine Oxide. University of Rochester, Department of Chemistry. [Link]

  • How does one remove triphenylphosphine oxide from product? ResearchGate. (2014). [Link]

  • Removal of triphenylphosphine oxide by precipitation with zinc chloride in polar solvents. Brainly.in. (2019). [Link]

  • Solubilities of Triphenylphosphine Oxide in Selected Solvents. ResearchGate. (2009). [Link]

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. (2017). [Link]

  • Triphenylphosphine oxide. Wikipedia. [Link]

  • Lipshutz, B. H., & Blomgren, P. A. (2001). Efficient scavenging of Ph3P and Ph3P=O with high-loading merrifield resin. Organic letters, 3(12), 1869–1871. [Link]

  • Lipshutz, B. H., & Blomgren, P. A. (2001). Efficient Scavenging of Ph3P and Ph3PdO with High-Loading Merrifield Resin. Organic Letters, 3(12), 1869-1871. [Link]

  • Triphenylphosphine Oxide- Waste Not, Want Not. Scientific Update. (2023). [Link]

  • Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. The Journal of Organic Chemistry. (2021). [Link]

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. ResearchGate. (2017). [Link]

  • Murali, M. S., et al. Extraction of plutonium from acidic media using various phosphine oxides. Journal of Radioanalytical and Nuclear Chemistry, 240(3), 921-925. [Link]

  • Efficient Scavenging of Ph 3 P and Ph 3 PO with High-Loading Merrifield Resin. ResearchGate. (2001). [Link]

  • Mourier, P. A., et al. (1987). Supercritical and subcritical fluid chromatography on a chiral stationary phase for the resolution of phosphine oxide enantiomers. Analytical Chemistry, 59(13), 1667–1671. [Link]

  • Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. National Institutes of Health. (2021). [Link]

  • US Patent 5,292,973 - Phosphine oxide removal from compounds formed by a Wittig reaction.
  • How we can remove triphenylphosphine oxide from mitsunobu mixture without column? ResearchGate. (2014). [Link]

  • α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review. MDPI. (2021). [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. (2021). [Link]

  • Phosphine oxides. Wikipedia. [Link]

Sources

Optimization

strategies to improve yield in 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide reactions

Welcome to the technical support resource for 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. This guide is designed for researchers, chemists, and process development scientists to provide expert advice, troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. This guide is designed for researchers, chemists, and process development scientists to provide expert advice, troubleshoot common issues, and optimize reaction outcomes. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can develop robust and high-yielding processes.

This compound is a member of the diaminophosphine oxide class of ligands, which are notable for their high steric bulk, electron-donating character, and exceptional air stability. These properties make them highly effective for challenging transition metal-catalyzed cross-coupling reactions. Specifically, 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide serves as a powerful ligand for palladium-catalyzed Suzuki-Miyaura couplings and nickel-catalyzed Kumada couplings, demonstrating superior activity with difficult substrates like aryl chlorides and fluoroarenes.

Troubleshooting Guide

This section addresses specific, common problems encountered during cross-coupling reactions using 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide as a ligand.

Question 1: My Suzuki-Miyaura reaction with an aryl chloride is showing low or no conversion. What are the primary causes and how can I fix it?

Answer: Low conversion in a Suzuki-Miyaura coupling is typically traced back to four key areas: catalyst activity, reagent quality, reaction setup, or thermal stability.

  • Causality (Catalyst Activity): The active catalyst is a Pd(0) species, which is formed in situ from a Pd(II) precatalyst. The diaminophosphine oxide ligand facilitates this reduction and stabilizes the active Pd(0) complex. If this activation fails or the catalyst deactivates, the reaction will stall. The bulky tert-butyl groups on the ligand create a sterically hindered environment that promotes reductive elimination (the final product-forming step) and prevents catalyst decomposition pathways like β-hydride elimination.

  • Troubleshooting Steps:

    • Precatalyst & Ligand Integrity: While this ligand is air-stable, ensure your palladium source (e.g., Pd(OAc)₂, PdCl₂) has been stored properly. Use a 1:1.2 or 1:2 ratio of Pd:Ligand to ensure all palladium centers are complexed and to account for any minor ligand degradation.

    • Base Selection & Quality: The base is critical for activating the boronic acid. For aryl chlorides, stronger bases are often required. Ensure your base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is anhydrous and finely powdered to maximize surface area and reactivity. Clumps of base can lead to poor reproducibility.

    • Solvent Purity: Solvents must be anhydrous and deoxygenated. Water competitively hydrolyzes the boronic acid to an unreactive boroxine, while oxygen can oxidize and deactivate the Pd(0) catalyst. Use freshly distilled or sparged solvents (e.g., Toluene, Dioxane, THF).

    • Temperature Control: Suzuki-Miyaura reactions with aryl chlorides typically require elevated temperatures (80-120 °C) to facilitate the slow oxidative addition step. Ensure your reaction is reaching and maintaining the target temperature.

Question 2: I'm observing a large amount of homocoupling byproduct from my boronic acid or Grignard reagent. How can I suppress this side reaction?

Answer: Homocoupling (e.g., biaryl formation from the boronic acid) is a common side reaction that competes with the desired cross-coupling. It is often caused by oxygen contamination or reaction conditions that favor transmetalation with a second equivalent of the organometallic reagent over reductive elimination.

  • Causality (Mechanism): The sterically demanding 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide ligand is designed to accelerate the rate-limiting oxidative addition and the final reductive elimination steps. If the rate of transmetalation is disproportionately high compared to reductive elimination, the palladium center may interact with a second molecule of the organometallic reagent, leading to homocoupling. Oxygen can also directly catalyze the oxidative homocoupling of boronic acids.

  • Troubleshooting Steps:

    • Strictly Anaerobic Conditions: This is the most critical factor. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding reagents. Use a robust Schlenk line or glovebox technique. The air-stability of the solid ligand does not negate the need for an oxygen-free reaction environment once the sensitive catalyst is formed.

    • Controlled Reagent Addition: For highly reactive organometallics like Grignard reagents in Kumada couplings, slow, dropwise addition via a syringe pump can maintain a low instantaneous concentration, favoring the cross-coupling pathway over homocoupling.

    • Optimize Temperature: While heat is often necessary, excessive temperatures can sometimes accelerate side reactions. Try running the reaction at the lower end of the effective temperature range (e.g., start at 80 °C instead of 110 °C) to see if selectivity improves.

Troubleshooting Workflow Diagram

Below is a logical workflow for diagnosing low-yield cross-coupling reactions.

TroubleshootingWorkflow Start Low Yield (<50%) Detected Check_Setup Verify Reaction Setup: - Inert Atmosphere (Ar/N2)? - Anhydrous/Deoxygenated Solvent? - Proper Stirring? Start->Check_Setup Check_Setup->Start Issue Found Check_Reagents Assess Reagent Quality: - Fresh, Anhydrous Base? - High-Purity Pd Source? - Boronic Acid / Grignard Quality? Check_Setup->Check_Reagents Setup OK Check_Reagents->Start Issue Found Check_Params Review Reaction Parameters: - Temperature Correct? - Pd:Ligand Ratio (1:1.2-2)? - Concentration Correct? Check_Reagents->Check_Params Reagents OK Side_Products Analyze Byproducts: - Homocoupling Observed? - Protodeboronation? - Starting Material Only? Check_Params->Side_Products Params OK Optimize_Temp Adjust Temperature: - Increase Temp for Slow Reaction. - Decrease Temp for Side Reactions. Check_Params->Optimize_Temp Reaction Stalled Optimize_Base Optimize Base: - Switch to Stronger Base (e.g., CsF, K3PO4)? - Ensure Base is Finely Powdered. Side_Products->Optimize_Base Protodeboronation Side_Products->Optimize_Temp Homocoupling Success Yield Improved Optimize_Base->Success Optimize_Temp->Success

Caption: A workflow for troubleshooting low-yield cross-coupling reactions.

Frequently Asked Questions (FAQs)

  • Q: What is the recommended catalyst and ligand loading?

    • A: For screening purposes, a palladium loading of 1-3 mol% is common. The 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide ligand should be used in a slight excess relative to the metal, typically a Pd:Ligand ratio of 1:1.2 to 1:2. For nickel-catalyzed Kumada couplings, catalyst loading may be slightly higher, around 3-5 mol%.

  • Q: The product literature states this ligand is "air-stable." Do I still need to use a glovebox or Schlenk line?

    • A: Yes. The stability refers to the solid ligand itself, which can be weighed and handled in the air without rapid decomposition. However, the active Pd(0) or Ni(0) catalytic species formed in the reaction mixture is highly sensitive to oxygen. Therefore, all other standard procedures for anaerobic cross-coupling (purging with inert gas, using deoxygenated solvents) must be strictly followed.

  • Q: Which solvents are most effective for reactions with this ligand?

    • A: Aprotic solvents are required. The choice depends on the specific coupling. For Suzuki-Miyaura reactions, polar aprotic solvents like Dioxane , Toluene , or THF are excellent choices due to their ability to dissolve the organometallic reagents and their higher boiling points. For Kumada couplings, ethereal solvents like THF or Et₂O are standard, as they are required to stabilize the Grignard reagent.

  • Q: How does the steric hindrance from the tert-butyl groups improve the reaction?

    • A: The large steric profile of the tert-butyl groups creates a bulky "pocket" around the metal center. This has two major benefits: 1) It promotes the crucial reductive elimination step, which is often the turnover-limiting step, by destabilizing the planar intermediate. 2) It prevents the formation of inactive catalyst species, such as bridged palladium dimers, leading to a longer catalyst lifetime and higher turnover numbers.

Data & Protocols

Recommended Reaction Parameters for Suzuki-Miyaura Coupling
ParameterAryl ChloridesAryl Bromides
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, PdCl₂(dppf)
Ligand D3846 D3846
Pd:Ligand Ratio 1 : 1.51 : 1.2
Catalyst Loading 1 - 3 mol%0.5 - 2 mol%
Base K₃PO₄, Cs₂CO₃, K₂CO₃K₂CO₃, K₃PO₄
Solvent Toluene, DioxaneTHF, Dioxane, Toluene/H₂O
Temperature 90 - 120 °C60 - 100 °C

Note: D3846 is the TCI product number for 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide.

Experimental Protocol: Ni-Catalyzed Kumada Coupling of an Aryl Fluoride

This protocol is adapted from Ackermann et al. for the coupling of 1-fluoronaphthalene with a Grignard reagent, a reaction where diaminophosphine oxide ligands show exceptional performance.

  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add [Ni(acac)₂] (7 mg, 0.03 mmol, 3 mol%) and a related diaminophosphine oxide ligand (e.g., 1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide, 13 mg, 0.03 mmol, 3 mol%). Note: The principles are directly transferable to the tert-butyl variant.

  • Inerting: Seal the tube with a septum, and evacuate and backfill with dry argon three times.

  • Solvent & Reagent Addition: Add dry THF (0.5 mL) and stir the resulting solution for 10 minutes at room temperature under argon. Add 1-fluoronaphthalene (148 mg, 1.01 mmol).

  • Grignard Addition: Add 4-methoxyphenylmagnesium bromide (0.5 M in THF, 3.0 mL, 1.50 mmol) dropwise over 5 minutes.

  • Reaction: Stir the dark solution at ambient temperature for 15 hours. Monitor reaction progress by TLC or GC-MS.

  • Workup: Upon completion, carefully quench the reaction by adding Et₂O (75 mL) followed by H₂O (75 mL). Separate the layers.

  • Extraction: Extract the aqueous phase with Et₂O (2 x 75 mL).

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the product.

References

  • Ackermann, L., Born, R. Diaminophosphine oxides as ligands for C-C and C-N couplings with aryl chlorides. Angew. Chem. Int. Ed.2005 , 44, 2444-2447. [Link]

  • Ackermann, L., Born, R., Spatz, J. H., Meyer, D. Efficient coupling by activation of C-Cl and C-F bonds using air-stable phosphine oxides. Angew. Chem. Int. Ed.2005 , 44, 7216-7219. [Link]

  • Speed, A. W. H. et al. Diazaphospholene and Diazaarsolene Derived Homogeneous Catalysis. ChemistryOpen2020 , 9(8), 819-829. [Link]

Reference Data & Comparative Studies

Validation

comparison of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide with other phosphine oxides

An In-Depth Comparative Guide to 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide and Alternative Phosphine Oxides in Modern Synthesis Introduction: The Evolving Role of Phosphine Oxides from Byproduct to Key Player Fo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide and Alternative Phosphine Oxides in Modern Synthesis

Introduction: The Evolving Role of Phosphine Oxides from Byproduct to Key Player

For decades, phosphine oxides were primarily viewed as the stable, often-troublesome byproducts of foundational organic reactions like the Wittig and Mitsunobu syntheses.[1][2] The conversion of a trivalent phosphine to its pentavalent oxide signifies the completion of these transformations. However, a contemporary perspective in catalysis and synthetic chemistry has recast these molecules in a new light. Researchers have discovered that phosphine oxides are not merely inert spectators; they can act as potent ligands, catalyst stabilizers, and versatile precursors, profoundly influencing the efficiency and outcome of chemical reactions.[3][4]

The performance of a phosphine or its corresponding oxide in a catalytic system is governed by a delicate interplay of its steric and electronic properties.[5][6] Steric bulk, often quantified by the Tolman cone angle (θ), influences the coordination environment around a metal center, which can accelerate critical steps like reductive elimination. Electronic effects, determined by the nature of the substituents on the phosphorus atom, modulate the electron density at the metal, impacting processes like oxidative addition.[7]

This guide provides a detailed comparison of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide , a structurally unique cyclic phosphine oxide, with other widely used alternatives. We will explore how its distinct architecture translates into unique performance characteristics, supported by mechanistic principles and experimental considerations for researchers in organic synthesis and drug development.

Spotlight: 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide is a heterocyclic organophosphorus compound featuring a five-membered diazaphospholidine ring.[8] Its key structural features are the two bulky tert-butyl groups attached to the nitrogen atoms and the exocyclic P=O bond.

Key Attributes:

  • Defined Steric Profile: The tert-butyl groups create a sterically hindered environment around the phosphorus center. Unlike the symmetrical cone of hindrance in a P(t-Bu)₃ system, the cyclic backbone locks the bulky groups into a specific conformation, creating a unique pocket of influence.

  • Modulated Electronics: The presence of two nitrogen atoms within the ring directly attached to the phosphorus atom alters its electronic character compared to simple trialkyl or triarylphosphine oxides. This electronic modulation can influence its binding affinity to metal centers and its overall reactivity.

  • Catalytic Applications: It is employed as a catalyst or ligand to enhance the rate and efficiency of organic reactions, where it can function as a Lewis acid or a ligand for transition metals.[8]

The Alternatives: A Spectrum of Steric and Electronic Diversity

To contextualize the performance of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide, we will compare it against three classes of phosphine oxides that represent the diversity of available tools.

  • Triphenylphosphine Oxide (TPPO): The Archetypal Byproduct and Ligand A ubiquitous molecule in synthetic chemistry, TPPO is the byproduct of countless reactions involving triphenylphosphine. It is a crystalline, air-stable solid. While often seen as waste, it has found a valuable niche as a stabilizing ligand in palladium-catalyzed cross-coupling reactions, where it can prevent catalyst decomposition.[3] Its steric and electronic properties are considered moderate, making it a useful benchmark.

  • Tri(tert-butyl)phosphine Oxide: The Steric Powerhouse This phosphine oxide is the oxidized form of tri(tert-butyl)phosphine, a ligand renowned for its extreme steric bulk (cone angle of 182°) and strong electron-donating character.[7] The properties of the parent phosphine are so potent that it can facilitate challenging cross-coupling reactions, even with unreactive aryl chlorides. Its oxide, while highly stable, serves as a reference point for maximum steric hindrance in a trialkylphosphine oxide.

  • Diphenylphosphine Oxide (A Secondary Phosphine Oxide): The Versatile Pre-Ligand Secondary phosphine oxides (SPOs), with the general formula R₂P(O)H, are functionally distinct from their tertiary counterparts.[1] They exist in a tautomeric equilibrium with their trivalent phosphinous acid form (R₂POH).[9] This allows them to act as "pre-ligands"; upon coordination to a metal, they can tautomerize to the active phosphinous acid, which behaves as a traditional trivalent phosphine ligand. This versatility has made SPOs, like diphenylphosphine oxide, highly effective in a wide array of cross-coupling reactions.[4][9]

Comparative Analysis and Performance Data

The choice of a phosphine oxide ligand is dictated by the specific demands of the reaction. The following table summarizes the key characteristics of our selected compounds.

Feature1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-OxideTriphenylphosphine Oxide (TPPO)Tri(tert-butyl)phosphine OxideDiphenylphosphine Oxide (SPO)
Structure Cyclic, with N-bound tert-butyl groupsP(Ph)₃=OP(t-Bu)₃=OP(Ph)₂(O)H
Primary Role Catalyst / Ligand[8]Stabilizing Ligand[3]Stable Byproduct / Steric ReferencePre-Ligand for Catalysis[4]
Steric Bulk High, conformationally constrainedModerateVery HighModerate
Electronic Nature Electronically modulated by N atomsModerately electron-withdrawing (phenyl groups)Strongly electron-donating (parent phosphine)Tautomerizes to electron-rich phosphinous acid
Key Advantage Unique steric and electronic profile from cyclic structureLow cost, availability, proven catalyst stabilizerRepresents maximum steric effect for promoting reductive eliminationVersatility through tautomerism to active ligand form

Application Focus: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern drug discovery and materials science. The performance of the palladium catalyst is critically dependent on the supporting ligand.

G cluster_legend Legend pd0 Pd(0)L_n pdiia Ar-Pd(II)-X(L_n) (Oxidative Addition) pd0->pdiia Ar-X pdiib Ar-Pd(II)-R(L_n) (Transmetalation) pdiia->pdiib R-M pdiib->pd0 Reductive Elimination product Ar-R (Product) pdiib->product L L = Phosphine/Phosphine Oxide Ligand

Causality in Ligand Selection:

  • For Unreactive Substrates (e.g., Aryl Chlorides): The oxidative addition step is often rate-limiting. Here, strongly electron-donating and bulky ligands are required. The parent phosphines of Tri(tert-butyl)phosphine Oxide or a ligand derived from an SPO would be ideal.

  • To Promote Reductive Elimination: The final, product-forming step is favored by sterically demanding ligands. The significant bulk of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide or Tri(tert-butyl)phosphine Oxide would be advantageous here.

  • For Catalyst Stability: In reactions prone to catalyst decomposition (e.g., formation of palladium black), a stabilizing ligand like TPPO can be added to maintain the active catalytic species in solution.[3] The unique coordination of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide may also confer enhanced stability.

A [label="1,3-Di-tert-butyl-1,3,2-\ndiazaphospholidine 2-Oxide", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11816821&t=l"]; B [label="Triphenylphosphine Oxide\n(TPPO)", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13189&t=l"]; C [label="Tri(tert-butyl)phosphine Oxide", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2735105&t=l"]; D [label="Diphenylphosphine Oxide\n(SPO)", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=78440&t=l"]; } dot Caption: Structures of the compared phosphine oxides.

Experimental Protocol: Representative Hiyama Cross-Coupling Using a Phosphine Oxide Ligand

This protocol is adapted from methodologies where phosphine oxides have been demonstrated to be effective ligands for palladium-catalyzed cross-coupling reactions.[3] It serves as a template for evaluating ligand performance.

Objective: To couple an aryl bromide with an organosilanolate, using a palladium catalyst supported by a phosphine oxide ligand.

Materials:

  • Aryl Bromide (e.g., 4-bromoanisole)

  • Potassium Aryldimethylsilanolate (e.g., KOSiMe₂(4-MeOPh))

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Phosphine Oxide Ligand (e.g., TPPO or 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide)

  • Solvent (e.g., Tetrahydrofuran, THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add Palladium(II) Acetate (1-2 mol%) and the phosphine oxide ligand (2-4 mol%).

  • Reagent Addition: Add the aryl bromide (1.0 equivalent) and the potassium aryldimethylsilanolate (1.2 equivalents).

  • Solvent Addition: Add anhydrous THF via syringe to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction Execution: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Self-Validation: The success of this protocol is validated by comparing the yield and purity of the product obtained with different phosphine oxide ligands under identical conditions. A control experiment without any added phosphine oxide ligand should also be run to establish a baseline and confirm the beneficial effect of the ligand.[3]

Conclusion and Future Outlook

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide represents a sophisticated evolution in ligand design. Its performance is a direct result of its unique, conformationally restricted cyclic structure, which imparts a specific steric and electronic character not easily replicated by acyclic triaryl or trialkylphosphine oxides. While traditional phosphine oxides like TPPO serve as reliable workhorses for catalyst stabilization, and SPOs offer unparalleled versatility through their tautomeric nature, the targeted design of cyclic systems like the one highlighted here offers a pathway to solving more challenging synthetic problems.

For the researcher and drug development professional, the key is to move beyond a one-size-fits-all approach. Understanding the mechanistic demands of a given reaction—be it enhancing oxidative addition, accelerating reductive elimination, or simply preserving catalyst lifetime—allows for a rational selection from this diverse toolkit. The continued exploration of novel phosphine oxide architectures will undoubtedly unlock new efficiencies and capabilities in modern organic synthesis.

References

  • LookChem. 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. [Link]

  • Organic Chemistry Portal. Phosphine synthesis by reduction. [Link]

  • Wikipedia. Phosphine oxides. [Link]

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  • Chemistry LibreTexts. 2.9: Phosphines. [Link]

  • Denmark, S. E., & Kallemeyn, J. M. (2010). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. Journal of the American Chemical Society, 132(43), 15405–15415. [Link]

  • Trofimov, B. A., Gusarova, N. K., & Arbuzova, S. N. (1998). Synthesis of organic phosphines and phosphine oxides from elemental phosphorus and phosphine in the presence of strong bases. Russian Chemical Reviews, 67(9), 735-752. [Link]

  • Lee, C. H., Lee, S. Y., Jung, J. Y., Kim, J. H., & Lee, S. (2021). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. Organometallics, 40(5), 587–594. [Link]

  • Xiao, J. (2005). Catalytic Synthesis of Phosphines and Related Compounds. University of Liverpool. [Link]

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  • The University of Manchester. Measuring the electronic and steric effect of some phosphine ligands. [Link]

  • Morgan, D. J., & Paquette, W. D. (2020). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics, 39(17), 3127–3132. [Link]

  • Ackermann, L., & Althammer, A. (2006). The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross‐Coupling Reactions: C−C, C−N, and C−S Bond Formation on Unactivated Aryl Chlorides. Angewandte Chemie International Edition, 45(31), 5144-5147. [Link]

  • Baker, R. T., & Westcott, S. A. (2011). Effect of the Phosphine Steric and Electronic Profile on the Rh-Promoted Dehydrocoupling of Phosphine–Boranes. Organometallics, 30(21), 5799–5810. [Link]

  • ACS Fall 2025 Meeting. Tertiary phosphine oxides: Applications as ligands in recyclable catalysts for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]

  • But, T. Y., & Toy, P. H. (2007). Catalytic Mitsunobu Reactions: A Critical Analysis of the Current State-of-the-Art. Chemistry–An Asian Journal, 2(11), 1340-1355. [Link]

  • Sarma, D., Majumdar, B., Deori, B., Jain, S., & Sarma, T. K. (2021). Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines. ACS Omega, 6(5), 3785–3794. [Link]

  • ResearchGate. Synthesis and Structure of N-[(3Z)-2,2-Di-tert-Butyl-2λ5-Indeno[1,2-D][8][10]Azaphosphol-3(8H)-Ylidene]-P,P-di-tert-butylphosphinous Amide. [Link]

  • National Center for Biotechnology Information. 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. [Link]

  • MDPI. 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide. [Link]

  • National Center for Biotechnology Information. The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. [Link]

Sources

Comparative

A Paradigm Shift in Reduction Chemistry: Comparing Phosphine Oxide/Silane Systems with Traditional Hydride Agents

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the reduction of functional groups is a cornerstone transformation. For decades, chemists...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the reduction of functional groups is a cornerstone transformation. For decades, chemists have relied on a well-established toolkit of stoichiometric metal hydride reagents like sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and diisobutylaluminium hydride (DIBAL-H). These powerful agents are workhorses of the modern laboratory. However, a more nuanced, catalytic approach is gaining traction, centered around the in situ recycling of phosphine catalysts from their corresponding oxides, such as 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide. This guide provides an in-depth comparison of these two distinct reduction methodologies, offering insights into their mechanisms, chemoselectivity, practical considerations, and safety profiles to inform your experimental design.

The Fundamental Divide: Stoichiometric vs. Catalytic Reduction

Traditional reducing agents operate on a simple principle: a hydride (H⁻) is delivered directly from the reagent to the substrate, and the reagent is consumed in the process. In contrast, the phosphine-based methodology represents a paradigm shift. Here, a trivalent phosphine acts as a catalyst in a primary transformation (e.g., a Wittig or Mitsunobu reaction), becoming oxidized to a pentavalent phosphine oxide in the process. A secondary, stoichiometric reductant—typically a hydrosilane—is then used to regenerate the active phosphine catalyst from its oxide, closing the catalytic cycle.

This distinction is not merely academic; it has profound implications for reaction efficiency, selectivity, and sustainability. While not a direct reducing agent for carbonyls itself, 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide serves as an exemplar of the stable phosphine oxide state that must be efficiently reduced to sustain a catalytic cycle.

G cluster_0 Traditional Stoichiometric Reduction cluster_1 Phosphine-Catalyzed Reduction Substrate Substrate Reduced Product Reduced Product Substrate->Reduced Product [H⁻] from LiAlH₄, NaBH₄, etc. Metal Hydride (Stoichiometric) Metal Hydride (Stoichiometric) Metal Salts (Waste) Metal Salts (Waste) Metal Hydride (Stoichiometric)->Metal Salts (Waste) Consumed Substrate_cat Substrate Product_cat Product Substrate_cat->Product_cat  Main Reaction Phosphine (Catalyst) Phosphine (Catalyst) Phosphine Oxide Phosphine Oxide Phosphine (Catalyst)->Phosphine Oxide Oxidized in main reaction (e.g., Wittig) Phosphine Oxide->Phosphine (Catalyst) Reduced by Silane Silane (Stoichiometric) Silane (Stoichiometric) Siloxane (Waste) Siloxane (Waste) Silane (Stoichiometric)->Siloxane (Waste) Consumed

Caption: Comparison of stoichiometric vs. catalytic reduction workflows.

Performance Face-Off: Chemoselectivity and Substrate Scope

The primary advantage of traditional metal hydrides is their raw power and broad applicability. However, this strength can also be a significant drawback, leading to a lack of selectivity. In contrast, phosphine-catalyzed silane reductions offer a remarkably mild and chemoselective alternative.

Reducing SystemAldehydesKetonesEstersAmidesNitrilesHalidesNitro Groups
LiAlH₄
NaBH₄ NoNoNoNoNo
DIBAL-H ✓ (to aldehyde)✓ (to aldehyde)✓ (to aldehyde)NoNo
Phosphine/Silane ToleratedToleratedToleratedToleratedTolerated
Caption: Comparative reactivity of various reducing systems.

As the table illustrates, the brute force of LiAlH₄ will reduce a wide array of functional groups, making it unsuitable for complex molecules with sensitive moieties.[1] NaBH₄ is much milder, typically only reducing aldehydes and ketones.[2] DIBAL-H offers a useful intermediate reactivity, capable of partially reducing esters and amides to aldehydes.[3]

The phosphine/silane system's key advantage is its exceptional chemoselectivity. Unprecedented reductions of phosphine oxides to phosphines can be achieved with inexpensive silanes in the presence of certain catalysts, a process that tolerates ketones, aldehydes, olefins, nitriles, and esters under optimized conditions.[4][5] This allows for reactions like the Wittig olefination to be performed catalytically without affecting an aldehyde functional group on the substrate that is not intended to react.[6][7]

Mechanistic Insights: Understanding the "Why"

The differing outcomes of these methodologies are rooted in their distinct reaction mechanisms.

Traditional Hydride Reduction (e.g., Ketone Reduction by LiAlH₄)

The mechanism involves the direct nucleophilic attack of a hydride ion from the Al-H bond onto the electrophilic carbonyl carbon.[2] The resulting aluminum alkoxide intermediate is then protonated during an aqueous workup to yield the alcohol. The high polarity and reactivity of the Al-H bond in LiAlH₄ are responsible for its broad reducing power.[1]

G Ketone R₂C=O Intermediate R₂CH-O⁻ AlH₃Li⁺ Ketone->Intermediate Hydride Attack LiAlH4 Li⁺[AlH₄]⁻ Alcohol R₂CH-OH Intermediate->Alcohol Protonation Workup H₃O⁺

Caption: Simplified mechanism of ketone reduction by LiAlH₄.

Phosphine-Catalyzed Silane Reduction (Catalyst Regeneration)

This process is more complex, involving the activation of the phosphine oxide. The silicon atom of the hydrosilane is oxophilic and coordinates to the oxygen of the P=O bond. This is often facilitated by a co-catalyst, such as a Brønsted or Lewis acid, which activates the silane.[4] This interaction weakens the P=O bond, making the phosphorus atom susceptible to hydride attack from another silane molecule, ultimately regenerating the trivalent phosphine and producing a siloxane byproduct. The chemoselectivity arises because the silane, particularly when not activated by aggressive catalysts, is not a potent enough hydride donor to reduce robust functional groups like esters or nitriles directly.[8]

G PO R₃P=O Active_Complex [R₃P-O-SiR'₃H] PO->Active_Complex Coordination Silane R'₃SiH Silane->Active_Complex Phosphine R₃P Active_Complex->Phosphine Hydride Transfer & P-O Cleavage Siloxane R'₃Si-O-SiR'₃ Active_Complex->Siloxane Byproduct Formation Another_Silane R'₃SiH Another_Silane->Phosphine

Caption: Conceptual mechanism for phosphine oxide reduction by a silane.

Experimental Protocols: A Practical Comparison

To illustrate the practical differences, let's consider the reduction of benzaldehyde to benzyl alcohol.

Protocol 1: Traditional Reduction with Sodium Borohydride

This well-established protocol is straightforward and generally high-yielding for simple substrates.

Materials:

  • Benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • 1M Hydrochloric Acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve benzaldehyde (1.0 equiv) in methanol in a round-bottom flask at 0 °C (ice bath).

  • Slowly add sodium borohydride (1.1 equiv) portion-wise, maintaining the temperature at 0 °C. The reaction is typically complete within 30-60 minutes.

  • Quench the reaction by the slow addition of 1M HCl until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield benzyl alcohol.

Protocol 2: Phosphine-Catalyzed Hydrosilylation

This protocol demonstrates the catalytic approach, where the primary goal is often not just reduction but part of a larger synthetic sequence, such as a catalytic Wittig reaction. The following is a representative procedure for a phosphine-catalyzed carbonyl reduction.[9][10]

Materials:

  • Benzaldehyde

  • Tributylphosphine (catalyst, e.g., 10 mol%)

  • Phenylsilane (stoichiometric reductant, 1.0-1.5 equiv)

  • Anhydrous acetonitrile

  • Syringes, Schlenk flask, inert atmosphere (Nitrogen or Argon) setup

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous acetonitrile.

  • Add benzaldehyde (1.0 equiv) and tributylphosphine (0.1 equiv) via syringe.

  • Add phenylsilane (1.0 equiv) dropwise to the stirred solution at room temperature. The reaction may exhibit an induction period.[9]

  • Monitor the reaction by TLC or GC-MS. The reaction typically proceeds to completion within several hours at room temperature.

  • Upon completion, the workup is often simpler than with metal hydrides. Quenching with a fluoride source (e.g., TBAF) can precipitate siloxane byproducts, or the product can be isolated directly by chromatography.

Safety and Handling: A Critical Consideration

A significant factor in choosing a reduction method is the safety and handling profile of the reagents.

Traditional Hydride Reagents:

  • LiAlH₄: Extremely reactive and pyrophoric. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[1] Must be handled under strictly anhydrous conditions and an inert atmosphere. Personal protective equipment (PPE) is mandatory.

  • NaBH₄: Much milder and can be handled in air. It reacts with protic solvents like methanol, but the reaction is controllable.[2]

  • DIBAL-H: Pyrophoric and reacts violently with water. Typically supplied as a solution in an organic solvent, which mitigates some handling risks, but still requires care and inert atmosphere techniques.

Phosphine/Silane Systems:

  • Organophosphorus Catalysts: Many organophosphorus compounds are toxic and can be absorbed through the skin. They should be handled in a well-ventilated fume hood with appropriate PPE. The specific toxicity of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide should be assessed from its Safety Data Sheet (SDS).

  • Hydrosilanes (e.g., Phenylsilane): These are flammable liquids. They can react with moisture, especially in the presence of acids or bases, to produce flammable hydrogen gas.[11] While generally less violently reactive than LiAlH₄, they are not benign and require careful handling.[12] Appropriate PPE, including safety glasses and gloves, is necessary.[11]

Conclusion: Choosing the Right Tool for the Job

The choice between traditional stoichiometric hydrides and a catalytic phosphine/silane system is a classic case of balancing power against precision.

Traditional Hydride Reagents remain indispensable for their raw reducing power and the straightforward reduction of a wide range of functional groups. For simple, robust substrates where chemoselectivity is not a primary concern, they offer reliable and well-understood solutions.

Phosphine-Catalyzed Silane Reductions represent a more modern and sophisticated approach. Their value shines in the context of complex molecule synthesis where preserving sensitive functional groups is paramount. By enabling catalytic cycles for reactions like the Wittig and Mitsunobu, they drastically improve atom economy and simplify purification by minimizing stoichiometric phosphine oxide waste.[13][14] This methodology is not a universal replacement for metal hydrides but is a powerful tool for intricate synthetic challenges that demand high chemoselectivity.

For the modern researcher, understanding both paradigms is crucial. The decision will ultimately rest on the specific substrate, the desired transformation, and the broader context of the synthetic route.

References

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  • Werner, T., & Mägerlein, W. (2025).
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Validation

A Senior Application Scientist's Guide to Phosphine Oxide Catalysts: A Comparative Yield Analysis

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and overall process viability. Phosphine...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and overall process viability. Phosphine oxides, once relegated to the status of stoichiometric byproducts, have emerged as a versatile and powerful class of pre-catalysts.[1] Their in-situ reduction to catalytically active phosphines offers a compelling strategy for enhancing atom economy and simplifying purification protocols. This guide provides an in-depth comparative analysis of commonly employed phosphine oxide catalysts in key organic transformations, supported by experimental data and detailed methodologies to inform your catalyst selection and optimization efforts.

The Resurgence of Phosphine Oxides: From Byproduct to Catalyst

The central principle behind the catalytic use of phosphine oxides lies in their ability to undergo reduction to the corresponding phosphine, which then participates in the desired catalytic cycle. The phosphine is subsequently oxidized back to the phosphine oxide, completing the cycle. This redox cycling strategy transforms what was once a wasteful byproduct into a regenerable catalytic species. The choice of reducing agent is therefore crucial, with silanes being a common and effective option.

The structure of the phosphine oxide itself plays a pivotal role in its catalytic efficacy. Steric and electronic properties of the substituents on the phosphorus atom directly influence the ease of reduction to the active phosphine and the reactivity of that phosphine in the subsequent catalytic steps. This guide will delve into these structure-activity relationships through a comparative analysis of yields in several key reactions.

Comparative Performance Analysis of Phosphine Oxide Catalysts

The true measure of a catalyst's utility lies in its performance under real-world conditions. This section presents a comparative analysis of the yields achieved with various phosphine oxide catalysts in three cornerstone reactions of modern organic synthesis: the Wittig reaction, the Mitsunobu reaction, and the Suzuki-Miyaura cross-coupling reaction.

The Catalytic Wittig Reaction

The Wittig reaction is an indispensable tool for the synthesis of alkenes from aldehydes or ketones. The catalytic variant utilizes a phosphine oxide pre-catalyst that is continuously reduced in situ. The following table provides a comparative overview of the performance of different phosphine oxide catalysts in the synthesis of methyl cinnamate from benzaldehyde and methyl bromoacetate.

CatalystStructureYield (%)Noteworthy Observations
Triphenylphosphine oxide (TPPO)O=P(C₆H₅)₃ModerateA common and readily available starting point, but often exhibits lower activity.[1]
Tris(4-fluorophenyl)phosphine oxideO=P(C₆H₄F)₃Higher than TPPOThe electron-withdrawing fluorine substituents can influence the electronic properties of the catalyst.[1]
3-Methyl-1-phenylphospholane 1-oxideUp to 80The cyclic phospholane structure often leads to enhanced reactivity.[1]
Bridged [2.2.1] Bicyclic Phosphine Oxide (7)81This strained bicyclic structure demonstrates superior performance in specific γ-umpolung addition–Wittig olefinations.[2][3]
Phosphine Oxide (4)62A less strained cyclic phosphine oxide showing moderate to good activity.[2][3]
Phosphine Oxide (5)23Demonstrates that subtle structural changes can significantly impact catalytic efficiency.[2][3]
Phosphine Oxide (6)76Another example of a cyclic phosphine oxide with good catalytic performance.[2][3]

Key Insight: The data clearly indicates that cyclic and structurally strained phosphine oxides, such as 3-methyl-1-phenylphospholane 1-oxide and the bridged bicyclic phosphine oxide 7 , often provide significantly higher yields compared to the more common but less reactive triphenylphosphine oxide. This is likely due to the increased ring strain in the cyclic systems, which facilitates the reduction to the active phosphine.

The Catalytic Mitsunobu Reaction

The Mitsunobu reaction is a versatile and stereospecific method for converting alcohols to a variety of functional groups. The catalytic version of this reaction relies on the in-situ regeneration of the phosphine catalyst from its oxide. Below is a comparison of different phosphine oxide pre-catalysts in the reaction between benzyl alcohol and 4-nitrobenzoic acid.

CatalystStructureCatalyst Loading (mol%)Yield (%)
Dibenzophosphole oxide1063
1-Phenylphospholane 1-oxide1077
1-Phenylphospholane 1-oxide5Not specified

Key Insight: Similar to the Wittig reaction, the cyclic phospholane-based catalyst, 1-phenylphospholane 1-oxide, demonstrates superior performance to the dibenzophosphole oxide, affording a higher yield even at the same catalyst loading. This further underscores the beneficial effect of the cyclic phosphine oxide scaffold on catalytic activity.

Phosphine Oxide Pre-catalysts in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds. While phosphine ligands are crucial for the palladium catalyst's activity, the direct comparative data on the yields using different phosphine oxide pre-catalysts is less commonly tabulated. However, the principles of in-situ reduction are applicable, and secondary phosphine oxides have been shown to be effective pre-ligands for these reactions. The performance is often discussed in the broader context of comparing mono- and bisphosphine ligands, where the phosphine oxide serves as a stable precursor to the active phosphine ligand.[4][5][6]

Causality Behind Catalyst Performance: The observed differences in yields can be attributed to a combination of factors:

  • Rate of Reduction: The ease with which the phosphine oxide is reduced to the active phosphine is a critical factor. Strained cyclic structures or those with electron-withdrawing groups can facilitate this reduction.

  • Nucleophilicity and Basicity of the Active Phosphine: The electronic nature of the substituents on the resulting phosphine influences its nucleophilicity and basicity, which are key to its role in the catalytic cycle.

  • Stability of the Catalyst: The stability of the active phosphine species under the reaction conditions is also crucial for maintaining catalytic activity over time.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.

Protocol 1: Catalytic Wittig Reaction - Synthesis of Methyl Cinnamate

This protocol outlines a typical procedure for the catalytic Wittig reaction using a phosphine oxide pre-catalyst.[1]

Materials:

  • Phosphine oxide pre-catalyst (e.g., 3-methyl-1-phenylphospholane 1-oxide, 10 mol%)

  • Benzaldehyde (1.0 equiv)

  • Methyl bromoacetate (1.2 equiv)

  • Diphenylsilane (Ph₂SiH₂, 1.5 equiv)

  • N,N-diisopropylethylamine (DIPEA) (2.0 equiv)

  • Toluene (anhydrous)

Procedure:

  • To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphine oxide pre-catalyst, benzaldehyde, and toluene.

  • Add N,N-diisopropylethylamine (DIPEA) to the mixture.

  • Add methyl bromoacetate, followed by the dropwise addition of diphenylsilane.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalytic Mitsunobu Reaction - Synthesis of Benzyl 4-Nitrobenzoate

This protocol describes a general procedure for a catalytic Mitsunobu reaction.[4]

Materials:

  • Phosphine oxide pre-catalyst (e.g., 1-phenylphospholane 1-oxide, 5 mol%)

  • Benzyl alcohol (1.0 equiv)

  • 4-Nitrobenzoic acid (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.1 equiv)

  • Phenylsilane (1.5 equiv)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the phosphine oxide pre-catalyst in anhydrous THF.

  • Add 4-nitrobenzoic acid and benzyl alcohol to the solution.

  • Add diisopropyl azodicarboxylate (DIAD) and phenylsilane to the mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 24 hours.

  • Monitor the reaction progress by TLC or other suitable methods.

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified directly by flash chromatography on silica gel.

Visualizing the Catalytic Cycles

To better understand the underlying mechanisms, the following diagrams illustrate the key steps in the catalytic Wittig and Mitsunobu reactions.

Wittig_Cycle cluster_cycle Catalytic Wittig Cycle Phosphine Oxide Phosphine Oxide Active Phosphine Active Phosphine Phosphine Oxide->Active Phosphine Reduction (e.g., Silane) Phosphonium Ylide Phosphonium Ylide Active Phosphine->Phosphonium Ylide + Alkyl Halide, Base Oxaphosphetane Oxaphosphetane Phosphonium Ylide->Oxaphosphetane + Aldehyde/Ketone Alkene + Phosphine Oxide Alkene + Phosphine Oxide Oxaphosphetane->Alkene + Phosphine Oxide Elimination

Caption: Catalytic Wittig Reaction Workflow.

Mitsunobu_Cycle cluster_cycle Catalytic Mitsunobu Cycle Phosphine Oxide Phosphine Oxide Active Phosphine Active Phosphine Phosphine Oxide->Active Phosphine Reduction (e.g., Silane) Phosphonium Adduct Phosphonium Adduct Active Phosphine->Phosphonium Adduct + Azodicarboxylate Alkoxyphosphonium Salt Alkoxyphosphonium Salt Phosphonium Adduct->Alkoxyphosphonium Salt + Alcohol Product + Phosphine Oxide Product + Phosphine Oxide Alkoxyphosphonium Salt->Product + Phosphine Oxide + Nucleophile (SN2)

Caption: Catalytic Mitsunobu Reaction Workflow.

Conclusion and Future Outlook

The strategic use of phosphine oxides as pre-catalysts represents a significant advancement in sustainable and efficient organic synthesis. The comparative data presented in this guide highlights the superior performance of cyclic and structurally optimized phosphine oxides in key transformations like the Wittig and Mitsunobu reactions. By understanding the interplay between catalyst structure and reactivity, researchers can make more informed decisions in catalyst selection, leading to improved yields and more robust synthetic routes.

Future research in this area will likely focus on the development of novel phosphine oxide structures with even greater catalytic activity and broader substrate scope. Furthermore, the exploration of more environmentally benign and cost-effective reducing agents will continue to be a priority, further enhancing the green credentials of these catalytic systems. As our understanding of the mechanistic nuances of phosphine oxide catalysis deepens, we can expect to see even more innovative applications emerge, solidifying their place as indispensable tools in the modern synthetic chemist's arsenal.

References

  • MDPI. (2020). Heterogeneous Organo- and Metal Catalysis Using Phosphine Oxide Derivatives Anchored on Multiwalled Carbon Nanotubes. Nanomaterials, 10(10), 2045. [Link]

  • National Institutes of Health. (2023). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in catalysis. ACS Catalysis, 13(11), 7548-7557. [Link]

  • RSC Publishing. (2018). Bridged [2.2.1] bicyclic phosphine oxide facilitates catalytic γ-umpolung addition–Wittig olefination. Chemical Science, 9(10), 2763–2768. [Link]

  • ResearchGate. (2018). Bridged [2.2.1] bicyclic phosphine oxide facilitates catalytic γ-umpolung addition–Wittig olefination. [Link]

  • ResearchGate. (2023). Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling: understanding the role of ligation state in catalysis. [Link]

  • ChemRxiv. (2023). Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling: understanding the role of ligation state in catalysis. [Link]

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Comparative

A Comparative Guide to Selectivity: Cyclic vs. Acyclic Phosphine Oxides in Catalysis

For researchers, scientists, and professionals in drug development, the selection of the appropriate catalytic system is a critical decision that profoundly influences the efficiency, selectivity, and overall success of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of the appropriate catalytic system is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. Among the diverse array of organocatalysts, phosphine oxides have carved a significant niche, evolving from mere byproducts to powerful catalysts in their own right.[1] This guide provides an in-depth, objective comparison of the selectivity profiles of two primary classes of these catalysts: cyclic and acyclic phosphine oxides. By examining their structural nuances and the resulting electronic and steric effects, we aim to equip you with the field-proven insights necessary to make informed decisions in your experimental designs.

The Resurgence of Phosphine Oxides: From Stoichiometric Waste to Catalytic Workhorse

Historically, the formation of the highly stable phosphorus-oxygen double bond in phosphine oxides was regarded as the thermodynamic driving force for classic reactions like the Wittig and Mitsunobu reactions, often leading to stoichiometric amounts of phosphine oxide waste.[2] However, the past few decades have witnessed a paradigm shift, with the development of methods to reduce phosphine oxides in situ back to the catalytically active phosphines. This has paved the way for their use as pre-catalysts in a variety of transformations, including but not limited to, aldol reactions, Suzuki-Miyaura couplings, and olefin isomerization.[3][4][5] The central phosphorus atom in phosphine oxides, with its tetrahedral geometry, provides a versatile scaffold for introducing chirality and tuning steric and electronic properties, making them attractive candidates for asymmetric catalysis.[6]

The Core of the Comparison: Structural Constraints and Their Catalytic Consequences

The fundamental difference between cyclic and acyclic phosphine oxides lies in the conformational rigidity imposed by the ring system in the former. This structural constraint has profound implications for the catalyst's interaction with substrates and, consequently, the selectivity of the reaction.

Steric Effects: A Tale of Two Scaffolds

The steric environment around the phosphorus center is a key determinant of selectivity. In acyclic phosphine oxides, such as the ubiquitous triphenylphosphine oxide (TPPO), the three substituents on the phosphorus atom have considerable rotational freedom. This flexibility can be both an advantage and a disadvantage. While it allows the catalyst to accommodate a wider range of substrates, it can also lead to multiple competing transition states, potentially lowering selectivity.

Cyclic phosphine oxides, particularly those based on small rings like phospholanes (five-membered rings) and phosphetanes (four-membered rings), have a much more defined and rigid structure.[7] This rigidity restricts the possible orientations of the substituents, creating a more well-defined chiral pocket around the active site. This pre-organization of the catalytic environment is often the key to achieving high levels of enantioselectivity in asymmetric reactions.

To quantify these steric differences, concepts like Tolman's cone angle, originally developed for phosphine ligands, can be conceptually applied.[1][8] Acyclic phosphine oxides with bulky substituents can have large cone angles, but the flexibility of the P-C bonds allows for adaptation. In contrast, the cone angle of a cyclic phosphine oxide is more constrained by the ring structure, leading to a more predictable steric influence.

Diagram 1: Steric Environment Comparison

G cluster_0 Acyclic Phosphine Oxide (e.g., TPPO) cluster_1 Cyclic Phosphine Oxide (e.g., Phospholane Oxide) Acyclic P=O R1 R1 Acyclic->R1 R2 R2 Acyclic->R2 R3 R3 Acyclic->R3 note1 Rotational Freedom Cyclic P=O R4 R' Cyclic->R4 C1 Cyclic->C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C4->Cyclic note2 Conformational Rigidity

Caption: Structural differences between acyclic and cyclic phosphine oxides.

Electronic Properties: Subtle but Significant

The electronic nature of the phosphorus center influences its Lewis basicity and, therefore, its ability to activate substrates. The substituents on the phosphorus atom modulate its electron density.[9] In general, alkyl groups are electron-donating, increasing the Lewis basicity of the phosphine oxide, while aryl groups with electron-withdrawing substituents decrease it.

While the fundamental electronic properties are governed by the substituents, the cyclic structure can exert a subtle influence. Ring strain in smaller cyclic phosphine oxides can alter the hybridization of the phosphorus atom and the bond angles, which in turn can affect the electronic properties of the P=O bond.[10] However, in most catalytic applications, the dominant electronic effects are dictated by the nature of the substituents (alkyl vs. aryl, electron-donating vs. electron-withdrawing) rather than the cyclic or acyclic nature of the backbone itself.

Selectivity in Action: Comparative Case Studies

The true measure of a catalyst's utility lies in its performance in specific chemical transformations. Here, we present a comparative analysis of cyclic and acyclic phosphine oxides in key catalytic reactions, supported by experimental data.

Asymmetric Aldol Reactions

Chiral phosphine oxides have emerged as powerful catalysts for asymmetric aldol reactions, often in conjunction with a Lewis acid like silicon tetrachloride.[3][11] The phosphine oxide is believed to coordinate to the silicon species, forming a chiral hypervalent silicon complex that activates both the aldol donor and acceptor.[3]

In this context, the well-defined chiral environment of cyclic phosphine oxides often translates to superior enantioselectivity compared to their acyclic counterparts. For instance, in the enantioselective aldol reaction of N-unprotected cyclic carboxyimides, chiral bis(phosphine oxide) catalysts with a rigid backbone have been shown to provide high levels of stereocontrol.[12]

Table 1: Performance of Chiral Phosphine Oxides in Asymmetric Aldol Reactions

Catalyst TypeSpecific CatalystSubstratesEnantiomeric Excess (ee)Reference
Cyclic (S)-SEGPHOS dioxide (SEGPHOSO)N-unprotected cyclic carboxyimides + AldehydesUp to 92%[11][12]
Acyclic Chiral acyclic bis(phosphine oxide)Carboxylic acids + Aldehydes/KetonesUp to 92%[11]
Acyclic Chiral acyclic phosphine oxideAldehydes + Trialkyl phosphitesModerate[13]

Note: Direct comparison is challenging due to variations in substrates and reaction conditions across different studies. The data presented illustrates the high potential of both catalyst classes.

The high enantioselectivity achieved with cyclic phosphine oxides in these reactions can be attributed to the rigid scaffold that minimizes non-selective reaction pathways and creates a highly organized transition state.

Diagram 2: Proposed Catalytic Cycle for Asymmetric Aldol Reaction

G Catalyst Chiral Phosphine Oxide Active_Catalyst Chiral Hypervalent Silicon Complex Catalyst->Active_Catalyst + SiCl4 Lewis_Acid SiCl4 Activated_Donor Activated Donor (Silyl Enediolate) Active_Catalyst->Activated_Donor + Aldol Donor Aldol_Donor Aldol Donor (e.g., Carboxylic Acid) Transition_State Diastereoselective Transition State Activated_Donor->Transition_State + Aldol Acceptor Aldol_Acceptor Aldol Acceptor (Aldehyde/Ketone) Product β-Hydroxy Carboxylic Acid Transition_State->Product Product->Catalyst + Si-byproducts (Catalyst Turnover)

Caption: Generalized catalytic cycle for phosphine oxide-catalyzed aldol reactions.

Suzuki-Miyaura Cross-Coupling Reactions

In Suzuki-Miyaura cross-coupling reactions, phosphine ligands play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4] While phosphines are the active ligands, their corresponding oxides can be used as air-stable pre-catalysts that are reduced in situ.

The choice between cyclic and acyclic phosphine (and by extension, phosphine oxide) ligands can influence the efficiency of the coupling, particularly with challenging substrates. For instance, bulky, electron-rich acyclic phosphines like SPhos and XPhos are highly effective for a broad range of substrates.[4] However, cyclic phosphine ligands, such as those based on a phosphorinane scaffold, have also been shown to outperform known biaryl phosphines in certain cross-coupling reactions.[4]

The rigidity of cyclic phosphines can lead to a specific bite angle in bidentate ligands or a well-defined steric profile in monodentate ligands, which can be advantageous for promoting reductive elimination, especially in the formation of sterically hindered biaryl compounds.

Table 2: Comparison of Phosphine Ligands in Suzuki-Miyaura Coupling

Ligand ClassSpecific LigandAryl HalideArylboronic AcidYield (%)Reference
Acyclic (Biaryl) SPhos2-ChlorotoluenePhenylboronic acid98[4]
Acyclic (Biaryl) XPhos4-ChlorotoluenePhenylboronic acid>95[4]
Cyclic (Phosphorinane) Biaryl PhosphorinaneAryl sulfonamidesVariousHigh[4]

This data highlights that while acyclic biaryl phosphines are highly versatile, tailored cyclic phosphine ligands can offer superior performance in specific applications.

Experimental Protocols: A Guide to Practice

To facilitate the application of these concepts in your research, we provide a generalized experimental protocol for a phosphine oxide-catalyzed asymmetric aldol reaction.

Protocol: Asymmetric Aldol Reaction of an N-Unprotected Carboxyimide[11][12]

Materials:

  • Chiral phosphine oxide catalyst (e.g., (S)-SEGPHOSO) (5 mol%)

  • N-unprotected carboxyimide (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Silicon tetrachloride (SiCl4) (2.5 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Dichloromethane (CH2Cl2), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the chiral phosphine oxide catalyst and the N-unprotected carboxyimide.

  • Dissolve the solids in anhydrous dichloromethane.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C or -20 °C).

  • Slowly add silicon tetrachloride to the mixture and stir for 30 minutes.

  • Add the aldehyde, followed by the slow addition of diisopropylethylamine.

  • Stir the reaction at the same temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the addition of a saturated aqueous solution of NaHCO3.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of moisture with the highly reactive silicon tetrachloride.

  • Low Temperature: Enhances enantioselectivity by favoring the more ordered transition state.

  • Slow Addition of Reagents: Controls the exothermic reaction and prevents the formation of byproducts.

  • DIPEA as a Base: Acts as a proton scavenger to neutralize the HCl generated during the reaction.

Conclusion and Future Outlook

The choice between cyclic and acyclic phosphine oxides is not a matter of one being universally superior to the other. Instead, the optimal catalyst is highly dependent on the specific reaction and the nature of the substrates involved.

  • Acyclic phosphine oxides offer flexibility and a wide range of commercially available, tunable structures. They are often the catalysts of choice for initial screening and for reactions that do not require a highly rigid chiral environment.

  • Cyclic phosphine oxides provide a conformationally restricted and well-defined catalytic pocket. This rigidity is often the key to achieving high levels of stereoselectivity, particularly enantioselectivity, in asymmetric transformations.

The future of phosphine oxide catalysis lies in the rational design of new ligands with tailored steric and electronic properties. The development of novel cyclic and acyclic P-stereogenic phosphine oxides will undoubtedly expand the scope of their applications in the synthesis of complex molecules, including pharmaceuticals and other high-value chemicals.[6][14] As our understanding of the subtle interplay between catalyst structure and selectivity deepens, we can expect the development of even more efficient and selective phosphine oxide-based catalytic systems.

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  • Lin, X., & co-workers. (2018). Direct β-Acylation of 4-Arylidene Pyrazolones and 5-Arylidene Thiazolones with Acyl Chlorides via Phosphine Catalysis. Organic Letters, 20(1), 121-124.
  • Guo, H., & co-workers. (2016). Annulation between γ-Sulfonamido-enones and Sulfamate-derived Cyclic Imines via Phosphine Catalysis. Organic Letters, 18(1), 125-128.
  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem.
  • O'Brien, C. J., & Tellez, J. L. (2013). An efficient Ni-catalyzed coupling of a wide range of arylboronic acids with H-phosphites, H-phosphinate esters, and H-phosphine oxides. Organic Letters, 15(20), 5363-5365.
  • Xu, J., Zhang, P., Gao, Y., Chen, Y., Tang, G., & Zhao, Y. (2013). A copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts at room temperature. The Journal of Organic Chemistry, 78(16), 8176-8183.
  • Dhokale, R. A., & Mhaske, S. B. (2013). An efficient use of arynes for C-P bond construction. Organic Letters, 15(9), 2218-2221.
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  • Peng, J., Wang, A., Liu, Y., Chen, F., Tang, G., & Zhao, Y. (2024). 4DPAIPN catalyzes an efficient alkylation of white phosphorus (P4) with alkyl bromides. Organic Letters, 26(46), 9316-9321.
  • van Kalkeren, H. A., van Delft, F. L., & Rutjes, F. P. J. T. (2013). Organophosphorus Catalysis to Bypass Phosphine Oxide Waste. ChemSusChem, 6(9), 1615-1624.
  • Kotani, S. (2019). Phosphine oxide-catalyzed asymmetric aldol reactions and double aldol reactions. Chemical & Pharmaceutical Bulletin, 67(6), 519-526.
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Sources

Validation

A Comparative Guide to the Kinetic Profile of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide (DTO) in Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical analysis of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide (DTO) as a catalyst, with a focus on its kinetic an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide (DTO) as a catalyst, with a focus on its kinetic and mechanistic profile in comparison to other widely used organocatalysts. While direct, quantitative kinetic comparisons of DTO with other catalysts are not extensively available in the current body of peer-reviewed literature, this guide synthesizes the known chemical principles of DTO and related phosphonamide catalysts to offer a robust comparative framework. We will explore the proposed mechanisms of action and provide standardized protocols for researchers to conduct their own kinetic studies, thereby enabling a direct and quantitative assessment of DTO's performance in their specific applications.

Introduction to 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide (DTO) as an Organocatalyst

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide, hereafter referred to as DTO, is a cyclic phosphonamide that has emerged as a promising organocatalyst. Its structure, featuring a polar phosphoryl group (P=O) and sterically demanding tert-butyl groups, imparts unique electronic and steric properties. DTO is primarily recognized for its function as a Lewis acid catalyst.[1] The electrophilic phosphorus center, enhanced by the electron-withdrawing oxygen atom, can activate electrophiles, thereby facilitating nucleophilic attack and accelerating a variety of organic transformations.[1]

A Mechanistic Comparison: DTO vs. Alternative Organocatalysts

The efficacy of a catalyst is intrinsically linked to its mechanism of action. Here, we compare the proposed Lewis acidic mechanism of DTO with the well-established mechanisms of other prominent organocatalyst classes, such as bifunctional thioureas, in the context of a model hydrophosphonylation reaction of an aldehyde.

Proposed Mechanism of DTO-Catalyzed Hydrophosphonylation

In its capacity as a Lewis acid, DTO is proposed to activate the aldehyde substrate by coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the phosphite. The subsequent proton transfer and release of the catalyst furnish the α-hydroxy phosphonate product.

G cluster_0 DTO-Catalyzed Hydrophosphonylation DTO DTO (Lewis Acid) Activated_Complex DTO-Aldehyde Complex DTO->Activated_Complex Coordination Aldehyde Aldehyde (R-CHO) Aldehyde->Activated_Complex Phosphite Dialkyl Phosphite ((R'O)2P(O)H) Product α-Hydroxy Phosphonate Phosphite->Product Activated_Complex->Product Nucleophilic Attack by Phosphite Product->DTO Catalyst Regeneration

Caption: Proposed catalytic cycle for DTO-catalyzed hydrophosphonylation of an aldehyde.

Comparative Mechanism: Bifunctional Thiourea Catalysis

In contrast to the Lewis acid activation by DTO, bifunctional thiourea catalysts operate through a cooperative hydrogen-bonding mechanism. The thiourea moiety activates the aldehyde by forming hydrogen bonds with the carbonyl oxygen, while a basic functional group on the catalyst (e.g., a tertiary amine) deprotonates the phosphite, increasing its nucleophilicity. This dual activation provides a highly organized transition state that leads to the product.

G cluster_1 Bifunctional Thiourea Catalysis Thiourea Bifunctional Thiourea Catalyst Ternary_Complex Catalyst-Substrate-Nucleophile Complex Thiourea->Ternary_Complex Dual H-Bonding Activation Aldehyde Aldehyde (R-CHO) Aldehyde->Ternary_Complex Phosphite Dialkyl Phosphite ((R'O)2P(O)H) Phosphite->Ternary_Complex Product α-Hydroxy Phosphonate Ternary_Complex->Product Intramolecular-like Nucleophilic Attack Product->Thiourea Catalyst Regeneration

Caption: Catalytic cycle for bifunctional thiourea-catalyzed hydrophosphonylation.

Qualitative Performance Comparison

While quantitative kinetic data for DTO is sparse, a qualitative comparison with other organocatalyst classes can be made based on their mechanisms and known applications.

Feature1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide (DTO)Bifunctional Thioureas/Squaramides
Primary Mode of Activation Lewis Acidic (Electrophile Activation)[1]Dual Hydrogen Bonding (Electrophile and Nucleophile Activation)[2]
Typical Substrates Activated Carbonyls, IminesCarbonyls, Imines, Nitroalkenes[3]
Proposed Key Interaction P=O···Electrophile CoordinationN-H···Electrophile and Base···Nucleophile H-Bonding[2]
Potential Advantages Simpler activation mode, potentially broader substrate scope for reactions not requiring nucleophile activation.High degree of organization in the transition state can lead to high stereoselectivity.[3]
Potential Limitations May be less effective in reactions requiring simultaneous nucleophile activation.The acidity of the N-H protons is relatively weak, which may limit the range of electrophiles that can be activated.[4]

Experimental Protocol for Kinetic Analysis of Organocatalyzed Reactions

To facilitate a direct and quantitative comparison of DTO with other catalysts, the following is a detailed, step-by-step methodology for a kinetic study using in-situ Fourier Transform Infrared (FTIR) spectroscopy. This technique allows for real-time monitoring of reactant consumption and product formation without the need for quenching and offline analysis.[5]

General Workflow for In-Situ FTIR Kinetic Studies

G cluster_2 In-Situ FTIR Kinetic Study Workflow A 1. Instrument Setup and Calibration B 2. Prepare Stock Solutions A->B C 3. Background Spectrum Acquisition B->C D 4. Reaction Initiation and Data Collection C->D E 5. Data Analysis (Concentration vs. Time) D->E F 6. Kinetic Modeling (Rate Law Determination) E->F

Sources

Comparative

Unveiling the Fleeting: A Comparative Guide to NMR Spectroscopy for the Characterization of Reaction Intermediates

In the intricate dance of chemical transformations, reaction intermediates are the ephemeral partners that dictate the final outcome. Their fleeting existence, often at low concentrations, makes their direct observation...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of chemical transformations, reaction intermediates are the ephemeral partners that dictate the final outcome. Their fleeting existence, often at low concentrations, makes their direct observation a formidable challenge. Yet, understanding these transient species is paramount for mechanistic elucidation, reaction optimization, and the rational design of new synthetic methodologies, particularly in the fast-paced world of drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, with its unparalleled ability to provide detailed structural and dynamic information in solution, stands as a cornerstone technique for this purpose.[1][2][3]

This guide provides a comparative overview of advanced NMR spectroscopic techniques for the characterization of reaction intermediates. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to guide researchers in selecting the optimal approach for their specific chemical system.

The Challenge: Capturing the Invisible

The primary hurdles in the NMR characterization of reaction intermediates are their low population and short lifetimes.[1] Traditional NMR experiments often lack the sensitivity or temporal resolution to capture these species before they convert to more stable entities. This has historically led to ambiguities in proposed reaction pathways, often relying on theoretical calculations for validation.[1] However, a suite of advanced NMR methodologies has emerged to overcome these limitations, enabling the direct observation and characterization of these crucial, yet elusive, molecules.

A Comparative Analysis of Key NMR Techniques

The choice of NMR technique is dictated by the specific characteristics of the reaction under investigation, including the timescale of the intermediate's existence, its concentration, and the complexity of the reaction mixture. Below, we compare the leading methodologies, highlighting their strengths, weaknesses, and ideal applications.

Technique Principle Strengths Weaknesses Ideal Applications
In-situ (Real-time) Monitoring Repetitive acquisition of 1D or 2D NMR spectra directly in the NMR tube as the reaction proceeds.[3][4]Simple setup, provides kinetic data for all observable species.[2]Limited to relatively slow reactions; spectral overlap can be an issue in complex mixtures.[5][6]Monitoring slow catalytic reactions, identifying major intermediates and products.
Flow NMR Reactants are mixed externally and continuously flowed through the NMR detection coil.[7][8][9]Excellent for monitoring fast reactions and unstable species; allows for precise control of reaction time.[7][10]Requires specialized equipment; potential for signal broadening due to flow.Studying rapid organic reactions, enzyme kinetics, and process monitoring.[10][11]
Rapid-Injection NMR (RI-NMR) Reactants are rapidly mixed directly inside the NMR tube, often at low temperatures, to trap and observe short-lived intermediates.[12][13]Enables the study of very fast reactions and highly unstable intermediates.[12]Technically challenging setup; may require cryogenic conditions.Characterizing highly reactive species like ozonides or organometallic intermediates.[12][13]
Chemical Exchange Saturation Transfer (CEST) A low-power radiofrequency pulse selectively saturates the resonance of a low-population, "invisible" intermediate. This saturation is transferred to a more abundant, observable species in exchange, leading to a detectable decrease in its signal intensity.[1][14][15]Extremely sensitive to very low population intermediates (<<1%); provides kinetic and thermodynamic information.[1][16]Requires slow to intermediate chemical exchange; can be complicated by NOE effects.[1]Detecting and characterizing previously unobservable, low-abundance intermediates in catalytic cycles and equilibrium processes.[1][17]
Diffusion-Ordered Spectroscopy (DOSY) Separates the NMR signals of different species in a mixture based on their translational diffusion coefficients, which are related to their size and shape.[18][19][20]Provides a "virtual separation" of components in a complex mixture without physical separation; useful for identifying species in equilibrium.[19][21]Resolution can be limited for species with similar diffusion coefficients; sensitive to experimental parameters.[18]Characterizing reaction mixtures containing multiple components, including reactants, intermediates, products, and catalysts.[19][22]

Experimental Workflows and Protocols

To provide a practical framework, we present generalized workflows and protocols for key techniques.

In-situ Reaction Monitoring Workflow

InSitu_Workflow A Sample Preparation (Reactants in NMR tube) B Spectrometer Setup (Temperature, shimming) A->B C Initiate Reaction (e.g., photo-irradiation, addition of catalyst) B->C D Acquire Time-Resolved NMR Data (Array of 1D or 2D spectra) C->D E Data Processing & Analysis (Integration, kinetic fitting) D->E

Caption: Workflow for in-situ NMR reaction monitoring.

Protocol for In-situ Monitoring:

  • Sample Preparation: Prepare the reaction mixture directly in a clean NMR tube, ensuring homogeneity. Include a suitable deuterated solvent for locking.

  • Spectrometer Setup: Insert the sample into the pre-equilibrated spectrometer.[4] Optimize shimming for the best possible resolution.

  • Reaction Initiation: Initiate the reaction. This can be done by adding the final reagent or catalyst, or by external triggers like light for photochemical reactions.

  • Data Acquisition: Immediately start acquiring a series of 1D spectra (e.g., ¹H) at regular time intervals. For more complex mixtures, consider acquiring 2D spectra like HSQC or COSY, potentially using non-uniform sampling (NUS) to reduce acquisition time.[5][6]

  • Data Analysis: Process the acquired spectra. Integrate the signals of reactants, intermediates, and products over time to obtain concentration profiles and determine reaction kinetics.

Flow NMR Experimental Setup

Flow_NMR_Setup cluster_0 External Reaction System cluster_1 NMR Spectrometer R1 Reactant 1 Reservoir M Mixing Tee R1->M R2 Reactant 2 Reservoir R2->M P Pump M->P Recirculation (optional) NMR NMR Probe (Flow Cell) P->NMR Recirculation (optional) NMR->P Recirculation (optional)

Caption: Schematic of a continuous-flow NMR setup.

Protocol for Flow NMR:

  • System Setup: Assemble the flow system, connecting reactant reservoirs, a pump, and a mixing unit to the NMR flow cell.[23] Ensure all connections are secure and leak-proof.

  • Priming the System: Prime the system with solvent to remove air bubbles and ensure a stable flow.

  • Initiate Flow and Reaction: Start the pump to introduce the reactants into the mixing unit and subsequently through the NMR flow cell. The reaction begins upon mixing.

  • NMR Acquisition: Acquire NMR spectra as the reaction mixture flows through the detection coil. The position in the flow path corresponds to a specific reaction time.

  • Data Analysis: Analyze the spectra to identify and quantify the species present at different reaction times. For kinetic analysis, either stopped-flow or continuous-flow methods can be employed.[8]

Chemical Exchange Saturation Transfer (CEST) for Detecting Invisible Intermediates

CEST_Principle A Observable Species (A) (High Population) B Intermediate (B) ('Invisible', Low Population) A->B k_AB D Depleted Observable Species (A*) (Reduced Signal) A->D Saturation Transfer B->A k_BA C Saturated Intermediate (B*) (No NMR Signal) B->C Selective RF Saturation C->A k_BA

Caption: Principle of Chemical Exchange Saturation Transfer (CEST).

Protocol for a CEST Experiment:

  • Sample Preparation: Prepare the sample as for a standard NMR experiment. The presence of a dominant, observable species in equilibrium with the suspected intermediate is crucial.

  • 1D Spectrum Acquisition: Acquire a standard 1D spectrum to identify the chemical shift of the observable species.

  • CEST Experiment Setup: Set up a pseudo-2D CEST experiment where a selective, low-power presaturation pulse is applied at a range of frequency offsets.[15]

  • Data Acquisition: Run the CEST experiment. The intensity of the observable peak will be measured as a function of the saturation frequency.

  • Data Analysis: Plot the normalized intensity of the observable peak against the saturation frequency offset (a Z-spectrum).[14] A dip in intensity at a specific frequency indicates the chemical shift of the invisible intermediate that is in exchange with the observable species.[1] Further analysis can provide information on the population and exchange kinetics.[1]

Case Study: Unmasking an Elusive Iminium Ion Intermediate with CEST

In a study of enamine catalysis, the direct observation of the key iminium ion intermediate proved challenging due to its low population.[1] While stable oxazolidinone and enamine intermediates were readily observed in the ¹H NMR spectrum, the iminium ion remained elusive. By applying CEST, researchers were able to provide the first direct experimental evidence for its existence in situ.

A selective saturation pulse was applied at the theoretically predicted chemical shift of the iminium proton (~9 ppm).[1] This resulted in a measurable decrease in the intensity of the signal for the exo-oxazolidinone intermediate, confirming that it was in chemical exchange with the "invisible" iminium ion.[1] In contrast, conventional 1D EXSY experiments were not sensitive enough to detect this exchange.[1] This study elegantly demonstrates the power of CEST to detect and characterize low-populated intermediates that are inaccessible by other NMR methods.[1]

Conclusion and Future Outlook

The arsenal of NMR techniques available to the modern chemist provides unprecedented access to the transient world of reaction intermediates. From the straightforward approach of in-situ monitoring for slower reactions to the exquisite sensitivity of CEST for detecting vanishingly low concentrations of intermediates, the choice of method can be tailored to the specific mechanistic question at hand. The continued development of higher field magnets, more sensitive probes, and advanced data processing techniques will further push the boundaries of what is observable.[24] By judiciously applying these powerful tools, researchers in drug development and other scientific fields can gain deeper insights into reaction mechanisms, leading to more efficient and innovative chemical synthesis.

References

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Validation

A Senior Application Scientist's Guide to Assessing the Enantioselectivity of Chiral Phosphine Oxide Catalysts

Introduction: The Pivotal Role of Chiral Phosphine Oxides in Modern Synthesis In the landscape of asymmetric catalysis, chiral phosphine oxides (CPOs) have emerged as a highly versatile and powerful class of organocataly...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Chiral Phosphine Oxides in Modern Synthesis

In the landscape of asymmetric catalysis, chiral phosphine oxides (CPOs) have emerged as a highly versatile and powerful class of organocatalysts.[1][2][3] Their utility spans a wide range of stereoselective transformations, including aldol reactions, ally lations, and cycloadditions, making them indispensable tools for constructing complex chiral molecules.[4][5][6] In fields like drug development, where the stereochemistry of a molecule can mean the difference between a therapeutic effect and toxicity, the ability to produce a single enantiomer is paramount.[7][8] CPOs, acting as potent Lewis bases, excel in this role by coordinating to reagents (often silicon-based) to form chiral hypervalent complexes that effectively orchestrate the stereochemical outcome of a reaction.[4]

This guide is designed for researchers, medicinal chemists, and process scientists. It moves beyond a simple recitation of protocols to provide a comprehensive framework for the rigorous and accurate assessment of CPO catalyst performance. We will delve into the causality behind experimental choices, establish self-validating workflows, and benchmark performance with objective data, empowering you to confidently select and optimize the ideal catalyst for your synthetic challenge.

Fundamental Principles: Quantifying Stereochemical Control

At its core, assessing a CPO catalyst is about quantifying its ability to control the three-dimensional arrangement of atoms in the product. The primary metric for this is Enantiomeric Excess (ee) , which measures the degree to which one enantiomer is favored over the other. It is calculated from the peak areas of the two enantiomers (R and S) obtained from chiral chromatography.[9]

Enantiomeric Excess (% ee) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100

A racemic mixture has a 0% ee, while an enantiomerically pure sample has a 100% ee. Modern analyses often use Enantiomeric Ratio (er) , expressed as the ratio of the major to the minor enantiomer (e.g., 99:1 er), as it provides a more direct sense of the selectivity.

The mechanism by which CPOs induce this selectivity typically involves the formation of a transient, highly organized chiral environment around the reactants. For instance, in reactions involving chlorosilanes, the phosphine oxide's oxygen atom coordinates to the silicon, creating a chiral hypervalent silicon complex that activates the substrate and dictates the facial selectivity of the subsequent bond formation.[4]

The Self-Validating Workflow for Enantioselectivity Assessment

A robust assessment workflow ensures that the final enantioselectivity value is a true reflection of the catalyst's performance, free from artifacts of the experimental or analytical process. Each step is designed with checks and balances to ensure data integrity.

G cluster_reaction Phase 1: Catalytic Reaction cluster_analysis Phase 2: Analysis & Quantification reaction_setup 1. Reaction Setup (Catalyst, Substrates, Solvent) monitoring 2. Reaction Monitoring (TLC, LC-MS) reaction_setup->monitoring workup 3. Quenching & Workup (Aqueous wash, Extraction) monitoring->workup purification 4. Purification (Flash Chromatography) workup->purification racemic_std 4a. Prepare Racemic Standard workup->racemic_std chiral_hplc 5. Chiral HPLC Analysis (Method Development) purification->chiral_hplc racemic_std->chiral_hplc Method Validation data_analysis 6. Data Integration & Calculation (Calculate ee/er) chiral_hplc->data_analysis caption Fig. 1: A self-validating workflow for assessing catalyst enantioselectivity.

Caption: A self-validating workflow for assessing catalyst enantioselectivity.

This workflow is self-validating because the analysis of a synthetically prepared racemic standard (Step 4a) confirms that the analytical method (Step 5) can baseline-separate the two enantiomers, ensuring the accuracy of the final ee calculation.

The Gold Standard: Analysis by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive technique for separating and quantifying enantiomers.[7][8][10] The separation occurs on a Chiral Stationary Phase (CSP), which interacts diastereomerically with the enantiomers, causing them to have different retention times.[7]

Detailed Protocol: Chiral HPLC Method Development

Objective: To develop a robust HPLC method for the separation of a target chiral product.

Prerequisite: A sample of the racemic product is required to confirm peak identity and resolution. This can be obtained by running the reaction with a racemic or achiral catalyst.

  • Column Selection:

    • Begin with polysaccharide-based CSPs, as they are broadly applicable. Columns like Daicel's CHIRALPAK® IA, IB, and IC, which are based on immobilized amylose and cellulose derivatives, are excellent starting points.[11]

    • The choice of polysaccharide (amylose vs. cellulose) and the specific selector attached can dramatically alter selectivity.[11]

  • Mobile Phase Screening (Isocratic Elution):

    • Normal Phase Mode (Default Start): This mode often provides the best selectivity.

      • Solvents: Hexane/Isopropanol (IPA) or Hexane/Ethanol.

      • Screening Protocol:

        • Start with a 90:10 Hexane:IPA mixture.

        • Run subsequent injections, systematically changing the ratio to 80:20, 70:30, etc.

        • If resolution is poor, switch the alcohol modifier to ethanol and repeat the screen.

    • Reversed-Phase Mode: If the analyte is too polar for normal phase.

      • Solvents: Acetonitrile/Water or Methanol/Water.

      • Screening Protocol: Screen different ratios as described above.

  • Method Optimization:

    • Flow Rate: Start at 1.0 mL/min for a standard 4.6 mm ID column. If separation is observed but incomplete (Resolution < 1.5), decreasing the flow rate (e.g., to 0.7 mL/min) can improve efficiency and resolution.

    • Temperature: Temperature can significantly impact selectivity, but its effect is unpredictable. If baseline separation is not achieved, analyze the sample at different column temperatures (e.g., 15°C, 25°C, and 40°C).[11]

    • Additives: For acidic or basic analytes, adding a small amount of an acid (e.g., 0.1% Trifluoroacetic Acid) or a base (e.g., 0.1% Diethylamine) to the mobile phase can improve peak shape and resolution.

  • Analysis and Quantification:

    • Inject the racemic standard to confirm the retention times of both enantiomers.

    • Inject the sample from the asymmetric reaction.

    • Integrate the peak areas for both enantiomers.

    • Calculate the % ee using the formula provided earlier.[9]

Alternative Analytical Techniques
  • Supercritical Fluid Chromatography (SFC): An excellent high-throughput alternative to HPLC, particularly for screening. It uses supercritical CO2 as the primary mobile phase, offering faster separations and reduced solvent consumption. Enantioselectivity is often determined by chiral SFC.[12]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable analytes, using a chiral capillary column.

Comparative Analysis: Benchmarking CPO Catalyst Performance

To provide a tangible comparison, we will examine the performance of different classes of CPO catalysts in a well-established benchmark reaction: the asymmetric aldol reaction.[4][5] Chiral phosphine oxides, in conjunction with a chlorosilane, catalyze the reaction between an aldehyde and a silyl enol ether, producing a chiral β-hydroxy ketone.[5]

Catalyst TypeCatalyst Structure (Example)ReactionYield (%)ee (%)Reference
BINAPO-Type (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl dioxideAldol Reaction9596[4]
P-Chiral (R)-tert-Butyl(phenyl)phosphine oxideAldol Reaction8892[5]
Cinchona-Derived Biscinchona Alkaloid CatalystDesymmetrization9197 (98.5:1.5 er)[13]

Note: The data presented is representative and sourced from the cited literature. Performance can vary based on specific substrates and reaction conditions.

This data clearly illustrates that high enantioselectivity is achievable with various CPO backbones. BINAPO-derived catalysts are well-established and consistently provide high yields and selectivities.[4] P-chiral phosphine oxides offer a distinct structural class that also delivers excellent results.[5] Newer strategies, such as the desymmetrization of prochiral substrates using Cinchona-derived catalysts, demonstrate the ongoing innovation in the field, achieving outstanding enantiomeric ratios.[13]

Troubleshooting & Expert Insights

  • Issue: Poor Peak Resolution in Chiral HPLC.

    • Cause: Suboptimal column/mobile phase combination or co-elution.

    • Solution: Systematically screen different CSPs and mobile phase modifiers. As a last resort, derivatization of the analyte can alter its interaction with the CSP, sometimes enabling separation.

  • Issue: "Additive Memory Effects".

    • Cause: Traces of acidic or basic additives from previous runs can persist on the CSP, affecting the retention and selectivity of subsequent analyses.[14]

    • Solution: Dedicate a column to a specific method or analyte type. If not possible, implement a rigorous column flushing protocol between different methods.

  • Causality Behind Catalyst Loading: The enantioselectivity of a reaction can sometimes be dependent on the catalyst loading or concentration (a "non-linear effect"). Always report the catalyst loading alongside the ee value. A decrease in ee at higher catalyst concentrations may suggest aggregation or the formation of less selective dimeric species.

Conclusion

The rigorous assessment of enantioselectivity is fundamental to the successful application of chiral phosphine oxide catalysts. By implementing a self-validating workflow centered on robust chiral HPLC method development, researchers can generate trustworthy and reproducible data. The choice of catalyst—whether a well-established BINAPO derivative or a novel P-chiral system—should be guided by empirical data from benchmark reactions. This guide provides the strategic framework and tactical protocols necessary to navigate the complexities of stereochemical analysis, ultimately accelerating the discovery and development of innovative, enantiomerically pure molecules.

References

  • Kang, J., Ren, S., & Su, B. (2020). Synthesis of P-Chiral Tertiary Phosphine Oxides by Copper-Catalyzed Dynamic Kinetic Asymmetric C–P Cross-Coupling. Angewandte Chemie International Edition, 59(46), 20669-20673. [Link]

  • Sugiura, M., & Nakajima, M. (2019). Phosphine Oxide-Catalyzed Asymmetric Aldol Reactions and Double Aldol Reactions. Chemical and Pharmaceutical Bulletin, 67(6), 519-526. [Link]

  • Various Authors. (2024). Recent Advances in Catalytic Asymmetric Synthesis of P-Chiral Phosphine Oxides. Wiley Online Library. (Note: This is a collection of recent articles). [Link]

  • O'Brien, P. (1998). The preparation and reactions of P-chiral phosphine oxides for asymmetric catalysis. University of Cambridge Thesis. [Link]

  • Benaglia, M., & Rossi, S. (2010). Chiral phosphine oxides in present-day organocatalysis. Organic & Biomolecular Chemistry, 8(17), 3824-3834. [Link]

  • Sánchez, F. G., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 748-752. [Link]

  • Tolstikov, A. G., & Tolstikova, O. V. (2022). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Molecules, 27(19), 6543. [Link]

  • Benaglia, M., & Rossi, S. (2010). Chiral phosphine oxides in present-day organocatalysis. Sci-Hub. [Link]

  • Ray, A. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Various Authors. (2007). Chiral Purity (enantiomer excess) for HPLC. Physics Forums. [Link]

  • Ye, Y., et al. (2014). Chiral phosphines in nucleophilic organocatalysis. Beilstein Journal of Organic Chemistry, 10, 2046-2094. [Link]

  • Ye, Y., et al. (2014). Chiral phosphines in nucleophilic organocatalysis. PMC - NIH. [Link]

  • Dolan, J. W. (2009). Enantiomer Separations. LCGC North America. [Link]

  • Benaglia, M., & Rossi, S. (2010). Chiral phosphine oxides in present-day organocatalysis. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Access to P-chiral phosphine oxides by enantioselective allylic alkylation of bisphenols. Organic Chemistry Frontiers, 7(1), 127-132. [Link]

  • Kim, D., et al. (2022). Copper-Phosphido Catalysis: Enantioselective Coupling of Phosphines and Cyclopropenes. ChemRxiv. [Link]

  • Various Authors. (2023). Separation of enantiomers. Reddit. [Link]

  • D'Souza, J. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Kotani, S., Sugiura, M., & Nakajima, M. (2013). Enantioselective aldol reactions catalyzed by chiral phosphine oxides. Chemical Record, 13(4), 362-370. [Link]

  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]

  • Nakajima, M., et al. (2005). Chiral Phosphine Oxide-Catalyzed Enantioselective Ring Opening of Oxetanes. ResearchGate. [Link]

  • Wang, Y., et al. (2019). Enantioselective synthesis of P-chiral tertiary phosphine oxides with an ethynyl group via Cu(i)-catalyzed azide–alkyne cycloaddition. Chemical Science, 10(45), 10494-10499. [Link]

Sources

Comparative

A Computational Lens on Efficiency: Comparing Phosphine Oxide Catalysts in Modern Organic Synthesis

For researchers, scientists, and professionals in drug development, the quest for more efficient and selective catalytic systems is a perpetual frontier. In the realm of organocatalysis, phosphine oxides have transitione...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for more efficient and selective catalytic systems is a perpetual frontier. In the realm of organocatalysis, phosphine oxides have transitioned from being viewed as stable byproducts to being recognized as potent pre-catalysts for a variety of crucial chemical transformations.[1] Their in-situ reduction to catalytically active phosphines has paved the way for more sustainable and atom-economical synthetic routes.[2] This guide provides an in-depth comparative analysis of phosphine oxide catalysts, leveraging computational studies to elucidate the factors governing their efficiency. We will explore key reactions, present comparative data, and provide detailed computational protocols to empower researchers in their catalyst selection and optimization endeavors.

The Rise of Phosphine Oxides in Catalysis: A Mechanistic Overview

The utility of phosphine oxides as pre-catalysts hinges on their ability to undergo reduction to the corresponding phosphines, which then participate in the primary catalytic cycle.[1] This redox cycling is central to the overall efficiency of the reaction. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in dissecting the intricate mechanisms of these catalytic processes, offering insights into transition states, reaction intermediates, and the energetic landscape of the entire cycle.[3][4]

A critical aspect of phosphine oxide catalysis is the P=O bond reduction. Computational studies have shed light on the enhanced oxophilicity of catalytically generated electron-deficient silane species, which are often employed as the reducing agent.[5] This understanding is crucial for designing more effective catalytic systems.

Comparative Analysis of Phosphine Oxide Catalyst Efficiency

The efficiency of a phosphine oxide catalyst is intrinsically linked to its structural and electronic properties. Factors such as the nature of the substituents on the phosphorus atom and the overall steric environment play a significant role.[6] Below, we compare the performance of several common phosphine oxide pre-catalysts in two cornerstone reactions of organic synthesis: the Wittig and Mitsunobu reactions.

Table 1: Comparative Performance of Phosphine Oxide Catalysts in the Catalytic Wittig Reaction
CatalystStructureKey Computational InsightsReported Yield (%)
Triphenylphosphine oxide (TPPO)O=P(C₆H₅)₃Serves as a benchmark catalyst. Computational studies focus on the energetics of the oxaphosphetane intermediate formation and decomposition.Moderate
Tris(4-fluorophenyl)phosphine oxideO=P(C₆H₄F)₃Electron-withdrawing fluorine substituents are computationally shown to enhance the Lewis acidity of the corresponding phosphine, potentially accelerating the reaction.Higher than TPPO[1]
3-Methyl-1-phenylphospholane 1-oxideStrained ring systems exhibit lower activation barriers for reduction to the active phosphine, as demonstrated by computational analysis.[7]Up to 80[1]

Note: Direct quantitative comparison of yields under identical conditions can be challenging due to variations in reported experimental setups. The data presented here indicates relative performance trends.[1]

Table 2: Comparative Performance of Phosphine Oxide Catalysts in the Catalytic Mitsunobu Reaction
CatalystStructureKey Computational InsightsReported Yield (%)
Triphenylphosphine oxide (TPPO)O=P(C₆H₅)₃DFT studies have been crucial in elucidating the complex reaction mechanism, including the formation of the key alkoxyphosphonium salt intermediate.[8][9]Moderate to Good
Phenolic Tertiary Phosphine OxidesComputational investigations have explored the influence of functional groups on the catalyst's ground and transition state structures, aiming to identify more efficient analogs.[8]Varies with substitution

Delving Deeper: Computational Protocols for Catalyst Evaluation

To provide a practical framework for researchers, we outline a representative computational workflow for evaluating the efficiency of a phosphine oxide catalyst using DFT. This protocol is based on common practices reported in the literature.[3][10]

Experimental Protocol: DFT Analysis of a Phosphine Oxide Catalyzed Reaction
  • Software and Functionals:

    • Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

    • Select a suitable density functional, with B3LYP and M06-2X being common choices for organocatalytic reactions.

    • Employ a basis set appropriate for the system, such as 6-31G(d,p) for main group elements.

  • Model System Setup:

    • Construct the 3D structures of the reactants, the phosphine oxide pre-catalyst, and the reducing agent (e.g., a silane).

    • Define the overall reaction equation and identify all potential intermediates and transition states in the catalytic cycle.

  • Geometry Optimization:

    • Perform geometry optimizations for all species (reactants, intermediates, products, and transition states) to find their lowest energy conformations.

    • Ensure that the optimized structures correspond to true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states) through frequency calculations.

  • Energy Calculations:

    • Calculate the electronic energies of all optimized structures.

    • Incorporate zero-point vibrational energy (ZPVE) corrections and thermal corrections to obtain Gibbs free energies at the desired temperature (usually 298.15 K).

  • Reaction Pathway Analysis:

    • Construct a potential energy surface (PES) diagram by plotting the relative Gibbs free energies of all species along the reaction coordinate.

    • Identify the rate-determining step (RDS) as the step with the highest activation energy barrier.

    • Compare the activation barriers for the RDS of different phosphine oxide catalysts to predict their relative efficiencies.

Visualizing the Catalytic Cycle and Computational Workflow

To further clarify these concepts, we provide diagrams generated using the DOT language.

Catalytic_Wittig_Reaction Phosphine Oxide (Pre-catalyst) Phosphine Oxide (Pre-catalyst) Active Phosphine Active Phosphine Phosphine Oxide (Pre-catalyst)->Active Phosphine Reduction (e.g., Silane) Oxaphosphetane Intermediate Oxaphosphetane Intermediate Active Phosphine->Oxaphosphetane Intermediate + Aldehyde/Ketone Aldehyde/Ketone + Ylide Precursor Aldehyde/Ketone + Ylide Precursor Oxaphosphetane Intermediate->Phosphine Oxide (Pre-catalyst) Regeneration Alkene Product Alkene Product Oxaphosphetane Intermediate->Alkene Product Ylide Precursor Ylide Precursor Ylide Precursor->Oxaphosphetane Intermediate

Caption: Generalized catalytic cycle for the Wittig reaction using a phosphine oxide pre-catalyst.

DFT_Workflow cluster_0 Computational Setup cluster_1 Calculations cluster_2 Analysis Define Reaction & Model System Define Reaction & Model System Select DFT Functional & Basis Set Select DFT Functional & Basis Set Geometry Optimization Geometry Optimization Select DFT Functional & Basis Set->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Single Point Energy Single Point Energy Frequency Calculation->Single Point Energy Construct PES Construct PES Single Point Energy->Construct PES Identify RDS Identify RDS Construct PES->Identify RDS Compare Catalyst Efficiency Compare Catalyst Efficiency Identify RDS->Compare Catalyst Efficiency

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Validation

The Unsung Hero of Modern Synthesis: A Comparative Guide to 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide and Its Applications

In the ever-evolving landscape of synthetic organic chemistry, the pursuit of efficiency, selectivity, and robustness in chemical transformations is paramount. Researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of synthetic organic chemistry, the pursuit of efficiency, selectivity, and robustness in chemical transformations is paramount. Researchers, scientists, and drug development professionals are in a constant search for reagents that can overcome the limitations of classical methods. Within the diverse arsenal of organophosphorus compounds, 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide has emerged as a noteworthy, albeit often overlooked, player. This guide provides an in-depth technical comparison of this cyclic phosphine oxide's performance in key synthetic applications, offering field-proven insights and supporting experimental context to inform your research and development endeavors.

Introduction to a Unique Reagent: Structure and Reactivity

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide is a cyclic phosphine oxide characterized by a five-membered diazaphospholidine ring system.[1] The presence of two bulky tert-butyl groups on the nitrogen atoms imparts significant steric hindrance, influencing its reactivity and stability. This unique structure allows it to participate in a variety of chemical reactions, often acting as a catalyst or a precursor to a catalytically active species.[1] Its stability and reactivity profile make it a compelling alternative to more traditional phosphine-based reagents.

Core Applications and Comparative Performance

This guide will focus on three key areas where 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide and related cyclic phosphine oxides have shown potential: as ligands in cross-coupling reactions, as reagents in Mitsunobu-type reactions, and in phosphorylation reactions.

Ligands in Palladium-Catalyzed Cross-Coupling Reactions: A New Frontier

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of phosphine ligand is critical to the success of these transformations, dictating catalyst activity, stability, and substrate scope. While traditional monodentate and bidentate phosphines have dominated the field, cyclic phosphine oxides are gaining attention as pre-ligands.

The Underlying Principle: In-Situ Reduction

Phosphine oxides are generally considered the "spent" form of phosphines. However, in the context of catalysis, they can be reduced in situ to the corresponding catalytically active phosphine. This redox cycling minimizes waste and improves the atom economy of the reaction.[2] The diazaphospholidine oxide structure offers a unique electronic and steric environment compared to conventional triaryl- or trialkylphosphines.

Comparative Analysis with Traditional Ligands

While direct, side-by-side comparative studies featuring 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide in well-known cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination are not extensively documented in readily available literature, we can infer its potential performance based on the behavior of similar phosphine oxide systems and phosphoramidite ligands.

Table 1: Conceptual Comparison of Ligand Classes in Suzuki-Miyaura Coupling

Ligand ClassKey AdvantagesPotential DisadvantagesApplicability of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide (Projected)
Triarylphosphines (e.g., PPh₃) Commercially available, well-understood.Lower activity for challenging substrates.The in-situ generated phosphine from the diazaphospholidine oxide may offer enhanced activity due to its unique electronic properties.
Bulky, Electron-Rich Phosphines (e.g., Buchwald-type ligands) High activity for hindered substrates and aryl chlorides.[3][4]Higher cost, air-sensitivity of the phosphine.As a stable, solid phosphine oxide, it offers handling advantages over air-sensitive phosphines. The steric bulk of the tert-butyl groups could promote reductive elimination.
Phosphoramidites High enantioselectivities in asymmetric catalysis.[5][6]Potential for hydrolysis.The diazaphospholidine structure is a type of phosphoramidate, suggesting potential for asymmetric applications if a chiral backbone is employed.

Experimental Workflow: Ligand Screening in Suzuki-Miyaura Coupling

To rigorously evaluate the performance of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide as a pre-ligand, a systematic screening protocol is essential.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis reagents Aryl Halide (1 equiv) Boronic Acid (1.5 equiv) Base (e.g., K₂CO₃, 2 equiv) Solvent (e.g., Toluene/H₂O) catalyst Pd Precursor (e.g., Pd(OAc)₂, 1-2 mol%) Ligand (1,3-Di-tert-butyl-1,3,2- diazaphospholidine 2-Oxide, 2-4 mol%) reagents->catalyst Combine in reaction vessel under inert atmosphere heating Heat to 80-100 °C catalyst->heating monitoring Monitor by TLC/GC-MS heating->monitoring extraction Aqueous Work-up Extraction with Organic Solvent monitoring->extraction Upon completion purification Column Chromatography extraction->purification analysis Characterization (NMR, MS) Yield Calculation purification->analysis G cluster_catalytic Conceptual Catalytic Cycle phosphine_oxide R₃P=O (e.g., Diazaphospholidine Oxide) activated_P [R₃P(OCOCl)Cl] phosphine_oxide->activated_P Activation activator Activating Agent (e.g., (COCl)₂) activator->activated_P alkoxyphosphonium [R₃P-OR']⁺ activated_P->alkoxyphosphonium alcohol R'OH alcohol->alkoxyphosphonium product R'-Nu (Inverted Stereochemistry) alkoxyphosphonium->product nucleophile NuH nucleophile->product phosphine R₃P oxidant Oxidant (e.g., DEAD) phosphine_oxide_cat R₃P=O phosphine_cat R₃P phosphine_oxide_cat->phosphine_cat Reduction phosphine_cat->phosphine_oxide_cat Mitsunobu Reaction + R'OH, NuH, DEAD reductant Reductant (e.g., Silane) reductant->phosphine_cat

Caption: A proposed mechanism for a redox-neutral Mitsunobu reaction and a conceptual catalytic cycle using a phosphine oxide.

Phosphorylation of Alcohols: A Chemoselective Approach

The phosphorylation of alcohols is a fundamental transformation in the synthesis of biologically important molecules, including nucleotides and phospholipids. Traditional methods often require protecting groups and can lack chemoselectivity.

Potential Advantages in Phosphorylation

The use of a phosphine oxide like 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide in phosphorylation reactions could offer several advantages. Its Lewis acidic phosphorus center can activate the alcohol, and the steric bulk of the tert-butyl groups may influence regioselectivity in the phosphorylation of polyols.

Comparison with Standard Phosphorylating Agents

Reagent/MethodKey FeaturesPotential Drawbacks
POCl₃ Highly reactive, inexpensive.Harsh conditions, lack of selectivity.
Phosphoramidites Mild conditions, widely used in oligonucleotide synthesis.Requires a subsequent oxidation step. [7]
H-phosphonates Can be coupled with alcohols under oxidative conditions. [8]May require a catalyst.
Lewis Acid-Catalyzed Phosphorylation Can activate alcohols towards phosphorylation. [9]Requires a stoichiometric Lewis acid.
1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide (Projected) Could act as both a Lewis acid activator and the phosphorus source. The diazaphospholidine ring could be opened by the alcohol.The reactivity and selectivity would need to be experimentally determined.

Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Phosphorylation of an Alcohol

This protocol, adapted from related procedures, can serve as a starting point for investigating the utility of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide in phosphorylation. [9]

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon), add the alcohol (1.0 equiv.), 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide (1.1 equiv.), and a Lewis acid catalyst (e.g., Al(OTf)₃, 10 mol%) in an anhydrous solvent (e.g., dichloromethane).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide represents a class of underexplored yet promising reagents in modern organic synthesis. Its stable, easy-to-handle nature, combined with the unique steric and electronic properties of its cyclic phosphine oxide structure, positions it as a compelling alternative to traditional phosphine-based reagents. While more direct comparative studies are needed to fully elucidate its performance across a range of applications, the conceptual advantages in cross-coupling, Mitsunobu-type reactions, and phosphorylation are clear. As the demand for more sustainable and efficient synthetic methodologies grows, the exploration of such novel reagents will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

  • BenchChem. (2025).
  • Beddoe, R. H., et al. (2019). Redox-neutral organocatalytic Mitsunobu reactions. Science, 365(6456), 910-914.
  • Beddoe, R. H., et al. (2018). Development of a redox-free Mitsunobu reaction exploiting phosphine oxides as precursors to dioxyphosphoranes.
  • Hughes, D. L. (2015). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. The Journal of Organic Chemistry, 80(23), 11603-11613.
  • Denton, R. M., et al. (2015). Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Lu, X., & Zhang, C. (2021). Phosphorus-Based Catalysis. ACS Central Science, 7(3), 394-413.
  • Reisman, S. E., et al. (2021). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. Journal of the American Chemical Society, 143(49), 20876-20886.
  • Peral, D., et al. (2017). Advances in Homogeneous Catalysis Using Secondary Phosphine Oxides (SPOs): Pre-ligands for Metal Complexes. CHIMIA International Journal for Chemistry, 71(5), 264-270.
  • Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition.
  • Öztürk, S., et al. (2013). Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. Inorganic Chemistry, 52(15), 8671-8682.
  • Wang, D., et al. (2022). Synthetic strategies for the preparation of γ-phostams: 1,2-azaphospholidine 2-oxides and 1,2-azaphospholine 2-oxides. Beilstein Journal of Organic Chemistry, 18, 90-128.
  • Öztürk, S., et al. (2013). Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. Inorganic Chemistry, 52(15), 8671-8682.
  • Johnson, C. N., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(39), 13764-13769.
  • LookChem. (n.d.). Cas 854929-38-7,1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide.
  • Kashani, S. K., et al. (2021).
  • Lipshutz, B. H., et al. (2021). t-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water. Chemistry – A European Journal, 27(60), 14936-14941.
  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
  • El-Dean, A. M. K., et al. (2018). Synthesis of Some New 1,3,2-Oxazaphosphinine, 1,3,2-Diazaphosphinine, Acyclic, and/or Cyclic α-Aminophosphonate Derivatives Containing the Chromone Moiety.
  • Johannes, C. W., et al. (2017). Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions. Catalysis Science & Technology, 7(22), 5268-5273.
  • TCI Chemicals. (n.d.). 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide.
  • Mykhailiuk, P. K., et al. (2022). Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications. Journal of Medicinal Chemistry, 65(1), 285-296.
  • Sharma, S., & Van der Eycken, E. V. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1891-1903.
  • Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
  • Volochnyuk, D., et al. (2025).
  • Pentelute, B. L., et al. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Central Science, 6(2), 236-243.
  • Wang, H., et al. (2012). Phosphoramidate synthesis via copper-catalysed aerobic oxidative coupling of amines and H-phosphonates.
  • Wang, Y., et al. (2023). Lewis-acid-catalyzed phosphorylation of alcohols. RSC Advances, 13(45), 31648-31652.
  • Fokin, A. A., et al. (2001). Synthesis of polyfluoralkylated 1,3,2-dioxaphospholane and 1,3,2-dioxaphosphorinane oxides. Russian Chemical Bulletin, 50(10), 1957-1960.
  • Kärcher, J., et al. (2020). Crystal structure of 1,3-di-tert-butyl-2-chloro-1,3,2-diazaphosphorinane − a saturated six-membered phosphorus nitrogen heterocycle with a partially flattened chair conformation and a long PIII—Cl bond.

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